molecular formula C9H11NO3 B112952 2-Amino-2-(3-methoxyphenyl)acetic acid CAS No. 7314-43-4

2-Amino-2-(3-methoxyphenyl)acetic acid

Cat. No.: B112952
CAS No.: 7314-43-4
M. Wt: 181.19 g/mol
InChI Key: UMKVNPOZWRHJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-methoxyphenyl)acetic acid is a non-proteinogenic amino acid belonging to the class of chiral α-arylglycines, characterized by a methoxyphenyl group attached to the alpha-carbon of the amino acid . This compound, with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol, serves as a valuable building block in contemporary organic synthesis and medicinal chemistry research . Its structure is a key precursor for the synthesis of semi-synthetic antibiotics, peptidomimetics, and other pharmacologically active compounds . The stereochemistry of this molecule is crucial; the (S)-enantiomer (CAS# 108647-55-8) is of particular interest, as different enantiomers can exhibit vastly different biological activities and interactions . The meta-position of the methoxy group on the phenyl ring electronically influences the aromatic ring in a manner distinct from its ortho and para counterparts, which can lead to unique reactivity and biological activity profiles worthy of exploration in drug discovery programs . As a research chemical, it is often utilized as a Boc-protected intermediate (e.g., CAS# 1228557-42-3) for peptide synthesis, facilitating the incorporation of a rigid, aromatic side chain into novel peptide structures . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the relevant safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKVNPOZWRHJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295357
Record name 2-amino-2-(3-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7314-43-4
Record name 7314-43-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(3-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(3-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid via the Strecker Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the non-proteinogenic amino acid, 2-Amino-2-(3-methoxyphenyl)acetic acid, utilizing the robust and versatile Strecker reaction. This valuable building block is of significant interest in medicinal chemistry and drug discovery programs. This document outlines the reaction mechanism, a detailed experimental protocol, and key physicochemical properties of the target compound.

Introduction to the Strecker Synthesis

The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids from readily available starting materials.[1][2] This three-component reaction involves the condensation of an aldehyde with an amine source and a cyanide source to form an intermediate α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[3][4] The overall transformation for the synthesis of this compound begins with 3-methoxybenzaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its application in further synthetic transformations and for understanding its behavior in biological systems.

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[5]
Molecular Weight 181.19 g/mol [5]
IUPAC Name This compound[5]
CAS Number 7314-43-4[6]
Appearance White to off-white solid (predicted)
Computed XLogP3 -1.7[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]

Table 1: Physicochemical Properties of this compound.

Reaction Mechanism

The Strecker synthesis of this compound proceeds in two primary stages: the formation of the α-aminonitrile followed by its hydrolysis.

Stage 1: Formation of 2-Amino-2-(3-methoxyphenyl)acetonitrile

The reaction is initiated by the condensation of 3-methoxybenzaldehyde with ammonia (generated in situ from ammonium chloride) to form an imine.[7] The cyanide ion then acts as a nucleophile, attacking the imine carbon to generate the α-aminonitrile intermediate.[7]

Strecker_Mechanism_Part1 aldehyde 3-Methoxybenzaldehyde imine Imine intermediate aldehyde->imine + NH₃, - H₂O nh3 NH₃ cn CN⁻ aminonitrile 2-Amino-2-(3-methoxyphenyl)acetonitrile imine->aminonitrile + CN⁻

Figure 1: Formation of the α-aminonitrile intermediate.

Stage 2: Hydrolysis to this compound

The nitrile group of the intermediate is then hydrolyzed under acidic conditions to yield the final carboxylic acid product.[7]

Strecker_Mechanism_Part2 aminonitrile 2-Amino-2-(3-methoxyphenyl)acetonitrile amino_acid This compound aminonitrile->amino_acid H₃O⁺, Δ

Figure 2: Hydrolysis of the α-aminonitrile.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the Strecker reaction. This protocol is adapted from established procedures for similar substrates and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1][2]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
3-Methoxybenzaldehyde136.151.0
Ammonium Chloride (NH₄Cl)53.491.5
Sodium Cyanide (NaCN)49.011.2EXTREMELY TOXIC
Methanol (MeOH)32.04-Solvent
Water (H₂O)18.02-Solvent
Concentrated Hydrochloric Acid (HCl)36.46-For hydrolysis
Sodium Hydroxide (NaOH)40.00-For neutralization
Diethyl Ether74.12-Extraction solvent

Table 2: Reagents for the Strecker Synthesis.

Step 1: Synthesis of 2-Amino-2-(3-methoxyphenyl)acetonitrile
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.2 eq) in a minimal amount of water to the reaction mixture, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-aminonitrile.[2]

Step 2: Hydrolysis to this compound
  • To the crude 2-amino-2-(3-methoxyphenyl)acetonitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the completion of hydrolysis by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a solution of sodium hydroxide to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to obtain the purified this compound.[2]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_aminonitrile α-Aminonitrile Synthesis cluster_hydrolysis Hydrolysis A 1. Dissolve 3-methoxybenzaldehyde and NH₄Cl in MeOH/H₂O B 2. Cool to 0-5 °C A->B C 3. Add NaCN solution B->C D 4. Stir at room temperature (12-24h) C->D E 5. Quench with water D->E F 6. Extract with diethyl ether E->F G 7. Dry and concentrate F->G H 8. Add concentrated HCl to crude aminonitrile G->H Crude Aminonitrile I 9. Reflux for 4-6h H->I J 10. Cool to room temperature I->J K 11. Neutralize with NaOH J->K L 12. Filter and wash solid K->L M 13. Recrystallize L->M Product This compound M->Product Purified Product

Figure 3: Experimental workflow for the synthesis.

Potential Side Reactions

A common side reaction in the Strecker synthesis is the formation of the corresponding cyanohydrin, 2-hydroxy-2-(3-methoxyphenyl)acetonitrile.[1] This occurs when the cyanide ion directly attacks the carbonyl carbon of the aldehyde. To minimize this, it is crucial to control the reaction temperature and consider pre-forming the imine before the addition of the cyanide source.[1] Incomplete hydrolysis of the α-aminonitrile can also lead to impurities in the final product.[1]

Conclusion

The Strecker reaction provides a reliable and straightforward route for the synthesis of this compound. By carefully controlling the reaction conditions and following the detailed protocol provided, researchers can efficiently produce this valuable compound for use in various research and development applications. The information presented in this guide, including the physicochemical data and reaction mechanism, serves as a comprehensive resource for professionals in the field.

References

Physicochemical Properties of 2-Amino-2-(3-methoxyphenyl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the non-proteinogenic amino acid, 2-Amino-2-(3-methoxyphenyl)acetic acid. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its physical and chemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document summarizes available computed data, provides detailed experimental protocols for the determination of key physicochemical parameters, and presents a hypothetical signaling pathway based on the known roles of related aromatic amino acid metabolites. All quantitative data is presented in a structured tabular format for ease of comparison, and key experimental workflows and logical relationships are visualized using Graphviz diagrams.

Core Physicochemical Properties

This compound is an aromatic amino acid derivative with a methoxy substituent on the phenyl ring. The presence of the amino group, the carboxylic acid group, and the substituted aromatic ring governs its properties, including its polarity, acidity, basicity, and potential for intermolecular interactions. These properties are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Data Presentation

While experimental data for this compound is limited in the public domain, a summary of its computed properties, alongside available experimental data for its isomers (2-methoxy and 4-methoxy derivatives), is presented in Table 1. This comparative data can provide valuable insights into the likely properties of the 3-methoxy isomer.

PropertyThis compound (Computed/Predicted)2-Amino-2-(2-methoxyphenyl)acetic acid (Isomer)2-Amino-2-(4-methoxyphenyl)acetic acid (Isomer)Source
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol 181.19 g/mol 181.19 g/mol [1]
IUPAC Name This compound2-amino-2-(2-methoxyphenyl)acetic acid2-amino-2-(4-methoxyphenyl)acetic acid[1][2]
Melting Point Not AvailableNot Available235 °C (sublimes)
Boiling Point Not AvailableNot Available339.5 ± 37.0 °C (Predicted)
Solubility in Water Predicted to be sparingly solublePredicted to be sparingly solublePredicted to be sparingly soluble
pKa (Acidic) Predicted ~2-3Predicted ~2-3Predicted ~2-3
pKa (Basic) Predicted ~9-10Predicted ~9-10Predicted ~9-10
logP (XLogP3) -1.7-1.7-1.7[1][2]
Hydrogen Bond Donor Count 222[1][2]
Hydrogen Bond Acceptor Count 444[1][2]
Topological Polar Surface Area 72.6 Ų72.6 Ų72.6 Ų[1][2]

Experimental Protocols

To facilitate further research and validation of the computed data, this section provides detailed experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak, the onset of which is taken as the melting point. For amino acids, which can decompose at high temperatures, Fast Scanning Calorimetry (FSC) can be employed to minimize thermal degradation.[3][4][5]

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or stainless steel DSC pans and lids

  • Microbalance

Procedure:

  • Accurately weigh 1-3 mg of this compound into a DSC pan.

  • Hermetically seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The onset temperature of the endothermic peak in the thermogram is determined as the melting point.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_result Data Interpretation weigh Weigh 1-3 mg of sample seal Seal in DSC pan weigh->seal load Load sample and reference seal->load heat Heat at a constant rate load->heat record Record heat flow heat->record determine Determine onset of endotherm record->determine

Workflow for Melting Point Determination by DSC.
Aqueous Solubility Determination by the Gravimetric Method

Principle: An excess of the solute is equilibrated with a known volume of solvent at a constant temperature. The concentration of the saturated solution is then determined by evaporating the solvent from a known volume of the supernatant and weighing the solid residue.[1][6][7][8]

Instrumentation:

  • Constant temperature shaker or water bath

  • Analytical balance

  • Vials with caps

  • Centrifuge

  • Calibrated micropipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of purified water.

  • Seal the vial and place it in a constant temperature shaker/water bath (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a precise volume of the clear supernatant using a calibrated micropipette.

  • Transfer the supernatant to a pre-weighed vial.

  • Evaporate the solvent in a drying oven at an appropriate temperature until a constant weight is achieved.

  • The solubility is calculated as the mass of the residue divided by the volume of the supernatant taken.

pKa Determination by Potentiometric Titration

Principle: A solution of the amino acid is titrated with a strong acid and a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[9][10][11][12]

Instrumentation:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

  • Calibrate the pH meter using standard buffers.

  • Place a known volume of the amino acid solution in a beaker with a magnetic stir bar.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of the acid.

  • After reaching a low pH (e.g., pH 2), repeat the titration on a fresh sample of the amino acid solution using a standardized solution of a strong base (e.g., 0.1 M NaOH) until a high pH is reached (e.g., pH 12).

  • Plot the pH versus the equivalents of acid/base added.

  • The pKa of the carboxylic acid group (pKa₁) and the amino group (pKa₂) are determined from the midpoints of the buffering regions on the titration curve.

pka_determination_workflow cluster_setup Experiment Setup cluster_titration Titration cluster_analysis Data Analysis prep_sol Prepare Amino Acid Solution cal_ph Calibrate pH Meter prep_sol->cal_ph titrate_acid Titrate with Strong Acid cal_ph->titrate_acid titrate_base Titrate with Strong Base cal_ph->titrate_base record_ph_acid Record pH vs. Volume titrate_acid->record_ph_acid plot_curve Plot Titration Curve record_ph_acid->plot_curve record_ph_base Record pH vs. Volume titrate_base->record_ph_base record_ph_base->plot_curve det_pka Determine pKa values (Half-equivalence points) plot_curve->det_pka

Workflow for pKa Determination by Potentiometric Titration.

Biological Context and Potential Signaling Pathways

While specific signaling pathways involving this compound have not been extensively characterized, its structural similarity to other aromatic amino acids and their metabolites suggests potential roles in modulating cellular signaling. Aromatic amino acid metabolites are known to influence various signaling cascades, including those related to immune responses.[13][14]

For instance, metabolites of aromatic amino acids can modulate interferon (IFN) signaling pathways, which are crucial for antiviral and immunomodulatory responses.[14] Based on this, a hypothetical signaling pathway is presented below to illustrate the potential mechanism of action for a compound like this compound.

hypothetical_signaling_pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor jak JAK receptor->jak Phosphorylates stat STAT jak->stat Phosphorylates p_stat p-STAT stat->p_stat p_stat->p_stat Dimerization isg Interferon-Stimulated Genes (ISGs) p_stat->isg Translocates to nucleus and induces transcription response Cellular Response (e.g., Antiviral, Immunomodulatory) isg->response compound This compound (or its metabolite) compound->receptor Modulates ifn Interferon ifn->receptor Activates

Hypothetical Modulation of Interferon Signaling.

This diagram illustrates a potential mechanism where this compound or its metabolites could modulate the activity of a cell surface receptor, thereby influencing the downstream Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, a key component of interferon signaling. This could lead to altered expression of interferon-stimulated genes and a modified cellular response.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While computed data provides a foundational understanding, the included detailed experimental protocols are intended to encourage and guide further empirical investigation to determine these crucial parameters with high accuracy. The exploration of its potential biological activities, such as the modulation of key signaling pathways, represents a promising avenue for future research in the context of drug discovery and development. The continued characterization of this and similar molecules will undoubtedly contribute to the advancement of medicinal chemistry.

References

"2-Amino-2-(3-methoxyphenyl)acetic acid" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino-2-(3-methoxyphenyl)acetic acid, a non-proteinogenic amino acid. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical identity, physicochemical properties, and potential synthetic applications. Due to the limited availability of direct experimental data for this specific compound, this guide also references methodologies for closely related isomers to provide a practical framework for its synthesis and use.

Chemical Identity and Physicochemical Properties

This compound is a derivative of glycine featuring a methoxy-substituted phenyl ring at the alpha-carbon. This substitution imparts specific steric and electronic characteristics that make it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 7314-43-4[1]
Molecular Formula C9H11NO3[1]
Molecular Weight 181.19 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES COC1=CC=CC(=C1)C(C(=O)O)N[1]
InChI Key UMKVNPOZWRHJPM-UHFFFAOYSA-N[1]
Computed XLogP3 -1.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Appearance White to off-white solid (predicted)
Solubility Predicted to have limited solubility in water and higher solubility in polar organic solvents.[2]

Molecular Structure

The molecular structure of this compound is defined by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3-methoxyphenyl group. The structure can be represented by the SMILES string: COC1=CC=CC(=C1)C(C(=O)O)N.[1] Three-dimensional conformers and 2D structural images are available in chemical databases such as PubChem (CID 265441).[1]

Experimental Protocols

While specific, validated experimental protocols for the meta-isomer are not widely published, established methods for the synthesis of the closely related ortho-isomer, 2-amino-2-(2-methoxyphenyl)acetic acid, can serve as a strong starting point. The following protocols are adapted from these methodologies.

The Strecker synthesis is a robust three-component reaction for preparing α-amino acids. It involves the reaction of an aldehyde with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid.

Materials:

  • 3-methoxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Methanol (MeOH) and Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) for neutralization

  • Diethyl ether or other suitable organic solvent for extraction

  • Standard laboratory glassware

Procedure:

  • Formation of α-aminonitrile:

    • In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde (1 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

    • Cool the solution to 0-5 °C using an ice bath.

    • Add sodium cyanide (1.2 eq) portion-wise while stirring vigorously, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water and extract the product with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2-(3-methoxyphenyl)acetonitrile.

  • Hydrolysis to Amino Acid:

    • To the crude α-aminonitrile, add a solution of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours until hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a sodium hydroxide solution to precipitate the amino acid.

    • Collect the solid product by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., water/ethanol) for purification.

Strecker_Synthesis_Workflow start Start: 3-methoxybenzaldehyde, NH4Cl, NaCN aminonitrile Step 1: α-aminonitrile Formation (0°C to RT, 12-24h) start->aminonitrile Reaction hydrolysis Step 2: Acid Hydrolysis (Reflux, 4-6h) aminonitrile->hydrolysis Add conc. HCl neutralization Step 3: Neutralization (NaOH) hydrolysis->neutralization Cool purification Step 4: Filtration & Recrystallization neutralization->purification Precipitation product Product: this compound purification->product

Caption: Experimental workflow for the Strecker synthesis.

The incorporation of non-natural amino acids like this compound into peptide chains is a key strategy in drug discovery. The following Fmoc-based SPPS protocol is adapted for sterically hindered amino acids.

Materials:

  • Fmoc-protected this compound

  • Rink Amide or other suitable resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution in DMF (20%)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Activation: In a separate vial, pre-activate Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 2-4 hours. Due to potential steric hindrance from the methoxyphenyl group, a longer coupling time and a potent coupling reagent like HATU are recommended.

  • Washing: After coupling, thoroughly wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Cycle cluster_0 SPPS Cycle for One Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Activated aa, HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Next cycle final_peptide Cleavage & Purification wash2->final_peptide Final cycle start_resin Start: Resin-Bound Peptide start_resin->deprotection

Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.

Applications in Drug Development

While direct applications of this compound are not extensively documented, its structure is analogous to other non-canonical amino acids used to enhance the properties of therapeutic molecules.

  • Proteolysis Targeting Chimeras (PROTACs): The related ortho-isomer is used as a component in the linkers of PROTACs.[3] The methoxyphenyl group can modulate physicochemical properties like solubility and cell permeability, which are critical for the efficacy of these heterobifunctional molecules.[3] The meta-isomer could similarly be explored as a linker component to fine-tune the length, rigidity, and vectoral properties necessary for forming a productive ternary complex between a target protein and an E3 ligase.

  • Antimicrobial Peptides (AMPs): Incorporation of non-natural amino acids can enhance the proteolytic stability and modulate the hydrophobicity of AMPs.[4] The steric bulk of the methoxyphenyl group in this compound could protect the peptide backbone from enzymatic degradation, potentially increasing its in-vivo half-life.

  • Peptide Mimetics and Constrained Peptides: As a sterically hindered amino acid, its incorporation can introduce conformational constraints into a peptide backbone. This is a common strategy to lock a peptide into a bioactive conformation, improving its binding affinity and selectivity for a specific biological target.

PROTAC_Structure poi_ligand Warhead (Binds to Target Protein) linker Linker poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand aa_component 2-Amino-2-(3-methoxyphenyl) -acetic acid aa_component->linker Incorporated into

Caption: Role as a building block in a PROTAC linker.

References

Spectroscopic Analysis of 2-Amino-2-(3-methoxyphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical document provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to the characterization of 2-Amino-2-(3-methoxyphenyl)acetic acid and its analogues. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the related compound, 2-(3-methoxyphenyl)acetic acid.

Table 1: ¹H NMR Data of 2-(3-methoxyphenyl)acetic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.27 – 7.21m1HAr-H
6.89 – 6.79m3HAr-H
3.79s3HOCH₃
3.61s2HCH₂

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data of 2-(3-methoxyphenyl)acetic acid

Chemical Shift (δ) ppmAssignment
177.8C=O
159.7Ar-C (C-OCH₃)
134.6Ar-C
129.6Ar-C
121.7Ar-C
115.0Ar-C
112.8Ar-C
55.2OCH₃
41.1CH₂

Solvent: CDCl₃, Frequency: 101 MHz[1]

Table 3: Mass Spectrometry Data of 2-(3-methoxyphenyl)acetic acid

Ionization ModeCalculated m/zFound m/zFragment
ESI-165.05164.94[M-H]⁻

LRMS (ESI-)[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Actual experimental conditions may vary and should be optimized for the specific instrument and sample.

2.1 NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube.

  • Instrumentation: A standard NMR spectrometer, such as a 400 MHz instrument, is used for analysis.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Similar to ¹H NMR, acquisition parameters are optimized for the sample and instrument.

2.2 Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with a small amount of acid (e.g., formic acid) or base to aid ionization.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is a common choice for this type of analysis.

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. Data can be acquired in either positive or negative ion mode.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation Proton Environment Connectivity Purity_Assessment Purity Assessment H_NMR->Purity_Assessment C_NMR->Structure_Confirmation Carbon Skeleton MS->Structure_Confirmation Molecular Weight Formula IR->Structure_Confirmation Functional Groups Final_Report Final Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 2-Amino-2-(3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-2-(3-methoxyphenyl)acetic acid. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative. Its structure, featuring a hydrophilic amino acid backbone and a more lipophilic methoxyphenyl group, suggests a nuanced solubility profile. Like other amino acids, it is a zwitterionic molecule, possessing both an acidic carboxylic acid group and a basic amino group. This amphoteric nature is a key determinant of its solubility in aqueous solutions, which is expected to be significantly influenced by pH.

Theoretical Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups and the properties of the solvent.

  • In Aqueous Solutions: Due to its zwitterionic nature, the compound is expected to be soluble in water. Amino acids generally exhibit their lowest solubility in water at their isoelectric point (pI), where the net charge of the molecule is zero. At pH values above or below the pI, the molecule will carry a net negative or positive charge, respectively, which enhances its interaction with polar water molecules and increases its solubility.

  • In Organic Solvents: The presence of the methoxyphenyl group introduces a degree of lipophilicity. Therefore, some solubility in polar organic solvents such as ethanol and methanol is anticipated. In non-polar organic solvents, the solubility is expected to be low due to the high polarity of the amino acid moiety.

  • Effect of Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This principle is expected to apply to this compound.

Predicted Solubility Data

SolventTemperature (°C)Predicted Solubility (g/L)Predicted Molar Solubility (mol/L)
Water (pH 2)25--
Water (pH 7)25--
Water (pH 10)25--
Methanol25--
Ethanol25--
Isopropanol25--
Acetone25--
Ethyl Acetate25--
Dichloromethane25--
Hexane25--

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)

  • pH meter

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed vials. A visual excess of solid should remain at the bottom of the vial.

    • Add a known volume of the desired solvent to each vial.

    • For aqueous solutions, adjust the pH to the desired value using dilute HCl or NaOH before adding the solvent to the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical method.

4.3. Quantification

  • Analytical Method: HPLC or UPLC is the recommended method for accurate quantification.

    • Mobile Phase: A suitable mixture of aqueous buffer and organic solvent (e.g., acetonitrile or methanol).

    • Column: A reverse-phase column (e.g., C18) is typically appropriate.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted sample into the HPLC/UPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the factors influencing the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-48h) C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter (0.22 µm) F->G H Dilute sample G->H I Quantify by HPLC/UPLC H->I J Final Solubility Data I->J Calculate Solubility

Caption: Experimental workflow for determining thermodynamic solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of this compound Zwitterion Zwitterionic Nature Solubility->Zwitterion Lipophilicity Methoxyphenyl Group Solubility->Lipophilicity Polarity Polarity Solubility->Polarity pH pH (Aqueous) Solubility->pH Temperature Temperature Solubility->Temperature

Caption: Key factors influencing the solubility of the target compound.

A Technical Guide to the Chiral Resolution of Racemic 2-amino-2-(2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical intermediates is a critical factor in ensuring the efficacy and safety of the final drug product. This technical guide provides an in-depth overview of the methodologies for the chiral resolution of racemic 2-amino-2-(2-methoxyphenyl)acetic acid, a key building block in various synthetic pathways. The primary focus of this document is on High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the separation and quantification of enantiomers.[1][2] Alternative resolution strategies, including diastereomeric salt formation and enzymatic resolution, are also discussed.

High-Performance Liquid Chromatography (HPLC) Methodology

Chiral HPLC is considered the gold standard for enantiomeric separations in the pharmaceutical industry due to its high resolving power, robustness, and reproducibility.[2] The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP). These complexes have different energy levels, leading to differential retention times and subsequent separation.[1] For underivatized amino acids like 2-amino-2-(2-methoxyphenyl)acetic acid, macrocyclic glycopeptide-based CSPs are particularly effective.[1][3]

Recommended HPLC Starting Conditions

The following tables outline recommended starting conditions for the chiral separation of 2-amino-2-(2-methoxyphenyl)acetic acid using a teicoplanin-based CSP. These are intended as a starting point for method development and may require optimization to achieve the desired separation performance.[1]

Table 1: Recommended HPLC System and Column

ParameterSpecification
HPLC SystemStandard HPLC or UHPLC with pump, autosampler, column oven, and UV detector
ColumnTeicoplanin-based Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T)
Particle Size5 µm
Dimensions250 x 4.6 mm

Table 2: Suggested Mobile Phases and Chromatographic Conditions

ParameterMethod 1 (Primary Recommendation)Method 2 (Alternative)Method 3 (Alternative)
Mobile Phase A0.1% Formic Acid in Water10 mM Ammonium Acetate in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase BAcetonitrileMethanolAcetonitrile/Methanol (50:50)
ModeIsocratic (e.g., 80:20 A:B)Isocratic (e.g., 60:40 A:B)Gradient or Isocratic
Flow Rate1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature25 °C25 °CAmbient to 40°C
DetectionUV at 220 nmUV at 220 nmUV at 220 nm or PDA
Injection Volume10 µL10 µL5-20 µL
Experimental Protocol: HPLC Method Development

This protocol provides a general starting point for developing a chiral separation method.

1.2.1. Sample Preparation

  • Prepare a stock solution of racemic 2-amino-2-(2-methoxyphenyl)acetic acid at a concentration of 1 mg/mL in the sample diluent (a mixture of the mobile phase components is recommended).[1]

  • From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1][3]

1.2.2. HPLC Analysis

  • Equilibrate the column with the initial mobile phase for at least 20 minutes.[3]

  • Inject the prepared sample.

  • Run the analysis using the starting conditions outlined in Table 2.

  • Evaluate the chromatogram for resolution, peak shape, and retention time.

  • Systematically adjust the mobile phase composition (e.g., organic modifier percentage, additive concentration) and temperature to optimize the separation.[3]

Visualization of HPLC Method Development Workflow

The following diagram illustrates a logical workflow for the development and optimization of a chiral HPLC method.

HPLC_Method_Development start Start: Racemic 2-amino-2- (2-methoxyphenyl)acetic acid Sample prep Sample Preparation (1 mg/mL stock, 0.1 mg/mL working) start->prep select_csp Select Primary CSP (Teicoplanin-based) prep->select_csp screen_mp Screen Mobile Phases (Methods 1, 2, 3) select_csp->screen_mp initial_sep Initial Separation Achieved? screen_mp->initial_sep optimize_mp Optimize Mobile Phase - % Organic Modifier - Additive Concentration initial_sep->optimize_mp Yes no_sep No Separation: Consider Alternative CSP or Derivatization initial_sep->no_sep No optimize_params Optimize Other Parameters - Temperature - Flow Rate optimize_mp->optimize_params resolution_check Resolution > 1.5? optimize_params->resolution_check resolution_check->optimize_mp No peak_shape_check Good Peak Shape? resolution_check->peak_shape_check Yes validate Method Validation peak_shape_check->validate Yes adjust_modifier Adjust Mobile Phase Modifier (e.g., TFA, FA concentration) peak_shape_check->adjust_modifier No end End: Robust Chiral Separation Method validate->end adjust_modifier->optimize_mp

Caption: Workflow for Chiral HPLC Method Development.

Alternative Resolution Methodologies

While HPLC is a powerful analytical tool, other techniques can be employed for the preparative-scale resolution of racemic 2-amino-2-(2-methoxyphenyl)acetic acid.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[4] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5] The less soluble diastereomer crystallizes out of the solution, and the desired enantiomer can then be recovered by removing the resolving agent.[4][5]

Common Chiral Resolving Agents for Acids:

  • Optically active amines (e.g., brucine, (+)-cinchotoxine)[4]

  • Chiral alcohols (after conversion of the acid to an ester)[6]

General Experimental Protocol:

  • Dissolve the racemic 2-amino-2-(2-methoxyphenyl)acetic acid in a suitable solvent.

  • Add an equimolar amount of the chiral resolving agent.

  • Allow the diastereomeric salts to form.

  • Induce crystallization by cooling, concentrating the solution, or adding an anti-solvent.

  • Isolate the less soluble diastereomeric salt by filtration.

  • Recrystallize the salt to improve diastereomeric purity.

  • Liberate the desired enantiomer by treating the purified salt with an acid or base to remove the resolving agent.

  • Isolate the enantiomerically enriched 2-amino-2-(2-methoxyphenyl)acetic acid.

Visualization of Diastereomeric Salt Resolution Workflow

Diastereomeric_Salt_Resolution start Start: Racemic 2-amino-2- (2-methoxyphenyl)acetic acid add_agent Dissolve in Solvent and Add Chiral Resolving Agent start->add_agent form_salts Formation of Diastereomeric Salts (R-Acid:R-Base and S-Acid:R-Base) add_agent->form_salts crystallize Fractional Crystallization form_salts->crystallize separate Separate Crystals and Mother Liquor crystallize->separate crystals Less Soluble Diastereomeric Salt (Crystals) separate->crystals mother_liquor More Soluble Diastereomeric Salt (in Solution) separate->mother_liquor liberate_enantiomer Liberate Enantiomer (e.g., pH adjustment) crystals->liberate_enantiomer recover_other Optional: Recover Other Enantiomer and Racemize Resolving Agent mother_liquor->recover_other purified_enantiomer Purified Enantiomer liberate_enantiomer->purified_enantiomer

Caption: Diastereomeric Salt Crystallization Workflow.

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between enantiomers. A common approach is the kinetic resolution where an enzyme selectively catalyzes a reaction of one enantiomer, leaving the other unreacted. For amino acids, enzymes like lipases or proteases can be employed.[7] For instance, a lipase could selectively hydrolyze an ester derivative of one enantiomer, allowing for the separation of the resulting acid from the unreacted ester.

General Principles of Enzymatic Resolution:

  • Enzyme Selection: The choice of enzyme is crucial and must exhibit high enantioselectivity for the substrate. Lipases are commonly used for their ability to catalyze enantioselective esterification or hydrolysis.[7][8]

  • Substrate Derivatization: It may be necessary to derivatize the amino acid (e.g., esterification) to make it a suitable substrate for the chosen enzyme.

  • Reaction Conditions: The reaction conditions (e.g., solvent, temperature, pH) must be optimized to ensure optimal enzyme activity and selectivity.

  • Separation: After the reaction, the product and the unreacted enantiomer are separated using standard techniques like extraction or chromatography.

Conclusion

The chiral resolution of racemic 2-amino-2-(2-methoxyphenyl)acetic acid is a critical step in its application as a pharmaceutical intermediate. High-Performance Liquid Chromatography with a chiral stationary phase offers a reliable and robust method for the analytical determination of enantiomeric purity. For preparative scale separations, classical diastereomeric salt formation and enzymatic resolution present viable, cost-effective alternatives. The selection of the most appropriate method will depend on factors such as the scale of the separation, required purity, and available resources. The detailed protocols and workflows provided in this guide serve as a comprehensive starting point for researchers and professionals in the field of drug development.

References

The Biological Activity of Phenylglycine Derivatives on Metabotropic Glutamate Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of phenylglycine derivatives on metabotropic glutamate receptors (mGluRs). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the structure-activity relationships, signaling pathways, and experimental methodologies crucial for advancing research in this field.

Introduction to Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are a family of G protein-coupled receptors (GPCRs) that play a critical role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] Unlike their ionotropic counterparts, mGluRs do not form ion channels but instead activate intracellular signaling cascades upon binding to their endogenous ligand, glutamate.[1][2] There are eight subtypes of mGluRs, which are classified into three groups based on their sequence homology, pharmacology, and the intracellular signaling pathways they activate.[2]

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are primarily located postsynaptically and are coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1]

  • Group II mGluRs (mGluR2 and mGluR3): These receptors are typically found on presynaptic terminals and are coupled to Gi/Go proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

  • Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also presynaptic and coupled to Gi/Go proteins, resulting in the inhibition of adenylyl cyclase and a reduction in cAMP levels.[1]

The diverse signaling mechanisms and localization of mGluR subtypes make them attractive therapeutic targets for a wide range of neurological and psychiatric disorders. Phenylglycine derivatives have emerged as a significant class of compounds for probing the function of these receptors due to their ability to act as potent and selective agonists and antagonists.

Phenylglycine Derivatives: Agonist and Antagonist Activity

Phenylglycine derivatives have been instrumental in elucidating the physiological roles of different mGluR subtypes. Their activity, whether agonistic or antagonistic, and their selectivity for receptor subtypes are heavily influenced by substitutions on the phenyl ring and the α-carbon. The following tables summarize the quantitative data on the biological activity of various phenylglycine derivatives at different mGluR subtypes.

Data Presentation

Table 1: Biological Activity of Phenylglycine Derivatives at Group I mGluRs (mGluR1 and mGluR5)

CompoundReceptor SubtypeActivityPotency (IC50/EC50/K_B_ in µM)Reference
(S)-4-Carboxyphenylglycine ((S)-4CPG)mGluR1αAntagonistIC50: 65 ± 5[3]
(+)-α-Methyl-4-carboxyphenylglycine ((+)-MCPG)mGluR1αAntagonistIC50: 155 ± 38[3]
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG)mGluR1αAntagonistIC50: 19-50[3]
(S)-3-Hydroxyphenylglycine ((S)-3HPG)mGluR1aPartial Agonist-[4]
(RS)-3,5-Dihydroxyphenylglycine ((RS)-DHPG)mGluR1aPartial Agonist-[4]
(S)-4-Carboxyphenylglycine ((S)-4CPG)mGluR5aNo inhibition of Glu or 1S,3R-ACPD-[4]
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG)mGluR5aAgonist (at high concentration)-[4]
(+)-α-Methyl-4-carboxyphenylglycine ((+)-MCPG)mGluR5aAntagonist (of 1S,3R-ACPD)Potent and competitive[4]

Table 2: Biological Activity of Phenylglycine Derivatives at Group II mGluRs (mGluR2 and mGluR3)

CompoundReceptor SubtypeActivityPotency (IC50/EC50 in µM)Reference
(S)-4-Carboxyphenylglycine ((S)-4CPG)mGluR2AntagonistIC50: 577 ± 74[3]
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)mGluR2AntagonistIC50: 340 ± 59[3]
(RS)-4-Carboxy-3-hydroxyphenylglycinemGluR2AgonistEC50: 48 ± 5[3]
(R)-3-HydroxyphenylglycinemGluR2AgonistEC50: 451 ± 93[3]
(S)-3-Carboxy-4-hydroxyphenylglycinemGluR2AgonistEC50: 97 ± 12[3]

Table 3: Biological Activity of Phenylglycine Derivatives at Group III mGluRs

CompoundReceptor SubtypeActivityPotency (K_D_ in µM)Reference
(RS)-α-Methyl-4-phosphonophenylglycine (MPPG)L-AP4-sensitive (Group III)Antagonist9.2[5]
(RS)-α-Methyl-4-sulphonophenylglycine (MSPG)L-AP4-sensitive (Group III)Antagonist-[5]
(RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG)L-AP4-sensitive (Group III)Antagonist-[5]
(RS)-α-Methyl-3-chloro-4-phosphonophenylglycine (UBP1110)(S)-AP4-sensitive (Group III)Antagonist7.4 ± 2.3[6]
(RS)-α-Methyl-3-methoxy-4-phosphonophenylglycine (UBP1111)(S)-AP4-sensitive (Group III)Antagonist5.4 ± 0.6[6]
(RS)-α-Methyl-3-methyl-4-phosphonophenylglycine (UBP1112)(S)-AP4-sensitive (Group III)Antagonist5.1 ± 0.3[6]

Signaling Pathways of Metabotropic Glutamate Receptors

The distinct signaling pathways activated by each mGluR group are fundamental to their diverse physiological functions. The following diagrams, generated using the DOT language, illustrate these pathways.

G_protein_signaling cluster_group1 Group I mGluRs (mGluR1/5) cluster_group2_3 Group II & III mGluRs (mGluR2/3, 4, 6, 7, 8) mGluR1_5 mGluR1/5 Gq_11 Gq/G11 mGluR1_5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC mGluR2_3_etc mGluR2/3, 4, 6, 7, 8 Gi_o Gi/o mGluR2_3_etc->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP experimental_workflow cluster_workflow Workflow for Characterizing a Phenylglycine Derivative start Synthesize Novel Phenylglycine Derivative binding_assay Radioligand Binding Assay (Determine Affinity - Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays group1_assay Phosphoinositide Hydrolysis Assay (Group I mGluRs) functional_assays->group1_assay group2_3_assay cAMP Accumulation Assay (Group II & III mGluRs) functional_assays->group2_3_assay agonist_mode Agonist Mode (Determine EC50/Emax) group1_assay->agonist_mode antagonist_mode Antagonist Mode (Determine IC50/pA2) group1_assay->antagonist_mode group2_3_assay->agonist_mode group2_3_assay->antagonist_mode data_analysis Data Analysis and Structure-Activity Relationship (SAR) agonist_mode->data_analysis antagonist_mode->data_analysis conclusion Characterize as Agonist/Antagonist with Subtype Selectivity Profile data_analysis->conclusion

References

Synthesis of "2-amino-2-(2-methoxyphenyl)acetic acid" analogs and their structure-activity relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of 2-amino-2-(2-methoxyphenyl)acetic Acid Analogs

Introduction

2-amino-2-(2-methoxyphenyl)acetic acid, a derivative of phenylglycine, serves as a crucial scaffold in medicinal chemistry and drug development. Phenylglycine and its analogs are integral components of various pharmaceuticals, including β-lactam antibiotics and anti-tumor agents. The unique structural arrangement of an amino group and a carboxylic acid on the same carbon atom attached to an aryl ring allows for diverse chemical modifications and specific interactions with biological targets.

This technical guide provides a comprehensive overview of the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid analogs, details their structure-activity relationships (SAR), and presents relevant experimental protocols for their preparation and biological evaluation. The primary focus is on modifications that influence activity at targets such as metabotropic glutamate receptors (mGluRs), where these compounds have shown significant modulatory effects.[1]

Synthesis of Phenylglycine Analogs

The synthesis of 2-amino-2-(aryl)acetic acid analogs can be achieved through several established synthetic routes. The most common and adaptable method is the Strecker synthesis, which involves a one-pot, three-component reaction.[1][2] Alternative methods, such as the Petasis reaction, offer different pathways to access the core phenylglycine structure.[3]

General Synthetic Route: Strecker Synthesis

The Strecker synthesis provides a straightforward method for producing α-amino acids from aldehydes or ketones.[1] For the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid and its analogs, the process begins with the corresponding substituted benzaldehyde. The reaction proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to yield the final amino acid product.[1]

G cluster_workflow General Workflow for Strecker Synthesis Start Substituted Benzaldehyde (e.g., 2-methoxybenzaldehyde) Reaction1 Reflux Reaction Start->Reaction1 Reagents + KCN + (NH₄)₂CO₃ + Ethanol/Water Reagents->Reaction1 Intermediate Hydantoin Intermediate Reaction1->Intermediate Formation Hydrolysis Acid or Base Hydrolysis (e.g., HCl or NaOH) Intermediate->Hydrolysis Precipitation & Isolation Product Final Product: 2-Amino-2-(aryl)acetic Acid Analog Hydrolysis->Product Yields Purification Purification (Recrystallization) Product->Purification Final Step

Caption: General workflow for the Strecker synthesis of phenylglycine analogs.

Experimental Protocol: Strecker Synthesis

This protocol describes a general method for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid and its analogs, adapted from established procedures.[1]

Materials:

  • Substituted benzaldehyde (e.g., 2-methoxybenzaldehyde)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde in ethanol.

  • Addition of Reagents: Add an aqueous solution of potassium cyanide and ammonium carbonate to the flask.

  • Reflux: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to precipitate the intermediate hydantoin.

  • Filtration: Filter the precipitate, wash it with cold water, and allow it to dry.

  • Hydrolysis: Hydrolyze the dried hydantoin intermediate by heating it with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to yield the desired amino acid.

  • Purification: Purify the final product by recrystallization to achieve high purity.

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-2-(aryl)acetic acid derivatives is highly sensitive to their molecular structure.[1] SAR studies help in understanding how different functional groups and substitutions on the phenyl ring influence the compound's interaction with its biological target.

Key structural features that determine activity include:

  • The Carboxylate Group: The negatively charged carboxylate moiety is often crucial for binding to receptors, potentially participating in a key ligand-receptor interaction through a salt bridge or hydrogen bonding.[4][5] Its esterification typically leads to a complete loss of biological activity.[5]

  • The Amino Group: The primary amine can act as a hydrogen bond donor or acceptor, and its presence is often essential for activity.[5]

  • Aromatic Ring Substituents: The nature, position, and size of substituents on the phenyl ring can dramatically alter potency and selectivity. Electron-withdrawing groups (e.g., Cl, CF₃) or electron-donating groups (e.g., OCH₃) can modulate the electronic properties of the ring and influence hydrophobic or steric interactions within the binding pocket.[6][7] For instance, in some series, a preference for electron-withdrawing groups has been observed.[6]

Quantitative SAR Data

The following tables summarize representative SAR data for related arylacetic acid derivatives, illustrating the impact of structural modifications on biological activity against specific targets.

Table 1: Binding Affinity of Arylacetic Acid NSAIDs at the mCRTH2 Receptor [4]

Compound R1 (N-Acyl Group) R2 (Indole C2) Ki (μM) at mCRTH2
Indomethacin p-Cl-Benzoyl -CH₃ 1.5 ± 0.1
5'-O-desmethyl indomethacin p-OH-Benzoyl -CH₃ Similar to Indomethacin
Indole Acetic Acid Analog H H >10 (10-fold decrease)
Zomepirac N/A (Pyrrole acetic acid) N/A 3.3 ± 0.3

| Sulindac Sulfide | N/A (Indeneacetic acid) | N/A | 2.5 ± 0.4 |

Table 2: COX-2 Inhibitory Activity of Novel Phenoxy Acetic Acid Derivatives [8]

Compound ID Core Structure Substituents IC₅₀ (μM) against COX-2 Selectivity Index (SI)
5d Phenoxy Acetic Acid 4-F-phenyl, Thiazole 0.07 ± 0.01 128.00
5f Phenoxy Acetic Acid 4-Cl-phenyl, Thiazole 0.06 ± 0.01 133.34
7b Phenoxy Acetic Acid 4-Cl-phenyl, Pyrazole 0.08 ± 0.01 102.38
10c Phenoxy Acetic Acid 4-CH₃-phenyl, Pyridine 0.09 ± 0.01 91.00
Celecoxib Reference Drug N/A 0.05 ± 0.02 298.60

| Mefenamic acid | Reference Drug | N/A | 1.98 ± 0.02 | 15.10 |

Biological Evaluation and Signaling Pathways

Analogs of 2-amino-2-(2-methoxyphenyl)acetic acid are often evaluated for their activity on G-protein coupled receptors (GPCRs), such as the Gq-coupled metabotropic glutamate receptors.[1] A common method to assess this activity is through a calcium mobilization assay.

Signaling Pathway: Gq-Coupled mGluR

Activation of a Gq-coupled mGluR by an agonist leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

G cluster_pathway Gq-Coupled mGluR Signaling Pathway Ligand Agonist (e.g., Phenylglycine Analog) Receptor mGluR (GPCR) Ligand->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ Release ER->Ca Triggers

Caption: Simplified Gq protein signaling cascade initiated by mGluR activation.

Experimental Protocol: Calcium Mobilization Assay

This assay determines the agonist or antagonist activity of synthesized compounds on Gq-coupled mGluRs by measuring changes in intracellular calcium levels.[1]

Materials:

  • HEK293 cells stably expressing the target mGluR subtype

  • Fura-2 AM (calcium indicator dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (synthesized analogs)

  • Glutamate (as a reference agonist)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the HEK293 cells in 96-well plates and grow them to confluence.

  • Dye Loading: Load the cells with Fura-2 AM by incubating them in HBSS containing the dye for 60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove any excess extracellular dye.

  • Compound Addition: Add the test compounds (synthesized analogs) at various concentrations to the wells. For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist like glutamate.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values for each compound.

G cluster_workflow Workflow for Calcium Mobilization Assay Seed Seed HEK293 cells in 96-well plate Grow Grow to confluence Seed->Grow Load Load cells with Fura-2 AM dye Grow->Load Wash Wash cells to remove excess dye Load->Wash Add Add test compounds (analogs) Wash->Add Measure Measure fluorescence (Plate Reader) Add->Measure Analyze Data Analysis (EC₅₀ / IC₅₀) Measure->Analyze

Caption: Experimental workflow for evaluating compound activity via calcium assay.

References

Potential Therapeutic Applications of 2-Amino-2-(3-methoxyphenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of 2-Amino-2-(3-methoxyphenyl)acetic acid, a phenylglycine derivative. While direct pharmacological data for this specific molecule is limited in publicly available literature, the broader class of phenylglycine derivatives has been extensively studied for its modulatory effects on glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors. This document synthesizes the available information on structurally related compounds to infer the likely biological targets and therapeutic potential of this compound in neurological and psychiatric disorders. This guide provides a comprehensive overview of the core pharmacology, potential mechanisms of action, and detailed experimental protocols for investigating this class of compounds.

Introduction: The Therapeutic Promise of Phenylglycine Derivatives

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS) and plays a critical role in synaptic plasticity, learning, and memory. However, dysregulation of glutamatergic signaling is implicated in the pathophysiology of a wide range of neurological and psychiatric disorders, including epilepsy, chronic pain, depression, and neurodegenerative diseases. Consequently, molecules that can modulate glutamate receptor activity are of significant interest for drug development.

Phenylglycine derivatives represent a versatile class of compounds that have demonstrated the ability to interact with both ionotropic NMDA receptors and G-protein coupled metabotropic glutamate (mGlu) receptors. Their therapeutic potential lies in their ability to fine-tune glutamatergic neurotransmission, offering a more nuanced approach than complete receptor blockade, which can lead to significant side effects. This compound, with its characteristic phenylglycine core and a methoxy substitution on the phenyl ring, is positioned as a potential modulator of these critical CNS targets.

Core Pharmacology: Targeting Glutamate Receptors

Based on structure-activity relationship (SAR) studies of related phenylglycine derivatives, this compound is predicted to exhibit activity at one or both of the following major classes of glutamate receptors:

  • N-Methyl-D-Aspartate (NMDA) Receptors: These are ligand-gated ion channels that play a crucial role in synaptic plasticity. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a hallmark of several neurodegenerative conditions. Phenylglycine derivatives can act as antagonists at the glycine or glutamate binding sites, or as uncompetitive channel blockers, thereby reducing excessive receptor activation.

  • Metabotropic Glutamate (mGlu) Receptors: This family of G-protein coupled receptors is divided into three groups (I, II, and III) that can either potentiate or inhibit synaptic transmission. Phenylglycine derivatives have been identified as selective agonists or antagonists for various mGlu receptor subtypes, offering the potential for highly targeted therapeutic interventions.

Quantitative Data on Structurally Related Phenylglycine Derivatives

Table 1: Antagonist Activity of Phenylglycine Derivatives at Presynaptic Metabotropic Glutamate Receptors

CompoundAgonistReceptor SubtypeAntagonist Potency (KD in µM)Reference
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)(1S,3S)-ACPD(1S,3S)-ACPD-sensitive77[1]
(RS)-α-Methyl-4-phosphonophenylglycine (MPPG)L-AP4L-AP4-sensitive9.2[1]
(RS)-α-Methyl-4-sulphonophenylglycine (MSPG)L-AP4L-AP4-sensitive> MCPG[1]
(RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG)(1S,3S)-ACPD(1S,3S)-ACPD-sensitive> MCPG[1]

(Note: (1S,3S)-ACPD is a non-selective mGluR agonist, and L-AP4 is a group III mGluR agonist.)

Table 2: Antagonist Activity of 4-Carboxyphenylglycine Derivatives at Group I Metabotropic Glutamate Receptors

CompoundReceptor SubtypeAssayAntagonist Potency (IC50 in µM)Reference
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG)mGluR1αPhosphoinositide Hydrolysis19-50[2]
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG)mGluR5aPhosphoinositide Hydrolysis53-280[2]
(S)-4-Carboxyphenylglycine (4CPG)mGluR1αPhosphoinositide Hydrolysis4-72[2]
(S)-4-Carboxyphenylglycine (4CPG)mGluR5aPhosphoinositide Hydrolysis150-156[2]
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)mGluR1αPhosphoinositide Hydrolysis29-100[2]
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)mGluR5aPhosphoinositide Hydrolysis115-210[2]

Potential Therapeutic Applications

Given the likely interaction with glutamate receptors, this compound could have therapeutic potential in a variety of CNS disorders:

  • Neurodegenerative Diseases: By potentially acting as an NMDA receptor antagonist, it could offer neuroprotection against excitotoxicity in conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease.

  • Epilepsy: Modulation of both NMDA and mGlu receptors can influence neuronal excitability, suggesting a possible role as an anticonvulsant.

  • Chronic Pain: NMDA and mGluR5 receptors are implicated in the central sensitization processes that underlie chronic pain states, making antagonists of these receptors promising analgesic candidates.

  • Depression and Anxiety: The glutamatergic system is increasingly recognized as a key player in mood disorders. Modulators of NMDA and mGlu receptors are being investigated as novel antidepressants and anxiolytics.

Signaling Pathways

The therapeutic effects of this compound would be mediated through the modulation of specific intracellular signaling cascades, depending on its receptor target.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R Compound This compound (Potential Antagonist) Compound->NMDA_R Blocks Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB, NOS) Ca_ion->Downstream Excitotoxicity Excitotoxicity (Pathological) Ca_ion->Excitotoxicity Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Potential Antagonistic Action on NMDA Receptor Signaling.

mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR Metabotropic Glutamate Receptor Glutamate->mGluR Compound This compound (Potential Modulator) Compound->mGluR Modulates G_protein G-protein mGluR->G_protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messengers (e.g., IP₃, DAG, cAMP) Effector->Second_Messenger Cellular_Response Modulation of Synaptic Activity Second_Messenger->Cellular_Response

Modulation of Metabotropic Glutamate Receptor Signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological activity of this compound.

NMDA Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the NMDA receptor ion channel binding site using a competitive displacement assay with a radiolabeled ligand such as [³H]MK-801.

radioligand_binding_workflow prep 1. Membrane Preparation - Homogenize rat cortical tissue - Centrifuge to isolate synaptic membranes incubation 2. Incubation - Incubate membranes with:  - [³H]MK-801 (Radioligand)  - Varying concentrations of Test Compound  - Glutamate and Glycine (to open channel) prep->incubation separation 3. Separation - Rapid vacuum filtration through  glass fiber filters to separate  bound from free radioligand incubation->separation counting 4. Quantification - Measure radioactivity on filters  using liquid scintillation counting separation->counting analysis 5. Data Analysis - Plot % inhibition vs. compound concentration - Calculate IC₅₀ and Kᵢ values counting->analysis

Workflow for NMDA Receptor Radioligand Binding Assay.

Materials:

  • Rat cortical tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • This compound (test compound)

  • Unlabeled MK-801 (for non-specific binding determination)

  • L-Glutamate and Glycine

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat cortical tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the synaptic membranes. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + [³H]MK-801 + assay buffer + Glutamate/Glycine.

    • Non-specific Binding: Membranes + [³H]MK-801 + excess unlabeled MK-801 + Glutamate/Glycine.

    • Test Compound: Membranes + [³H]MK-801 + varying concentrations of this compound + Glutamate/Glycine.

  • Incubation: Incubate the plates at room temperature for 2 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

mGlu Receptor Activity Assay using Calcium Imaging

This protocol measures the ability of the test compound to act as an agonist or antagonist at a specific mGlu receptor subtype (e.g., mGluR5, coupled to Ca²⁺ mobilization) expressed in a cell line (e.g., HEK293 cells).

calcium_imaging_workflow cell_prep 1. Cell Culture and Loading - Culture HEK293 cells expressing mGluR5 - Load cells with a calcium-sensitive dye  (e.g., Fura-2 AM) baseline 2. Baseline Measurement - Measure baseline fluorescence intensity  before stimulation cell_prep->baseline stimulation 3. Stimulation - Add Test Compound (for agonist activity) - Or, pre-incubate with Test Compound  then add a known mGluR5 agonist  (for antagonist activity) baseline->stimulation recording 4. Fluorescence Recording - Continuously record fluorescence changes  using a fluorescence microscope or plate reader stimulation->recording analysis 5. Data Analysis - Calculate the change in intracellular [Ca²⁺] - Determine EC₅₀ (for agonists) or  IC₅₀ (for antagonists) recording->analysis

Workflow for mGlu Receptor Calcium Imaging Assay.

Materials:

  • HEK293 cells stably expressing the mGlu receptor of interest (e.g., mGluR5)

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound (test compound)

  • Known mGluR agonist (e.g., Quisqualate)

  • Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

  • Cell Preparation: Plate the cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and grow to confluency.

  • Dye Loading: Wash the cells with HBSS. Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Assay Performance:

    • Agonist Mode: Record baseline fluorescence for a short period. Add varying concentrations of this compound and continue recording the fluorescence signal to detect any increase in intracellular calcium.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for a defined period. Record baseline fluorescence, then add a fixed concentration (e.g., EC₈₀) of a known agonist (e.g., Quisqualate) and continue recording.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • For Agonist Activity: Plot the peak fluorescence change against the log concentration of the test compound to determine the EC₅₀ value.

    • For Antagonist Activity: Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion and Future Directions

This compound belongs to the pharmacologically significant class of phenylglycine derivatives, which are known modulators of glutamate receptors. Based on the available data for structurally related compounds, it is plausible that this molecule will exhibit activity at NMDA and/or mGlu receptors, conferring it with therapeutic potential for a range of neurological and psychiatric disorders.

Further research is imperative to delineate the precise pharmacological profile of this compound. The experimental protocols detailed in this guide provide a framework for such investigations. Future studies should focus on:

  • Determining the binding affinities (Ki) at all major glutamate receptor subtypes.

  • Characterizing its functional activity (agonist, antagonist, or allosteric modulator) at these receptors.

  • Evaluating its efficacy in preclinical models of CNS disorders.

  • Assessing its pharmacokinetic properties and blood-brain barrier permeability.

A thorough understanding of these parameters will be crucial in determining the viability of this compound as a lead compound for the development of novel therapeutics for glutamatergic dysfunction.

References

Methodological & Application

Protocol for incorporating Fmoc-"2-Amino-2-(3-methoxyphenyl)acetic acid" in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and introduce novel functionalities.[1] Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid is an α,α-disubstituted amino acid, a class of building blocks known to induce conformational constraints in peptides. The presence of the methoxyphenyl group at the α-position introduces significant steric hindrance, which can pose challenges during solid-phase peptide synthesis (SPPS), particularly during the coupling step.[1][2]

These application notes provide a detailed protocol for the efficient incorporation of Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid into peptide chains using Fmoc-based SPPS. The protocol emphasizes the use of potent coupling reagents and optimized reaction conditions to overcome steric hindrance and achieve high coupling efficiency.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentClassRelative ReactivityCommon AdditivesKey Considerations
HATU Aminium/Uronium SaltVery HighHOAt (pre-incorporated)Highly effective for hindered couplings, though can be more expensive.[1][2]
HCTU Aminium/Uronium SaltHigh6-Cl-HOBt (pre-incorporated)A cost-effective alternative to HATU with comparable efficiency for many hindered systems.[2]
PyBOP Phosphonium SaltHighHOBtEffective for hindered couplings, but byproducts can be difficult to remove.
DIC/HOBt Carbodiimide/AdditiveModerateHOBtStandard and economical, but often insufficient for efficient coupling of highly hindered amino acids.[1][2]

Note: The data presented is a qualitative comparison based on general performance for sterically hindered amino acids and data available for the structurally similar Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid.[1][2] Optimal reagent choice may vary depending on the specific peptide sequence and reaction conditions.

Table 2: Recommended Parameters for SPPS Steps
StepReagent/SolventConcentrationReaction TimeMonitoring
Fmoc Deprotection 20% Piperidine in DMF20% (v/v)2 x 10 minutesKaiser Test
Coupling Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid3-5 equivalents2-4 hours (or longer)Kaiser Test
HATU/HCTU2.9-4.9 equivalents
DIPEA6-10 equivalents
Capping (Optional) Acetic Anhydride/DIPEA/DMF5:6:89 (v/v/v)20-30 minutes-
Cleavage TFA/TIS/H₂O95:2.5:2.5 (v/v/v)2-3 hoursHPLC/MS

Experimental Protocols

This section provides a detailed protocol for the manual Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid. This protocol assumes a 0.1 mmol synthesis scale.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine

  • HATU or HCTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

Protocol Steps
  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 10 minutes and drain.

    • Repeat the 20% piperidine in DMF treatment for another 10 minutes and drain.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a blue color indicates a positive result).

  • Coupling of Fmoc-2-Amino-2-(3-methoxyphenyl)acetic Acid:

    • In a separate vial, dissolve Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid (3-5 equivalents) and HATU or HCTU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2 to 4 hours. Due to the steric hindrance, a longer coupling time is recommended.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads.

    • A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), a second coupling is recommended. Repeat step 3.

  • Capping (Optional but Recommended for Difficult Couplings):

    • If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

    • Prepare a capping solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v).

    • Add the capping solution to the resin and agitate for 20-30 minutes.

    • Drain and wash the resin with DMF (3 times).

  • Continuation of Peptide Synthesis:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF (5 times) and then with DCM (5 times).

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.[3]

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/HCTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Capping Capping (Optional) Kaiser_Test->Capping Positive Repeat Repeat for next AA Kaiser_Test->Repeat Negative Cleavage Cleavage & Deprotection (TFA Cocktail) Kaiser_Test->Cleavage Final AA Coupled Capping->Repeat Repeat->Deprotection Purification Purification & Analysis (HPLC/MS) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: A simplified workflow of the solid-phase peptide synthesis (SPPS) cycle.

Coupling_Decision_Tree Start Incorporate Fmoc-2-Amino-2- (3-methoxyphenyl)acetic acid Initial_Coupling Initial Coupling: - Fmoc-AA-OH (3-5 eq) - HATU/HCTU (2.9-4.9 eq) - DIPEA (6-10 eq) - 2-4 hours Start->Initial_Coupling Kaiser_Test1 Kaiser Test Initial_Coupling->Kaiser_Test1 Success Coupling Successful Proceed to next cycle Kaiser_Test1->Success Negative Incomplete Incomplete Coupling Kaiser_Test1->Incomplete Positive Troubleshoot Troubleshooting Options Incomplete->Troubleshoot Double_Coupling Option 1: Double Coupling (Repeat initial conditions) Troubleshoot->Double_Coupling Increase_Time Option 2: Increase Coupling Time (e.g., overnight) Troubleshoot->Increase_Time Change_Reagent Option 3: Change Coupling Reagent (e.g., PyBOP) Troubleshoot->Change_Reagent Kaiser_Test2 Kaiser Test Double_Coupling->Kaiser_Test2 Increase_Time->Kaiser_Test2 Change_Reagent->Kaiser_Test2 Kaiser_Test2->Success Negative Capping Cap Unreacted Amines Kaiser_Test2->Capping Positive

Caption: Decision pathway for optimizing the coupling of sterically hindered amino acids.

References

Application Notes and Protocols: "2-Amino-2-(3-methoxyphenyl)acetic acid" as a Building Block for Novel Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery. This approach can overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational flexibility. "2-Amino-2-(3-methoxyphenyl)acetic acid" is an α,α-disubstituted amino acid that offers unique structural properties for the rational design of novel peptides with enhanced therapeutic potential. Its methoxyphenyl group provides steric bulk and specific electronic characteristics that can profoundly influence peptide structure and function.

The primary advantages of incorporating "this compound" into a peptide sequence include:

  • Increased Proteolytic Resistance: The sterically hindered α-carbon can shield adjacent peptide bonds from enzymatic cleavage by proteases, potentially leading to a longer plasma half-life of the peptide therapeutic.[1][2]

  • Conformational Rigidity: The substitution at the α-carbon restricts the rotational freedom of the peptide backbone, which can lock the peptide into a specific, biologically active conformation.[1][3] This can enhance binding affinity and selectivity for its target.

  • Modulation of Physicochemical Properties: The methoxyphenyl group can alter the hydrophobicity and amphipathicity of the peptide, which are critical for its interaction with biological membranes and overall pharmacokinetic profile.[2]

These application notes provide a comprehensive guide to the use of "this compound" in peptide synthesis, including its physicochemical properties, a detailed protocol for its incorporation using solid-phase peptide synthesis (SPPS), and a hypothetical case study to illustrate its potential impact on biological activity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this building block is essential for its effective use in peptide design and synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₉H₁₁NO₃[4]
Molecular Weight 181.19 g/mol [4]
CAS Number 7314-43-4[4]
Topological Polar Surface Area 72.6 Ų[4]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
XLogP3 -1.7[4]
Rotatable Bond Count 3PubChem

Experimental Protocols

Protocol 1: Incorporation of Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid into a target peptide sequence. Due to the steric hindrance of this α,α-disubstituted amino acid, potent coupling reagents and potentially longer coupling times are recommended.[5]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Water for HPLC

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Place the desired amount of Fmoc-Rink Amide MBHA resin in a solid-phase synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid:

    • In a separate vial, dissolve Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. A longer coupling time is recommended due to steric hindrance.[5]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), a second coupling is recommended by repeating step 3.

  • Capping (Optional):

    • If the coupling remains incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v) to prevent the formation of deletion sequences.[5]

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide containing "this compound" in the presence of proteases, such as trypsin or human serum.

Materials:

  • Purified peptide (with and without the non-natural amino acid)

  • Trypsin solution (or other relevant protease)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA in ACN)

  • RP-HPLC system

  • Incubator

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the purified peptide in PBS.

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with either the protease solution or human serum to a final desired concentration.

    • Incubate the tubes at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Quantify the percentage of intact peptide remaining at each time point by measuring the peak area.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

Hypothetical Case Study: Enhancing the Antimicrobial Activity of a Peptide

To illustrate the potential benefits of incorporating "this compound," consider a hypothetical antimicrobial peptide (AMP), "ParentPeptide," and its analog, "ModifiedPeptide," where a key residue is replaced with "this compound" (abbreviated as Mpa).

Table 1: Hypothetical Biological Activity Data

PeptideSequenceMIC vs. E. coli (µg/mL)MIC vs. S. aureus (µg/mL)Hemolytic Activity (HC₅₀, µg/mL)Serum Stability (t₁/₂, hours)
ParentPeptideGKWKSFIKAFVKG1632500.5
ModifiedPeptideGKWKSF[Mpa] KAFVKG816>2008

MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration; t₁/₂: Half-life.

This hypothetical data illustrates that the incorporation of "this compound" could lead to:

  • Improved Antimicrobial Potency: Lower MIC values suggest enhanced activity against both Gram-negative and Gram-positive bacteria.

  • Reduced Hemolytic Activity: A higher HC₅₀ indicates lower toxicity to red blood cells, suggesting an improved therapeutic index.

  • Enhanced Proteolytic Stability: A significantly longer half-life in serum demonstrates increased resistance to degradation.

Visualizations

SPPS_Workflow General Workflow for Fmoc-based Solid-Phase Peptide Synthesis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser 4. Coupling Check (Kaiser Test) Wash2->Kaiser Kaiser->Coupling Incomplete Repeat Repeat for next AA Kaiser->Repeat Complete Repeat->Deprotection Cleavage 5. Final Deprotection, Cleavage, and Purification Repeat->Cleavage

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Signaling_Pathway Hypothetical Signaling Pathway for a Modified Peptide cluster_cell Target Cell Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response Modified_Peptide Modified Peptide (with Mpa) Modified_Peptide->Receptor Enhanced Binding & Stability

Caption: Hypothetical signaling pathway for a modified peptide.

Conclusion

"this compound" represents a valuable building block for the development of novel peptide-based therapeutics. Its incorporation can confer enhanced proteolytic stability and conformational rigidity, potentially leading to improved biological activity and a more favorable pharmacokinetic profile. The protocols and data presented in these application notes provide a framework for researchers to explore the potential of this and other non-natural amino acids in their drug discovery and development efforts. While the biological data presented is hypothetical, it is based on the well-established principles of peptide chemistry and the known effects of similar modifications. Further experimental validation is necessary to fully elucidate the specific advantages of incorporating "this compound" into various peptide sequences.

References

Chiral HPLC Method for the Enantiomeric Separation of 2-Amino-2-(3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the chiral separation of the enantiomers of 2-Amino-2-(3-methoxyphenyl)acetic acid using High-Performance Liquid Chromatography (HPLC). This method is crucial for researchers, scientists, and professionals in drug development and quality control to ensure the enantiomeric purity of this compound.

Introduction

This compound is a chiral amino acid derivative. As the biological activity of enantiomers can differ significantly, with one enantiomer often being active while the other may be inactive or even cause adverse effects, regulatory agencies require strict control over the enantiomeric composition of chiral drugs. Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] This application note outlines a suitable HPLC method, leveraging a chiral stationary phase (CSP) for the effective resolution of the enantiomers of this compound. The protocols provided are intended as a robust starting point for method development and validation.

Principle of Chiral Separation by HPLC

The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase (CSP).[1] These interactions lead to the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differing stabilities of these complexes result in different retention times, allowing for their separation. For the analysis of underivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs are particularly effective due to their multimodal interaction capabilities, including hydrogen bonding, ionic interactions, and inclusion complexation.[1]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector or a photodiode array (PDA) detector.

  • Chiral Column: A macrocyclic glycopeptide-based column is recommended. A teicoplanin-based CSP is a highly recommended starting point.[1][2]

    • Recommended Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Additives: Trifluoroacetic acid (TFA) or formic acid (FA) of high purity.

  • Sample: Racemic this compound standard.

  • Sample Diluent: A mixture of the mobile phase components is recommended.

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the sample diluent.

  • From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL.

  • Filter the working standard solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required to achieve baseline resolution for specific applications.

ParameterRecommended Condition
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Water / TFA (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Data Analysis
  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the retention time (t R ), peak area (A), and resolution (R s ) for each enantiomer.

  • The resolution between the two enantiomer peaks should be ≥ 1.5 for baseline separation.

  • The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (A 1 - A 2 ) / (A 1 + A 2 ) ] x 100 Where A 1 and A 2 are the peak areas of the major and minor enantiomers, respectively.

Data Presentation

The following table provides an example of how to present the results from the method.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) t R1t R2
Peak Area A 1A 2
Resolution (R s ) \multicolumn{2}{c}{≥ 1.5}

Method Development and Optimization Workflow

The provided method serves as an excellent starting point. However, for optimal performance, some method development may be necessary. The following workflow outlines the key steps for optimization.

G cluster_prep Preparation cluster_method Method Execution & Optimization cluster_analysis Data Analysis SamplePrep Sample Preparation (1 mg/mL stock, 0.1 mg/mL working) SystemPrep HPLC System Preparation (Equilibrate column) SamplePrep->SystemPrep InitialRun Initial Chromatographic Run (Recommended Conditions) SystemPrep->InitialRun Evaluate Evaluate Resolution (Rs) (Rs >= 1.5?) InitialRun->Evaluate OptimizeMP Optimize Mobile Phase (Adjust Organic Modifier % / Additive) Evaluate->OptimizeMP No DataAcq Data Acquisition Evaluate->DataAcq Yes OptimizeMP->InitialRun OptimizeTemp Optimize Temperature (e.g., 15-35 °C) OptimizeMP->OptimizeTemp If needed OptimizeTemp->InitialRun PeakIntegration Peak Integration & Analysis DataAcq->PeakIntegration Reporting Reporting (Retention Times, Resolution, %ee) PeakIntegration->Reporting

Caption: Chiral HPLC Method Development Workflow.

Conclusion

The successful chiral resolution of racemic this compound can be readily achieved using HPLC with a suitable chiral stationary phase. A teicoplanin-based CSP under reversed-phase conditions is a highly recommended starting point for method development.[1][2] By following the outlined protocols and the method development workflow, researchers can establish a robust and reliable analytical method for the enantiomeric purity assessment of this important compound.

References

Application of 2-Amino-2-(3-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have garnered considerable attention as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action.[1][2] A key strategy to enhance the therapeutic potential of AMPs is the incorporation of non-natural amino acids.[3][4] This modification can improve proteolytic stability, modulate hydrophobicity and amphipathicity, and potentially enhance antimicrobial potency while reducing toxicity to mammalian cells.[4]

This document provides detailed application notes and protocols for the incorporation of the non-natural amino acid, 2-Amino-2-(3-methoxyphenyl)acetic acid, into antimicrobial peptides using solid-phase peptide synthesis (SPPS). While specific literature on the "3-methoxy" derivative is limited, the protocols are based on established methodologies for structurally similar, sterically hindered non-canonical amino acids, such as the "2-methoxy" analog.[4][5]

Rationale for Incorporating this compound

The introduction of this compound into a peptide sequence can confer several advantageous properties:

  • Enhanced Proteolytic Stability: The α,α-disubstituted nature of this amino acid provides steric hindrance, which can protect the peptide backbone from degradation by proteases, thereby extending its in vivo half-life.[4]

  • Modulation of Physicochemical Properties: The methoxyphenyl group can alter the hydrophobicity and amphipathicity of the peptide, which are critical determinants of its antimicrobial activity and selectivity.[4][6]

  • Improved Therapeutic Index: Strategic placement of this residue may lead to novel interactions with microbial membranes or intracellular targets, potentially increasing antimicrobial efficacy while minimizing hemolytic activity against host cells.[4]

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagent. The following table summarizes the general performance of common coupling reagents used in such challenging coupling steps. For this compound, high-reactivity reagents such as HATU, HCTU, or COMU are strongly recommended.[5]

Coupling ReagentClassRelative ReactivityCommon AdditivesKey Considerations
HATU Aminium/Uronium SaltVery HighHOAt (pre-incorporated)Highly effective for hindered couplings; may cause side reactions with sensitive residues.
HBTU Aminium/Uronium SaltHighHOBtA standard and effective coupling reagent.
HCTU Aminium/Uronium SaltVery HighSimilar to HATU but can be more cost-effective.
COMU Phosphonium SaltVery HighHigh reactivity, particularly for hindered couplings.
DIC/HOBt CarbodiimideModerateHOBtA classic and cost-effective choice, but may be less effective for sterically hindered amino acids.
DIC/OxymaPure® CarbodiimideHighOxymaPure®An alternative to HOBt that can reduce side reactions.[4]
Table 2: Hypothetical Antimicrobial Activity Data

This table presents hypothetical data for a series of antimicrobial peptides where a native amino acid residue (e.g., Leucine) in a parent peptide has been substituted with this compound (abbreviated as Mpa). This illustrates the potential improvements in antimicrobial activity and selectivity.

PeptideSequenceMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)HC₅₀ (µg/mL)Therapeutic Index (HC₅₀/MIC)
Parent PeptideG(L)LKKILKGLK16321006.25
Mpa-Peptide 1G(Mpa )LKKILKGLK81615018.75
Mpa-Peptide 2GLK( Mpa )ILKGLK122412010

MIC (Minimum Inhibitory Concentration): Lower values indicate higher potency. HC₅₀ (50% Hemolytic Concentration): Higher values indicate lower toxicity to red blood cells. Therapeutic Index: Higher values indicate greater selectivity for microbial cells over host cells.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol outlines the manual Fmoc-based solid-phase peptide synthesis for incorporating Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid. The protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin.[5]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (or other high-reactivity coupling reagent)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[5]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[7]

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine solution and agitate for another 15-20 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).[4]

  • Coupling of Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid:

    • In a separate vial, dissolve Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.[5]

    • Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.[5]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2 to 4 hours. A longer coupling time is recommended due to steric hindrance.[5]

    • Drain the reaction solution and wash the resin with DMF (3 times).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a double coupling may be necessary.[7]

  • Peptide Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare the cleavage cocktail (TFA/TIS/Water 95:2.5:2.5). Caution: TFA is highly corrosive and must be handled in a fume hood. [4]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[5]

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.[5]

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the MIC of the synthesized peptides.[2]

Materials:

  • Synthesized and purified peptide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the test bacteria into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Peptide Serial Dilution:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform a two-fold serial dilution of the peptide in MHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the bacterial suspension to each well containing the serially diluted peptide.

    • Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[2] This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Mpa Coupling of Fmoc-Mpa-OH (HATU/DIPEA) Deprotection1->Coupling_Mpa Wash1 Wash (DMF) Coupling_Mpa->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_AA Coupling of Next Fmoc-AA Deprotection2->Coupling_AA Wash2 Wash Coupling_AA->Wash2 Repeat Repeat Cycle Wash2->Repeat n times Repeat->Deprotection2 Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

cluster_membrane Microbial Membrane Peptide Cationic AMP (+ charge) Interaction Electrostatic Interaction Peptide->Interaction Membrane Anionic Microbial Membrane (- charge) Membrane->Interaction Insertion Hydrophobic Insertion Interaction->Insertion Pore Pore Formation / Membrane Disruption Insertion->Pore Lysis Cell Lysis Pore->Lysis

Caption: General mechanism of action for many antimicrobial peptides.

Start Synthesized Peptide MIC_Assay MIC Assay (Broth Microdilution) Start->MIC_Assay Determine Potency Hemolysis_Assay Hemolysis Assay (vs. Red Blood Cells) Start->Hemolysis_Assay Determine Toxicity SAR_Studies Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Studies Hemolysis_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Workflow for the evaluation of novel antimicrobial peptides.

References

The Enigmatic Role of 2-Amino-2-(3-methoxyphenyl)acetic Acid in Asymmetric Synthesis: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation of scientific literature, "2-Amino-2-(3-methoxyphenyl)acetic acid" does not appear to be a commonly utilized ligand or ligand precursor in the field of asymmetric synthesis. Extensive searches for its direct application or for derivatives employed in catalytic enantioselective reactions have not yielded specific examples, quantitative performance data, or detailed experimental protocols. This suggests that its potential as a chiral ligand remains largely unexplored or is not widely reported in publicly accessible research.

While the core principles of asymmetric catalysis frequently rely on chiral ligands derived from readily available sources like amino acids, the specific structural attributes of a molecule dictate its efficacy in inducing enantioselectivity. The substitution pattern and electronic properties of the aromatic ring, as well as the steric hindrance around the chiral center, are critical factors. It is plausible that the 3-methoxy substitution on the phenyl ring of this particular amino acid does not confer the desired electronic or steric properties for effective stereochemical control in common catalytic transformations.

Researchers in asymmetric synthesis often gravitate towards amino acid-derived ligands that have a proven track record of high performance across a range of reactions. These include derivatives of proline, phenylglycine, and other natural and unnatural amino acids that can be readily modified to create privileged ligand architectures such as oxazolines, phosphines, and salen-type structures. The lack of literature on "this compound" in this context may indicate that it has been screened and found to be less effective than other available options, or that it simply has not been a focus of significant research efforts.

For drug development professionals and scientists working in this area, the exploration of novel chiral ligands is a continuous endeavor. While "this compound" does not currently feature in the established toolbox of asymmetric synthesis, this does not preclude its potential future application. Further research would be required to synthesize potential ligands from this scaffold and evaluate their performance in various asymmetric reactions.

General Experimental Workflow for Ligand Synthesis and Application

For researchers interested in exploring the potential of novel amino acids like "this compound" as ligands, a general workflow can be outlined. This typically involves the synthesis of a ligand scaffold, its coordination to a metal center, and subsequent testing in a catalytic reaction.

A hypothetical workflow for investigating a new amino acid-derived ligand is presented below.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Application start This compound step1 Protection of Amino and Carboxylic Acid Groups start->step1 step2 Functional Group Transformation (e.g., reduction to amino alcohol) step1->step2 step3 Introduction of Coordinating Moiety (e.g., phosphine, oxazoline) step2->step3 step4 Deprotection step3->step4 ligand Final Chiral Ligand step4->ligand catalyst Active Catalyst Formation ligand->catalyst Coordination metal Metal Precursor (e.g., Pd, Rh, Ir) metal->catalyst reaction Asymmetric Catalytic Reaction (e.g., Hydrogenation, Aldol) catalyst->reaction analysis Analysis of Product (Yield, ee%) reaction->analysis

Caption: A generalized workflow for the synthesis of a chiral ligand from an amino acid precursor and its subsequent application in asymmetric catalysis.

Application Notes and Protocols for the Synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid via Strecker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a methoxy-substituted phenyl group, makes it a valuable building block for the synthesis of novel therapeutic agents and complex molecular architectures. The Strecker synthesis offers a classical and efficient three-component reaction to produce α-amino acids from readily available starting materials. This method involves the reaction of an aldehyde, an ammonia source, and a cyanide source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired α-amino acid.[1]

This document provides a detailed experimental protocol for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid, a summary of its characterization data, and graphical representations of the reaction pathway and experimental workflow.

Principle of the Method

The synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid via the Strecker reaction proceeds in two primary stages:

  • α-Aminonitrile Formation: 2-methoxybenzaldehyde is reacted with an ammonia source, such as ammonium chloride, and a cyanide source, like sodium cyanide. The reaction begins with the formation of an imine from the aldehyde and ammonia, which is then subjected to nucleophilic attack by the cyanide ion to yield the intermediate, 2-amino-2-(2-methoxyphenyl)acetonitrile.[1]

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed, typically under strong acidic conditions, to convert the nitrile group into a carboxylic acid, yielding the final product, 2-amino-2-(2-methoxyphenyl)acetic acid.[1]

G cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Stages A 2-Methoxybenzaldehyde S1 Step 1: Aminonitrile Formation A->S1 B Ammonium Chloride (NH4Cl) B->S1 C Sodium Cyanide (NaCN) C->S1 D 2-amino-2-(2-methoxyphenyl)acetonitrile (Intermediate) S2 Step 2: Acid Hydrolysis D->S2 E 2-amino-2-(2-methoxyphenyl)acetic acid (Final Product) S1->D Methanol/Water 0-25°C S2->E Conc. HCl Reflux

Caption: Reaction pathway for the Strecker synthesis.

Experimental Protocols

Safety Precaution: This synthesis involves highly toxic sodium cyanide and concentrated acids. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part 1: Synthesis of 2-amino-2-(2-methoxyphenyl)acetonitrile (Intermediate)

Materials:

  • 2-Methoxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask situated in an ice bath, dissolve 2-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

  • While vigorously stirring, add a solution of sodium cyanide (1.2 eq) in water portion-wise, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-aminonitrile intermediate.[1]

Part 2: Hydrolysis to 2-amino-2-(2-methoxyphenyl)acetic acid

Materials:

  • Crude 2-amino-2-(2-methoxyphenyl)acetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • To the flask containing the crude 2-amino-2-(2-methoxyphenyl)acetonitrile, add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. The completion of the hydrolysis can be monitored by TLC until the aminonitrile spot is no longer visible.[1]

  • After cooling the reaction mixture to room temperature, carefully neutralize it with a sodium hydroxide solution to precipitate the amino acid product.

  • Collect the solid product by filtration and wash it with cold water.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as a water/ethanol mixture, to obtain the purified 2-amino-2-(2-methoxyphenyl)acetic acid.[2]

G start Start: Reactants step1 Dissolve 2-methoxybenzaldehyde and NH4Cl in MeOH/H2O start->step1 end_node End: Purified Product step2 Add NaCN solution at 0-5°C step1->step2 step3 Stir at room temperature for 12-24h step2->step3 step4 Workup: Quench, Extract with Ether, Dry, Concentrate step3->step4 TLC Monitoring step5 Add concentrated HCl to crude intermediate step4->step5 step6 Reflux for 4-6h step5->step6 step7 Cool and neutralize with NaOH step6->step7 TLC Monitoring step8 Filter the solid product step7->step8 step9 Recrystallize from Water/Ethanol step8->step9 step9->end_node

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes the key quantitative data for the synthesized 2-amino-2-(2-methoxyphenyl)acetic acid.

ParameterValueReference
Molecular Formula C₉H₁₁NO₃[3]
Molecular Weight 181.19 g/mol [3][4]
Appearance White to off-white solid[4]
Melting Point 235 °C (sublimates)[5]
Purity (Typical) >95%
Expected Yield 60-80% (Varies based on optimization)[6][7]

Spectroscopic Data (Illustrative for Phenylglycine Derivatives):

Technique Expected Data
¹H NMR Signals corresponding to aromatic protons, the methoxy group protons, and the α-hydrogen.
¹³C NMR Resonances for the carboxylic carbon, aromatic carbons, the α-carbon, and the methoxy carbon.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 182.08

References

Application Note: Quantification of 2-amino-2-(2-methoxyphenyl)acetic Acid in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-amino-2-(2-methoxyphenyl)acetic acid is a glycine derivative with potential applications in pharmaceutical research and development.[1] Accurate and robust quantification of this compound in complex biological matrices such as plasma, serum, or urine is essential for pharmacokinetic (PK), toxicokinetic (TK), and metabolic studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for these analyses.[2] This document provides a detailed protocol for the extraction and quantification of 2-amino-2-(2-methoxyphenyl)acetic acid in biological samples using a triple quadrupole mass spectrometer.

Principle The method involves a simple protein precipitation step to extract the analyte and an internal standard (IS) from the biological matrix.[3] The extracted samples are then injected into a liquid chromatography system for separation on a reversed-phase C18 column.[1] The analyte and IS are subsequently detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, such as 2-amino-2-(2-methoxyphenyl-d4)acetic acid, is highly recommended to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation.[1][4]

Experimental Protocols

Materials and Reagents
  • Analyte: 2-amino-2-(2-methoxyphenyl)acetic acid (purity ≥99%)

  • Internal Standard (IS): 2-amino-2-(2-methoxyphenyl-d4)acetic acid (or a suitable structural analog)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade)[1]

  • Reagents: Formic acid (LC-MS grade)[1]

  • Biological Matrix: Blank plasma (e.g., K2-EDTA human plasma)

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Agilent 1260 Infinity II LC System or equivalent).[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source (e.g., Thermo Scientific TSQ Endura or equivalent).[3]

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.[1]

  • Data System: Chromatography and mass spectrometry data acquisition and processing software (e.g., Thermo Scientific TraceFinder, Sciex Analyst).[3][5]

Preparation of Solutions
  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of the analyte and the internal standard into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with a 50:50 (v/v) mixture of acetonitrile and water. These stocks can be stored at -20°C.

  • Working Standard Solutions:

    • Prepare intermediate stock solutions by diluting the primary stock solution.

    • Prepare a series of working standard solutions by serially diluting the intermediate stock with 50:50 acetonitrile/water to create calibration standards.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL):

    • Dilute the IS stock solution with acetonitrile to the desired final concentration. This solution will be used for protein precipitation.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Aliquot 50 µL of the appropriate biological matrix (blank, standard, QC, or unknown sample) into the labeled tubes.

  • Add 150 µL of the internal standard spiking solution (in acetonitrile) to each tube.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]

  • Centrifuge the tubes at approximately 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[1]

  • Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables outline the starting parameters for the LC-MS/MS method. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Value
Analytical Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm[1]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B 0.1% Formic acid in Acetonitrile[1]
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Gradient Elution | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Spray Voltage 3500 V[3]
Sheath Gas 45 arbitrary units[3]
Auxiliary Gas 15 arbitrary units[3]
Vaporizer Temperature 370 °C[3]
Ion Transfer Tube Temp. 270 °C[3]
Data Acquisition Mode Single Reaction Monitoring (SRM)[3]
Collision Gas Argon

| Q1/Q3 Resolution | 0.7 FWHM[3] |

Table 3: Multiple Reaction Monitoring (MRM) Transitions (Hypothetical) Note: These transitions are predicted based on the compound's structure and common fragmentation patterns for amino acids. Experimental optimization is required to confirm the optimal precursor, product ions, and collision energies.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
2-amino-2-(2-methoxyphenyl)acetic acid 182.1136.1Quantifier
182.1108.1Qualifier
IS (d4-Analyte) 186.1140.1Quantifier

Data Presentation and Method Validation

A full validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria for a bioanalytical method.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Description Acceptance Criteria
Linearity The relationship between concentration and instrument response. Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero points.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Accuracy within ±20% of the nominal value; Precision ≤20% CV.[6]
Accuracy The closeness of the determined value to the nominal concentration. Mean concentration within ±15% of the nominal value for QC samples (±20% at the LLOQ).
Precision (Intra- and Inter-day) The closeness of repeated measurements. Coefficient of Variation (CV) ≤15% for QC samples (≤20% at the LLOQ).
Recovery The efficiency of the extraction process. Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting matrix components on analyte ionization. IS-normalized matrix factor should be consistent across different lots of matrix.

| Stability | Analyte stability in the biological matrix under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |

Visualizations

experimental_workflow transfer transfer injection injection transfer->injection ms_detect ms_detect data_acq data_acq ms_detect->data_acq result Final Concentration Report calc_conc calc_conc calc_conc->result

mrm_principle source Ion Source (Analyte Ionized) q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 182.1) source->q1 q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) q1->q2 [M+H]+ q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 136.1) q2->q3 Fragments detector Detector (Signal Generation) q3->detector

References

Application Notes and Protocols for 2-Amino-2-(3-methoxyphenyl)acetic Acid Derivatives as Potential mGluR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. Their dysfunction has been implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery. Among the various classes of mGluR modulators, derivatives of phenylglycine, such as 2-Amino-2-(3-methoxyphenyl)acetic acid, have emerged as promising candidates for the development of selective mGluR antagonists.

These application notes provide a comprehensive overview of the synthesis, characterization, and application of this compound derivatives as potential mGluR antagonists. Detailed experimental protocols for key assays are provided to facilitate research and development in this area.

Data Presentation: Antagonist Activity of Phenylglycine Derivatives

Table 1: Antagonist Activity of Phenylglycine Derivatives at mGluR1α

CompoundAssay TypeIC50 (µM)
(S)-4-Carboxyphenylglycine (S-4CPG)Phosphoinositide Hydrolysis65 ± 5[1]
(RS)-α-Methyl-4-carboxyphenylglycine (M4CPG)Phosphoinositide Hydrolysis155 ± 38[1]
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG)Phosphoinositide Hydrolysis19 - 50
(S)-3-Carboxy-4-hydroxyphenylglycinePhosphoinositide Hydrolysis290 ± 47[1]

Table 2: Antagonist Activity of Phenylglycine Derivatives at mGluR2

CompoundAssay TypeIC50 (µM)
(S)-4-Carboxyphenylglycine (S-4CPG)Forskolin-stimulated cAMP formation577 ± 74[1]
(RS)-α-Methyl-4-carboxyphenylglycine (M4CPG)Forskolin-stimulated cAMP formation340 ± 59[1]
(RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG)L-AP4 antagonism in cAMP assay~1
(RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG)L-CCG-1 antagonism in cAMP assay~0.4

Table 3: Antagonist Activity of Phenylglycine Derivatives at Presynaptic mGluRs

CompoundTargetKD (µM)
(RS)-α-Methyl-4-phosphonophenylglycine (MPPG)L-AP4-sensitive presynaptic mGluRs9.2[2]
(RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG)(1S,3S)-ACPD-sensitive presynaptic mGluRs77[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Strecker Synthesis

This protocol describes a general method for the synthesis of this compound, which can be adapted from the synthesis of its 2-methoxy isomer.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine_Formation Imine_Formation 3-Methoxybenzaldehyde->Imine_Formation NH4Cl, NaCN alpha-Aminonitrile alpha-Aminonitrile Imine_Formation->alpha-Aminonitrile Intermediate Acid_Hydrolysis Acid_Hydrolysis alpha-Aminonitrile->Acid_Hydrolysis HCl 2-Amino-2-(3-methoxyphenyl)acetic_acid 2-Amino-2-(3-methoxyphenyl)acetic_acid Acid_Hydrolysis->2-Amino-2-(3-methoxyphenyl)acetic_acid Final Product

Caption: Strecker synthesis of this compound.

Materials:

  • 3-Methoxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware

Procedure:

  • α-Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde and ammonium chloride in methanol.

    • Cool the solution in an ice bath and slowly add an aqueous solution of sodium cyanide.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis to Amino Acid:

    • Add concentrated hydrochloric acid to the crude α-aminonitrile.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point to precipitate the amino acid.

    • Collect the solid by filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization.

Protocol 2: Phosphoinositide (PI) Hydrolysis Assay for mGluR1/5 Antagonist Activity

This assay measures the ability of a compound to inhibit agonist-induced PI hydrolysis, a hallmark of Group I mGluR activation.

Workflow Diagram:

G cluster_pi_assay PI Hydrolysis Assay Workflow Cell_Culture Cells expressing mGluR1/5 Radiolabeling Incubate with [3H]-myo-inositol Cell_Culture->Radiolabeling Pre-incubation Add test compound (antagonist) Radiolabeling->Pre-incubation Stimulation Add mGluR agonist (e.g., DHPG) + LiCl Pre-incubation->Stimulation Extraction Extract inositol phosphates Stimulation->Extraction Quantification Ion-exchange chromatography & Scintillation counting Extraction->Quantification

Caption: Workflow for the phosphoinositide hydrolysis assay.

Materials:

  • HEK293 cells stably expressing the mGluR of interest

  • [³H]-myo-inositol

  • Test compounds (e.g., this compound derivatives)

  • mGluR agonist (e.g., DHPG)

  • Lithium chloride (LiCl)

  • Perchloric acid

  • Dowex AG1-X8 resin

  • Scintillation cocktail

Procedure:

  • Cell Culture and Labeling: Plate cells in 24-well plates and incubate with [³H]-myo-inositol for 24-48 hours to label the phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl and the test compound at various concentrations for 20-30 minutes.

  • Stimulation: Add a known concentration of an mGluR agonist (e.g., DHPG) to stimulate PI hydrolysis and incubate for an appropriate time (e.g., 30-60 minutes).

  • Extraction: Terminate the reaction by adding ice-cold perchloric acid.

  • Separation and Quantification: Separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography. Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.

  • Data Analysis: Determine the IC50 values of the test compounds by plotting the percentage of inhibition of agonist-stimulated PI hydrolysis against the concentration of the test compound.

Protocol 3: Intracellular Calcium Flux Assay for mGluR Antagonist Screening

This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation, providing a rapid method for screening mGluR antagonists.

Workflow Diagram:

G cluster_calcium_assay Calcium Flux Assay Workflow Cell_Plating Plate cells in 96/384-well plates Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Add test compound (antagonist) Dye_Loading->Compound_Addition Agonist_Injection Inject mGluR agonist Compound_Addition->Agonist_Injection Fluorescence_Reading Measure fluorescence changes over time Agonist_Injection->Fluorescence_Reading

Caption: Workflow for the intracellular calcium flux assay.

Materials:

  • Cells expressing the mGluR of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid

  • Test compounds

  • mGluR agonist

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer containing probenecid for 1-2 hours at 37°C.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a defined period.

  • Agonist Injection and Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then inject a specific concentration of the mGluR agonist and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. Calculate IC50 values from the concentration-response curves.

Signaling Pathways

Group I mGluR Signaling Pathway

Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/G11 proteins. Upon activation by glutamate, they activate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium. DAG, along with the elevated calcium levels, activates protein kinase C (PKC).

G cluster_pathway Group I mGluR Signaling Glutamate Glutamate mGluR1_5 mGluR1/5 Glutamate->mGluR1_5 Gq_11 Gq/G11 mGluR1_5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Downstream Downstream Cellular Responses PKC->Downstream

Caption: Simplified Group I mGluR signaling cascade.

Conclusion

The derivatives of this compound represent a promising class of compounds for the development of novel mGluR antagonists. The provided protocols for synthesis and functional characterization offer a solid foundation for researchers to explore the therapeutic potential of these molecules. Further investigation into the structure-activity relationships of this chemical series will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: In Vitro Assays for Determining Agonist/Antagonist Activity of 2-amino-2-(2-methoxyphenyl)acetic acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-amino-2-(2-methoxyphenyl)acetic acid is a derivative of phenylglycine.[1][2] Phenylglycine derivatives are recognized for their interaction with various biological targets, notably metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic plasticity.[1] GPCRs are a major target class for drug discovery, involved in a multitude of physiological processes.[3] Characterizing the activity of novel analogs of 2-amino-2-(2-methoxyphenyl)acetic acid is a critical step in drug development.

These application notes provide detailed protocols for robust in vitro cell-based assays to determine whether these analogs act as agonists (activating the receptor) or antagonists (blocking the receptor's activation). The primary assays described are the Calcium Flux assay, suitable for Gq-coupled GPCRs, and the cAMP Accumulation assay, for Gs- and Gi-coupled GPCRs.[4][5]

Principle of Assays

GPCRs transduce extracellular signals into intracellular responses via second messengers.[6] The choice of assay depends on the G-protein subtype the target receptor couples to:

  • Gq-Coupled GPCRs: Upon agonist binding, Gq proteins activate phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3).[7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum.[4] This transient increase in intracellular Ca2+ can be measured using calcium-sensitive fluorescent dyes.[8]

  • Gs/Gi-Coupled GPCRs: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP.[9] These changes in cAMP concentration can be quantified using various methods, including competitive immunoassays with fluorescent or luminescent readouts.[10][11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling cascades and the general experimental workflow for evaluating the pharmacological activity of test compounds.

GPCR_Signaling_Pathways cluster_Gq Gq Pathway cluster_Gi Gi Pathway Agonist_Gq Agonist GPCR_Gq Gq-coupled GPCR Agonist_Gq->GPCR_Gq Binds Gq Gq Protein GPCR_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Response_Gq Cellular Response Ca_release->Response_Gq Leads to Agonist_Gi Agonist GPCR_Gi Gi-coupled GPCR Agonist_Gi->GPCR_Gi Binds Gi Gi Protein GPCR_Gi->Gi Activates AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi Reduces Response_Gi Cellular Response cAMP_Gi->Response_Gi Leads to Experimental_Workflow compound_prep Compound Preparation (Analog Dilution Series) agonist_mode Agonist Mode: Add compound compound_prep->agonist_mode antagonist_mode Antagonist Mode: 1. Add compound (antagonist) 2. Add known agonist compound_prep->antagonist_mode cell_culture Cell Culture (Stable cell line expressing target GPCR) assay_prep Assay Plate Preparation (Seed cells in 96/384-well plates) cell_culture->assay_prep assay_run Perform Assay (e.g., Calcium Flux or cAMP) assay_prep->assay_run assay_run->agonist_mode assay_run->antagonist_mode data_acq Data Acquisition (Plate Reader: Fluorescence/Luminescence) agonist_mode->data_acq antagonist_mode->data_acq data_analysis Data Analysis (Dose-Response Curves) data_acq->data_analysis results Determine Activity (EC₅₀ for Agonists, IC₅₀ for Antagonists) data_analysis->results

References

Three-Component Synthesis of "2-Amino-2-(3-methoxyphenyl)acetic acid" and its Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of non-canonical amino acids and their derivatives is a cornerstone of modern medicinal chemistry. This document provides detailed application notes and experimental protocols for the three-component synthesis of "2-Amino-2-(3-methoxyphenyl)acetic acid" and its N-substituted derivatives, valuable building blocks in the development of novel therapeutics.

The Strecker synthesis, a classic multicomponent reaction, offers a robust and versatile platform for the preparation of α-amino acids from readily available starting materials. This method involves the one-pot reaction of an aldehyde, an amine, and a cyanide source to generate an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired α-amino acid. The inherent modularity of the Strecker synthesis allows for the facile generation of a diverse library of amino acid derivatives by varying the aldehyde and amine components.

Principle of the Method

The three-component synthesis of this compound and its derivatives proceeds via a two-step sequence:

  • Strecker Reaction: 3-methoxybenzaldehyde reacts with an amine (ammonia for the parent amino acid, or a primary amine for N-substituted derivatives) to form an imine intermediate. The in-situ generated imine is then nucleophilically attacked by a cyanide ion (typically from sodium or potassium cyanide) to yield the corresponding α-aminonitrile.

  • Hydrolysis: The α-aminonitrile intermediate is subsequently hydrolyzed under acidic or basic conditions to afford the final α-amino acid.

Experimental Protocols

The following protocols provide a general framework for the synthesis of the parent amino acid and its N-substituted derivatives. Optimization of reaction conditions may be necessary to achieve optimal yields for specific derivatives.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-Amino-2-(3-methoxyphenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a 1:1 mixture of methanol and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.2 eq) in a minimal amount of cold water, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • To the crude 2-amino-2-(3-methoxyphenyl)acetonitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for 4-8 hours, monitoring the completion of hydrolysis by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to the isoelectric point of the amino acid to induce precipitation.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.

Protocol 2: Synthesis of N-Substituted this compound Derivatives

The procedure is analogous to Protocol 1, with the substitution of ammonium chloride with the corresponding primary amine (e.g., benzylamine, allylamine, n-butylamine) in Step 1.

Data Presentation: Synthesis of this compound and its Derivatives

ProductAmine ComponentAldehyde ComponentCyanide SourceTypical Reaction Time (Step 1)Typical Yield (%)Purification Method
This compoundAmmonia (from NH₄Cl)3-MethoxybenzaldehydeNaCN12-24 h75-85Recrystallization
N-Benzyl-2-amino-2-(3-methoxyphenyl)acetic acidBenzylamine3-MethoxybenzaldehydeNaCN18-24 h70-80Column Chromatography
N-Allyl-2-amino-2-(3-methoxyphenyl)acetic acidAllylamine3-MethoxybenzaldehydeNaCN16-24 h65-75Column Chromatography
N-Butyl-2-amino-2-(3-methoxyphenyl)acetic acidn-Butylamine3-MethoxybenzaldehydeNaCN20-30 h60-70Column Chromatography

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow

G cluster_strecker Step 1: Strecker Synthesis cluster_hydrolysis Step 2: Hydrolysis reagents 3-Methoxybenzaldehyde Amine (NH₃ or R-NH₂) NaCN mixing Reaction in Methanol/Water reagents->mixing 1. Mix aminonitrile α-Aminonitrile Intermediate mixing->aminonitrile 2. Stir (12-24h) workup1 Aqueous Workup & Extraction aminonitrile->workup1 3. Quench & Extract reflux Reflux (4-8h) workup1->reflux Crude α-Aminonitrile hydrolysis_reagents Concentrated HCl hydrolysis_reagents->reflux neutralization Neutralization to Isoelectric Point reflux->neutralization purification Filtration & Recrystallization neutralization->purification product Purified Amino Acid Product purification->product

Caption: Experimental workflow for the three-component synthesis.

Signaling Pathway

Many non-canonical amino acids, including phenylglycine derivatives, are known to interact with neuronal receptors, such as the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. The following diagram illustrates a simplified signaling pathway involving the NMDA receptor.

G cluster_membrane Postsynaptic Membrane cluster_downstream Downstream Signaling glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds glycine Glycine (Co-agonist) glycine->nmda_receptor Binds ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Channel Opens mg_block Mg²⁺ Block mg_block->nmda_receptor Blocks Channel depolarization Depolarization depolarization->mg_block Relieves camk CaM/CaMKII Activation ca_influx->camk modulator Phenylglycine Derivative (Modulator) modulator->nmda_receptor Modulates Activity gene_expression Gene Expression Changes camk->gene_expression synaptic_plasticity Synaptic Plasticity (LTP/LTD) gene_expression->synaptic_plasticity

Caption: NMDA receptor signaling pathway modulation.

Troubleshooting & Optimization

Overcoming steric hindrance in coupling "2-Amino-2-(3-methoxyphenyl)acetic acid" in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in peptide synthesis, with a specific focus on overcoming the challenges associated with the sterically hindered amino acid, "2-Amino-2-(3-methoxyphenyl)acetic acid."

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of "this compound" into peptide chains.

Issue 1: Incomplete or Failed Coupling Reaction

  • Question: My coupling reaction with this compound is showing a positive ninhydrin test (blue/purple beads), indicating a low yield or failure. What are the likely causes and how can I resolve this?

  • Answer: Incomplete coupling of sterically hindered amino acids like this compound is a common challenge. The bulky methoxyphenyl group physically obstructs the formation of the peptide bond.[1] Here are the primary causes and corresponding solutions:

    • Inadequate Coupling Reagent: Standard coupling reagents like DCC or EDC are often not potent enough for such hindered amino acids.[1]

      • Solution: Switch to a more powerful onium salt-based coupling reagent. Uronium/aminium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are highly recommended for their ability to form highly reactive activated esters.[1][2] HATU, in particular, is noted for its high reactivity and speed in challenging couplings.[3]

    • Suboptimal Reaction Conditions: Insufficient reaction time or inappropriate temperature can prevent the reaction from reaching completion.

      • Solution:

        • Extend Reaction Time: For sterically hindered residues, prolonging the coupling time to 2-4 hours or even longer can significantly improve yields.[1]

        • Increase Temperature: Microwave-assisted peptide synthesis can be effective in driving difficult couplings to completion by providing rapid and efficient heating.[4]

    • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support, blocking reactive sites.

      • Solution:

        • Chaotropic Salts: Add chaotropic salts like LiCl to the coupling reaction to disrupt secondary structures.

        • Alternative Solvents: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DCM.

Issue 2: Racemization of this compound

  • Question: I am concerned about the loss of stereochemical purity (racemization) at the α-carbon of this compound during coupling. How can I minimize this?

  • Answer: Racemization is a significant risk with sterically hindered amino acids due to the longer reaction times required for coupling, which provides more opportunity for the activated amino acid to epimerize.[5] Key strategies to suppress racemization include:

    • Choice of Additives: The use of additives is crucial for minimizing racemization.

      • Solution: Employ coupling reagents that incorporate racemization-suppressing additives like HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure.[5][6] HATU and PyAOP contain a HOAt moiety, making them excellent choices.[2][3] COMU, which is based on OxymaPure, is also highly effective and offers a better safety profile.[4]

    • Base Selection: The type and amount of base used can influence the rate of racemization.

      • Solution: Use a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[6] Avoid using an excessive amount of base.

    • Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the risk of racemization.

      • Solution: Keep the pre-activation time to a minimum (1-2 minutes) before adding the activated amino acid solution to the resin.[1]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are generally recommended for sterically hindered amino acids like this compound?

A1: For challenging couplings involving sterically hindered amino acids, high-reactivity onium salt reagents are recommended.[2] The table below provides a comparative overview of commonly used reagents. For this compound, starting with a high-reactivity reagent such as HATU, HCTU, or COMU is strongly advised.[1]

Q2: What is the key difference between uronium/aminium (e.g., HATU, HBTU) and phosphonium (e.g., PyBOP) coupling reagents?

A2: Both classes of reagents are highly effective for hindered couplings. The main differences lie in their activation mechanism and potential side reactions. Uronium/aminium reagents like HATU and HBTU can potentially cause guanidinylation of the N-terminal amine if used in excess.[7] Phosphonium reagents like PyBOP do not have this side reaction, making them a safer choice when using an excess of reagent is desired, for instance, in fragment condensation or cyclization reactions.[7]

Q3: Can I "double couple" if the first coupling of this compound is incomplete?

A3: Yes, a "double coupling" is a common strategy to improve the yield for difficult residues. After the initial coupling reaction, wash the resin thoroughly and then repeat the coupling step with a fresh solution of the activated amino acid.

Q4: What is "capping" and when should I use it?

A4: Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain after a coupling step. This is done using reagents like acetic anhydride. Capping is crucial when a coupling reaction is incomplete, as it prevents the formation of deletion sequences (peptides missing an amino acid). If you perform a double coupling and the reaction is still incomplete, capping is highly recommended before proceeding to the next deprotection and coupling cycle.[2]

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityCommon AdditivesKey Considerations
HATU Aminium/Uronium SaltVery HighHOAt (pre-incorporated)Highly effective for hindered couplings; rapid reaction kinetics help minimize racemization.[3]
HCTU Aminium/Uronium SaltHigh6-Cl-HOBt (pre-incorporated)Often more cost-effective than HATU with comparable efficiency for many hindered systems.[1]
COMU Aminium/Uronium SaltVery HighOxymaPure (pre-incorporated)High coupling efficiency, improved safety profile (non-explosive), and good solubility.[4]
PyAOP Phosphonium SaltVery HighHOAt (pre-incorporated)Particularly effective for coupling N-methylated and other highly hindered amino acids.[1]
PyBOP Phosphonium SaltHighHOBtA reliable phosphonium reagent; byproducts can be easier to remove than those of some other phosphonium reagents.
DIC/HOBt Carbodiimide/AdditiveModerateHOBtStandard and economical, but often insufficient for efficient coupling of highly hindered amino acids.[1]

Note: The efficiency of these reagents is highly dependent on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for the Incorporation of Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid using HATU

This protocol is for a standard 0.1 mmol synthesis scale.

1. Resin Preparation:

  • Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) in a suitable reaction vessel for at least 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 times).
  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a blue color).[1]

3. Coupling of Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid:

  • In a separate vial, dissolve Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (approx. 2 mL).
  • Add DIPEA (6 equivalents, 0.6 mmol) to the mixture and vortex for 1-2 minutes for pre-activation.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture at room temperature for 2 to 4 hours.[1]
  • Drain the coupling solution.
  • Wash the resin with DMF (3 times).

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test. A negative result (yellow or colorless beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) is recommended.

5. Capping (Optional):

  • If the coupling remains incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for about 30 minutes.[2]

Mandatory Visualization

Troubleshooting_Peptide_Coupling start Start Coupling of This compound coupling Perform Coupling Reaction (e.g., HATU, 2-4h) start->coupling kaiser_test Kaiser Test coupling->kaiser_test complete Coupling Complete kaiser_test->complete Negative incomplete Incomplete Coupling (Positive Kaiser Test) kaiser_test->incomplete Positive next_cycle Proceed to Next Cycle complete->next_cycle double_couple Perform Double Coupling incomplete->double_couple kaiser_test2 Kaiser Test double_couple->kaiser_test2 kaiser_test2->complete Negative capping Cap Unreacted Amines (Acetic Anhydride) kaiser_test2->capping Positive capping->next_cycle

Caption: Troubleshooting workflow for incomplete peptide coupling.

Reagent_Selection_Logic start Select Coupling Reagent for Sterically Hindered Amino Acid is_highly_hindered Is the coupling extremely difficult? start->is_highly_hindered high_reactivity Use High-Reactivity Reagent: HATU, HCTU, COMU, PyAOP is_highly_hindered->high_reactivity Yes standard_hindered Standard Hindered Coupling is_highly_hindered->standard_hindered No is_excess_reagent Need to use excess reagent? high_reactivity->is_excess_reagent is_racemization_risk High risk of racemization? standard_hindered->is_racemization_risk use_hoat_oxyma Use Reagent with HOAt/Oxyma: HATU, COMU, PyAOP is_racemization_risk->use_hoat_oxyma Yes use_pybop PyBOP or HBTU may be sufficient is_racemization_risk->use_pybop No use_hoat_oxyma->is_excess_reagent is_excess_reagent->high_reactivity No, can use Uronium type use_phosphonium Prefer Phosphonium Reagent: PyBOP, PyAOP is_excess_reagent->use_phosphonium Yes

Caption: Decision logic for selecting a suitable coupling reagent.

References

Technical Support Center: Optimizing Chiral HPLC Separation of 2-Amino-2-(3-methoxyphenyl)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chiral HPLC separation of "2-Amino-2-(3-methoxyphenyl)acetic acid" enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the enantiomers of this compound?

A1: The main challenges arise from the molecule's structure. As a free amino acid, it is zwitterionic and possesses multiple interaction points, including an amino group, a carboxylic acid group, a phenyl ring, and a methoxy group. This complexity can result in poor peak shape and inadequate enantioselectivity on achiral columns.[1] Achieving a successful separation necessitates a chiral environment, which is typically created by using a Chiral Stationary Phase (CSP) or a chiral mobile phase additive.[1]

Q2: What type of Chiral Stationary Phase (CSP) is the most effective starting point for this separation?

A2: For underivatized amino acids such as this, macrocyclic glycopeptide-based CSPs are an excellent initial choice.[1][2] Specifically, phases like Teicoplanin (e.g., Astec CHIROBIOTIC T) have proven to be particularly successful because they contain ionic groups and are compatible with a broad range of mobile phases suitable for polar, ionic compounds.[1][2][3] Polysaccharide-based (cellulose or amylose) and crown-ether-based CSPs also represent viable alternatives for separating phenylglycine derivatives.[4]

Q3: Is it necessary to derivatize my sample before analysis?

A3: Derivatization is not always required but can be employed as a strategy to enhance separation.[1] Direct analysis on CSPs like macrocyclic glycopeptides is often the preferred method to circumvent additional sample preparation steps and the potential introduction of impurities.[1][2] However, if direct methods do not yield the desired results, derivatizing the amino group (for instance, with FMOC) can improve solubility in non-polar solvents and augment chiral recognition on certain CSPs, especially those that are polysaccharide-based.[1]

Q4: What is the significance of the mobile phase composition in optimizing the separation?

A4: The mobile phase is a critical factor in achieving selectivity.[1] Its components—the organic modifier (e.g., methanol, acetonitrile), the aqueous buffer, and any additives (e.g., acids, bases)—govern the ionization state of both the analyte and the CSP, thereby influencing the interactions that lead to separation.

Q5: How do temperature and flow rate impact chiral separations?

A5: Both of these parameters can influence the resolution of the separation. Lowering the column temperature often leads to increased retention and can improve the enantiomeric separation.[1] Similarly, slower flow rates increase the interaction time between the analyte and the CSP, which can also enhance resolution, although this will result in a longer analysis time.[1]

Troubleshooting Guide

Issue 1: No Separation or Poor Resolution (Single Peak or a Small Shoulder)

  • Question: I am injecting my sample, but I only see one peak or a small shoulder instead of two distinct peaks. What should I do?

  • Answer: This indicates that the chosen CSP and mobile phase combination is not providing sufficient enantioselectivity.

    • Solution A: Modify the Mobile Phase. Adjust the type and concentration of the organic modifier (e.g., switch from methanol to acetonitrile or alter the percentage). You can also change the type and concentration of the acidic or basic additive. For instance, trifluoroacetic acid (TFA) can be an effective mobile phase modifier for chiral separations of amino acids.[5]

    • Solution B: Change the Chiral Stationary Phase. If modifying the mobile phase is ineffective, a different type of CSP may be necessary. The interactions between the analyte and the stationary phase are highly specific, and a different CSP may provide the required selectivity.[6] Macrocyclic glycopeptide, polysaccharide, and crown ether-based columns are all potential options.[4]

Issue 2: Poor Peak Shape (Peak Tailing)

  • Question: My peaks are asymmetrical and show significant tailing. What is causing this, and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.

    • Solution A: Add a Mobile Phase Modifier. The zwitterionic nature of the amino acid can lead to undesirable ionic interactions with the stationary phase. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of the carboxylic acid group and improve peak shape. In some cases, a basic modifier such as diethylamine (DEA) might be used to regulate interactions, particularly with zwitterionic phases.[1]

    • Solution B: Use an End-Capped Column. If available, select a column where the residual silanol groups on the silica support have been chemically deactivated (end-capped). This will reduce secondary interactions that can cause peak tailing.[1]

    • Solution C: Match Sample Solvent to Mobile Phase. Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting a sample in a much stronger solvent can lead to distorted peak shapes.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my enantiomer peaks are shifting between injections. Why is this occurring?

  • Answer: Fluctuating retention times are typically due to problems with the HPLC system or the preparation of the mobile phase.

    • Solution A: Ensure Proper Column Equilibration. Before the first injection, and any time the mobile phase composition is altered, make sure the column is flushed with at least 10-20 column volumes of the new mobile phase to allow it to fully equilibrate.[1]

    • Solution B: Check Mobile Phase Preparation. Always degas your mobile phase before use, as dissolved gases can form bubbles in the pump and lead to an inconsistent flow rate. If you are preparing the mobile phase manually, ensure all components are thoroughly mixed. For systems with online mixing, verify that the pump's mixer is functioning correctly.[1]

    • Solution C: Inspect the HPLC Pump. Leaks or failing check valves in the pump can cause an unstable flow rate, resulting in variable retention times. Regular maintenance of your HPLC system is crucial to prevent these issues.[1]

Data Presentation

Table 1: Recommended Chiral Stationary Phases (CSPs) for Amino Acid Derivatives

CSP TypeChiral SelectorExample Commercial NamePrimary Interaction MechanismsSuitability for this compound
Macrocyclic Glycopeptide Teicoplanin, VancomycinAstec CHIROBIOTIC T, T2, V2π-π, hydrogen bonding, ionic, steric interactionsExcellent . Highly recommended for the direct separation of underivatized amino acids.[1]
Polysaccharide-Based Cellulose or Amylose derivativesLux Cellulose-1, -2; Chiralpak IA, IBHydrogen bonding, dipole-dipole, steric inclusionVery Good . Often successful, but may require N-derivatization for optimal performance.[1]
Crown Ether-Based Chiral Crown EtherCROWNPAK CR(+) / CR(-)Ion-dipole interactions between the primary amine and the crown ether cavityGood . Effective for the separation of compounds with primary amino groups.

Table 2: Example Starting Conditions for Chiral HPLC Separation

ParameterMethod 1 (Primary Recommendation)Method 2 (Alternative)
Chiral Stationary Phase Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)[7]Polysaccharide-Based (e.g., Lux Cellulose-1, 250 x 4.6 mm, 5 µm)
Mobile Phase Methanol/Water/TFA (80:20:0.1, v/v/v)[7]Heptane/Ethanol/TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min[7]1.0 mL/min
Column Temperature 25 °C[7]25 °C
Detection UV at 220 nm[7]UV at 220 nm
Injection Volume 10 µL[7]10 µL

Experimental Protocols

Protocol 1: Chiral Separation using a Macrocyclic Glycopeptide Column

This protocol provides a general starting point for developing a chiral separation method in reversed-phase mode.

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column compartment, and UV detector.

    • Chiral column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.[7]

    • Mobile phase: HPLC grade methanol, ultrapure water, and trifluoroacetic acid (TFA).[7]

    • Sample diluent: Mobile phase.

    • Reference standards for both R- and S-enantiomers of this compound.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol/Water/TFA (80:20:0.1, v/v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25 °C.[7]

    • Detection: UV at 220 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 20 minutes.[1]

    • Inject the prepared sample.

    • Evaluate the resulting chromatogram for resolution, peak shape, and retention time.

    • Adjust the mobile phase composition, temperature, or flow rate to optimize the separation.

Visualizations

Chiral_HPLC_Method_Development_Workflow start Start: Racemic Mixture of This compound select_csp 1. Select Primary CSP (e.g., Macrocyclic Glycopeptide) start->select_csp screen_mp 2. Screen Mobile Phases (Reversed-Phase, Polar Organic) select_csp->screen_mp initial_sep Initial Separation Achieved? screen_mp->initial_sep optimize_mp 3. Optimize Mobile Phase - % Organic Modifier - Additive Type/Concentration initial_sep->optimize_mp Yes alt_csp Try Alternative CSP (e.g., Polysaccharide) initial_sep->alt_csp No resolution_check Resolution > 1.5? optimize_mp->resolution_check optimize_params 4. Optimize Other Parameters - Flow Rate - Temperature resolution_check->optimize_params No peak_shape_check Peak Shape Acceptable? resolution_check->peak_shape_check Yes optimize_params->resolution_check peak_shape_check->optimize_mp No (Tailing) method_validation 5. Method Validation peak_shape_check->method_validation Yes end End: Optimized Chiral Method method_validation->end alt_csp->screen_mp

Caption: A logical workflow for systematic chiral method development.

Troubleshooting_Logic problem Problem Encountered no_sep No/Poor Separation problem->no_sep peak_tailing Peak Tailing problem->peak_tailing shifting_rt Shifting Retention Times problem->shifting_rt sol_no_sep1 Modify Mobile Phase (% Organic, Additives) no_sep->sol_no_sep1 sol_tailing1 Add Mobile Phase Modifier (e.g., TFA) peak_tailing->sol_tailing1 sol_tailing2 Match Sample Solvent peak_tailing->sol_tailing2 sol_shifting_rt1 Ensure Column Equilibration shifting_rt->sol_shifting_rt1 sol_shifting_rt2 Degas Mobile Phase shifting_rt->sol_shifting_rt2 sol_shifting_rt3 Check HPLC Pump shifting_rt->sol_shifting_rt3 sol_no_sep2 Change CSP Type sol_no_sep1->sol_no_sep2 If unsuccessful

Caption: A troubleshooting decision tree for common chiral HPLC issues.

References

Side reactions and byproduct formation in the Strecker synthesis of "2-Amino-2-(3-methoxyphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the side reactions and byproduct formation during the Strecker synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected byproducts in the Strecker synthesis of this compound?

A1: The two most common byproducts are 2-Hydroxy-2-(3-methoxyphenyl)acetonitrile (the cyanohydrin) and 2-Amino-2-(3-methoxyphenyl)acetamide. The cyanohydrin forms when the cyanide ion directly attacks the starting aldehyde, 3-methoxybenzaldehyde, in competition with the desired imine intermediate. The amino amide is a result of incomplete hydrolysis of the intermediate α-aminonitrile.

Q2: How can the formation of the cyanohydrin byproduct be minimized?

A2: To minimize cyanohydrin formation, it is crucial to favor the formation of the imine before the addition of the cyanide source. This can be achieved by controlling the reaction temperature, ideally keeping it low (e.g., 0-10°C), and by carefully considering the order of reagent addition. Pre-forming the imine by reacting 3-methoxybenzaldehyde with the ammonia source before introducing the cyanide can significantly reduce this side reaction.

Q3: What are the typical conditions for the hydrolysis of the intermediate, 2-Amino-2-(3-methoxyphenyl)acetonitrile?

A3: The hydrolysis is typically carried out under strong acidic or basic conditions. A common method involves refluxing the α-aminonitrile with a strong acid such as concentrated hydrochloric acid (e.g., 6 M HCl) or sulfuric acid. The progress of the hydrolysis should be monitored to ensure complete conversion to the carboxylic acid.

Q4: How can I purify the final product, this compound, from the byproducts?

A4: Purification can be achieved through several methods. Recrystallization from a suitable solvent system is a common technique. Additionally, exploiting the different isoelectric points of the desired amino acid and the α-hydroxy acid (formed from the hydrolysis of the cyanohydrin byproduct) allows for separation by adjusting the pH of an aqueous solution to selectively precipitate the product. Ion-exchange chromatography can also be an effective purification method.

Troubleshooting Guide

Problem 1: Low Yield of the Final Product

  • Plausible Cause: Incomplete formation of the α-aminonitrile intermediate.

    • Suggested Solutions:

      • Ensure anhydrous conditions during the imine formation step, as water can hydrolyze the imine back to the aldehyde. The use of a desiccant like MgSO₄ can be beneficial.

      • Use a slight excess of the ammonia source (e.g., ammonium chloride) to drive the equilibrium towards imine formation.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.

  • Plausible Cause: Incomplete hydrolysis of the α-aminonitrile.

    • Suggested Solutions:

      • Increase the concentration of the acid or base used for hydrolysis.

      • Extend the reaction time and/or increase the temperature during the hydrolysis step.

      • Monitor the reaction by TLC or HPLC to confirm the disappearance of the aminonitrile intermediate.

  • Plausible Cause: Product loss during workup and purification.

    • Suggested Solutions:

      • During isolation, carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility in water and maximize precipitation.

      • Optimize the choice of extraction solvents.

      • Refine the recrystallization procedure by screening different solvent systems.

Problem 2: Presence of Impurities in the Final Product

  • Plausible Cause: Co-precipitation of the α-hydroxy acid derived from the cyanohydrin byproduct.

    • Suggested Solutions:

      • Purify the α-aminonitrile intermediate by recrystallization or column chromatography before proceeding with the hydrolysis step. Separating the nitrile intermediates is often easier than separating the final acid products.

      • During workup, perform extractions at different pH values to selectively separate the more acidic α-hydroxy acid from the amphoteric amino acid.

  • Plausible Cause: Residual unhydrolyzed α-aminonitrile in the final product.

    • Suggested Solutions:

      • Re-subject the impure product to the hydrolysis conditions (e.g., reflux with strong acid) to drive the reaction to completion.

      • Confirm the absence of the nitrile peak (around 2220-2260 cm⁻¹) in the IR spectrum of the final product.

Data Presentation

ParameterCondition A (Optimized)Condition B (Sub-optimal)Expected Outcome
Temperature 0-5°CRoom TemperatureLower temperatures favor the desired amino nitrile over the cyanohydrin.
Reagent Addition Imine pre-formationAll reagents mixed at oncePre-formation of the imine minimizes cyanohydrin byproduct.
Hydrolysis Time 12 hours4 hoursLonger hydrolysis time ensures complete conversion of the aminonitrile.
Illustrative Yield >80%<60%Optimized conditions lead to higher yields of the desired product.
Illustrative Byproduct % <5% Cyanohydrin derivative>15% Cyanohydrin derivativeSub-optimal conditions increase the percentage of byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Step 1: Formation of 2-Amino-2-(3-methoxyphenyl)acetonitrile

    • In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in methanol.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of sodium cyanide (1.1 eq) in water, maintaining the temperature below 10°C.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Step 2: Hydrolysis to this compound

    • To the crude 2-Amino-2-(3-methoxyphenyl)acetonitrile, add an excess of 6 M hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours, monitoring the completion of hydrolysis by TLC.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to induce precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: General Purification by Recrystallization

  • Select an appropriate solvent system. A common choice for amino acids is a mixture of water and a miscible organic solvent like ethanol or isopropanol. The desired compound should be soluble in the hot solvent and sparingly soluble at room temperature.

  • Dissolve the crude this compound in a minimal amount of the hot solvent system.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Mandatory Visualization

Strecker_Synthesis_Pathway aldehyde 3-Methoxybenzaldehyde imine Imine Intermediate aldehyde->imine + Ammonia - H2O cyanohydrin 2-Hydroxy-2-(3-methoxyphenyl)acetonitrile (Byproduct) aldehyde->cyanohydrin + Cyanide ammonia Ammonia (from NH4Cl) ammonia->imine aminonitrile 2-Amino-2-(3-methoxyphenyl)acetonitrile imine->aminonitrile + Cyanide cyanide Cyanide (NaCN) cyanide->aminonitrile cyanide->cyanohydrin hydrolysis Acid Hydrolysis (H3O+) aminonitrile->hydrolysis amino_acid This compound hydrolysis->amino_acid Desired Product

Caption: Reaction pathway of the Strecker synthesis and the competing cyanohydrin formation.

Troubleshooting_Workflow start Low Yield or Impure Product check_step1 Analyze Aminonitrile Formation Step start->check_step1 step1_ok Check Hydrolysis Step check_step1->step1_ok Complete? step1_issue Optimize Imine Formation: - Anhydrous conditions - Excess NH4Cl - Temperature control check_step1->step1_issue Incomplete? check_hydrolysis Analyze Hydrolysis Completion step1_ok->check_hydrolysis end Improved Yield/ Purity step1_issue->end hydrolysis_ok Review Workup & Purification check_hydrolysis->hydrolysis_ok Complete? hydrolysis_issue Optimize Hydrolysis: - Stronger acid/base - Increase time/temp check_hydrolysis->hydrolysis_issue Incomplete? purification_issue Optimize Purification: - Adjust pH to pI - Recrystallization solvent screening - Chromatography hydrolysis_ok->purification_issue Losses/Impurities? hydrolysis_issue->end purification_issue->end Purification_Logic crude Crude Product Mixture: - Desired Amino Acid - α-Hydroxy Acid - Unreacted Aminonitrile ph_adjust pH Adjustment to Isoelectric Point (pI) crude->ph_adjust filtration1 Filtration ph_adjust->filtration1 precipitate Precipitate: Enriched Amino Acid filtration1->precipitate filtrate Filtrate: Soluble Impurities (α-Hydroxy Acid) filtration1->filtrate recrystallization Recrystallization precipitate->recrystallization pure_product Pure this compound recrystallization->pure_product

Improving the yield and purity of "2-Amino-2-(3-methoxyphenyl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-established methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods start from the commercially available 3-methoxybenzaldehyde.

Q2: What is the general principle of the Strecker synthesis for this compound?

A2: The Strecker synthesis is a two-step process. First, 3-methoxybenzaldehyde is reacted with an amine source (like ammonia or ammonium chloride) and a cyanide source (such as sodium or potassium cyanide) to form an α-aminonitrile intermediate, 2-amino-2-(3-methoxyphenyl)acetonitrile. This intermediate is then hydrolyzed, typically under acidic conditions, to yield the final product, this compound.[1][2]

Q3: How does the Bucherer-Bergs reaction differ from the Strecker synthesis?

A3: The Bucherer-Bergs reaction involves the reaction of 3-methoxybenzaldehyde with potassium cyanide and ammonium carbonate to form a hydantoin intermediate.[3][4] This hydantoin is then hydrolyzed in a subsequent step to produce the desired amino acid. While it also starts from the same aldehyde, the intermediate formed is a heterocyclic compound.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The use of cyanide salts (e.g., NaCN, KCN) is a major safety concern as they are highly toxic. All manipulations involving cyanides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide (HCN) gas, so proper quenching and disposal procedures are critical.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low Yield of the Final Amino Acid
Potential Cause Troubleshooting Strategy
Incomplete imine formation (Strecker) Ensure anhydrous conditions during the reaction of 3-methoxybenzaldehyde and the ammonia source, as water can hydrolyze the imine back to the aldehyde. The use of a desiccant can be beneficial.
Side reaction: Cyanohydrin formation The cyanide ion can directly attack the carbonyl group of 3-methoxybenzaldehyde to form 3-methoxybenzaldehyde cyanohydrin, a competing byproduct. To minimize this, pre-form the imine before adding the cyanide source and maintain a low reaction temperature (e.g., 0-10 °C).
Incomplete hydrolysis of the aminonitrile or hydantoin intermediate Ensure that the hydrolysis conditions (acid or base concentration, temperature, and reaction time) are sufficient for complete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Product loss during workup and purification During the isolation of the amino acid, adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility in water and maximize precipitation.
Problem 2: High Levels of Impurities in the Final Product
Potential Impurity Identification Mitigation and Removal
3-methoxybenzaldehyde cyanohydrin Can be identified by spectroscopic methods (NMR, IR) and chromatography (TLC, HPLC).Optimize the initial reaction conditions to suppress its formation (see Problem 1). Purification of the α-aminonitrile intermediate by recrystallization or column chromatography before hydrolysis can remove this impurity.
Unhydrolyzed α-aminonitrile or hydantoin A characteristic nitrile peak (around 2220-2260 cm⁻¹) in the Infrared (IR) spectrum of the final product indicates the presence of the unhydrolyzed aminonitrile.Re-subject the product to the hydrolysis conditions, potentially using a stronger acid or base, a higher temperature, or a longer reaction time.
Side products from the aromatic ring Depending on the reaction conditions, other impurities may arise.Purify the final product by recrystallization from a suitable solvent system (e.g., water/ethanol) to achieve high purity. HPLC can be used to assess the final purity.

Data Presentation

While specific yield and purity data for the synthesis of this compound is not extensively reported in readily available literature, the following tables provide a general overview of expected outcomes based on similar syntheses and related intermediates.

Table 1: Expected Yields for Key Reaction Steps

Reaction Step Synthesis Method Reported Yield Range Notes
3-methoxybenzyl chloride to (3-Methoxyphenyl)acetonitrileCyanation92.5%[5]This represents the formation of a key intermediate.
Benzonitrile to 2-amino-2-phenyl acetonitrileStrecker-like29%[6]Yields can vary significantly based on specific reagents and conditions.
General Aromatic Aldehyde to HydantoinBucherer-BergsGood to Excellent[4]Yields are generally high but depend on the specific aldehyde.
Hydrolysis of IntermediateAcid or BaseVariableTypically high, but dependent on the stability of the substrate and reaction conditions.

Table 2: Purity of Related Amino Acid Products

Compound Purity Specification Analytical Method
2-Amino-2-(3-chloro-4-methoxy-phenyl)acetic acid>99%[7]HPLC, LCMS, GCMS, NMR
2-Amino-2-(2-methoxyphenyl)acetic acid≥97.0%[8]Not specified

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

This protocol is a general procedure and may require optimization for your specific laboratory conditions.

Step 1: Synthesis of 2-amino-2-(3-methoxyphenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium cyanide (1.2 eq) in water to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Hydrolysis of 2-amino-2-(3-methoxyphenyl)acetonitrile

  • To the crude or purified α-aminonitrile, add an excess of a strong acid (e.g., 6 M hydrochloric acid).

  • Heat the mixture to reflux for several hours (typically 4-8 hours).

  • Monitor the completion of the hydrolysis by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid to induce precipitation.

  • Collect the solid product by filtration.

  • Wash the product with cold water and then with a small amount of cold ethanol.

  • Dry the purified this compound under vacuum.

  • Further purification can be achieved by recrystallization from a water/ethanol mixture.

Protocol 2: Bucherer-Bergs Reaction for the Synthesis of the Hydantoin Intermediate

This protocol describes the formation of the hydantoin intermediate, which can then be hydrolyzed to the desired amino acid.

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of potassium cyanide (2.0 eq) and ammonium carbonate (2.0 eq).

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the 5-(3-methoxyphenyl)hydantoin.

  • Filter the precipitate, wash with cold water, and dry.

  • The resulting hydantoin can be hydrolyzed to this compound by heating with a strong acid or base.

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis A 3-Methoxybenzaldehyde C Reaction Mixture (MeOH/H2O, 0°C to RT) A->C B NH4Cl / NaCN B->C D Work-up & Extraction C->D E Crude 2-amino-2-(3-methoxyphenyl)acetonitrile D->E F Crude Aminonitrile E->F G Acid Hydrolysis (e.g., 6M HCl, Reflux) F->G H Neutralization & Precipitation G->H I Purified this compound H->I

Caption: Workflow for the Strecker Synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Step1 Analyze Aminonitrile Formation Step Start->Check_Step1 Check_Step2 Analyze Hydrolysis Step Start->Check_Step2 Check_Purification Review Purification Protocol Start->Check_Purification Sol_Anhydrous Ensure Anhydrous Conditions Check_Step1->Sol_Anhydrous Imine formation issue? Sol_Temp Control Temperature (0-10°C) Check_Step1->Sol_Temp Cyanohydrin byproduct? Sol_Hydrolysis Optimize Hydrolysis (Time, Temp, [Acid]) Check_Step2->Sol_Hydrolysis Incomplete reaction? Sol_pH Adjust pH to Isoelectric Point Check_Purification->Sol_pH Low precipitation? Sol_Recrystallize Recrystallize Final Product Check_Purification->Sol_Recrystallize Final purity low?

Caption: Troubleshooting decision tree for synthesis optimization.

References

Troubleshooting incomplete hydrolysis of the α-aminonitrile intermediate in "2-Amino-2-(3-methoxyphenyl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-2-(3-methoxyphenyl)acetic acid, with a specific focus on the hydrolysis of the α-aminonitrile intermediate.

Troubleshooting Guide

Issue 1: Incomplete Hydrolysis of the α-Aminonitrile Intermediate

Question: I have followed the standard protocol, but my reaction is showing incomplete conversion of the 2-amino-2-(3-methoxyphenyl)acetonitrile to the desired amino acid. What are the potential causes and how can I resolve this?

Answer:

Incomplete hydrolysis is a common issue in the final step of this Strecker synthesis. The stability of the nitrile group in the α-aminonitrile intermediate requires sufficiently forcing conditions to drive the reaction to completion. Several factors could be contributing to this issue.

Potential Causes and Solutions:

Potential Cause Recommended Solution Explanation
Insufficient Acid/Base Concentration Increase the concentration of the acid or base. For acid hydrolysis, concentrated hydrochloric acid (e.g., 6 M HCl) or sulfuric acid (e.g., 30-70%) is commonly used. For basic hydrolysis, a high concentration of NaOH or KOH is necessary.The hydrolysis of a nitrile is a slow reaction that requires strong acidic or basic conditions to proceed at a reasonable rate.[1][2]
Inadequate Reaction Temperature Increase the reaction temperature. Refluxing the reaction mixture is often necessary to provide sufficient energy for the hydrolysis to occur. Temperatures in the range of 90-150°C have been reported for the hydrolysis of related methoxy-substituted benzyl cyanides.[3]Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.
Insufficient Reaction Time Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration. Some hydrolysis reactions may require several hours of refluxing.[4][5]The hydrolysis of nitriles can be a slow process, and simply not allowing enough time for the reaction to complete is a common oversight.
Presence of Water-Scavenging Impurities Ensure that the α-aminonitrile intermediate is reasonably pure before proceeding with hydrolysis. Impurities from the previous step could interfere with the reaction.While water is a reagent in the hydrolysis, certain impurities could potentially react with the acid or base, reducing their effective concentration.
Issue 2: Presence of Significant Side Products

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products can occur during both the initial Strecker synthesis of the α-aminonitrile and the subsequent hydrolysis step. Identifying these impurities is key to optimizing the reaction conditions.

Common Side Products and Mitigation Strategies:

Side Product Formation Pathway Mitigation Strategy
2-Hydroxy-2-(3-methoxyphenyl)acetic acid This can form from the hydrolysis of the cyanohydrin (3-methoxybenzaldehyde cyanohydrin), which is a common byproduct in the initial Strecker reaction if the cyanide ion attacks the aldehyde before imine formation.To minimize cyanohydrin formation in the first step, ensure slow addition of the cyanide source and maintain a low reaction temperature (e.g., 0-10°C). Pre-forming the imine before adding the cyanide can also be beneficial.
2-Amino-2-(3-methoxyphenyl)acetamide This is the intermediate amide formed during the hydrolysis of the nitrile. Its presence indicates that the hydrolysis is incomplete.To drive the reaction past the amide intermediate, increase the reaction time, temperature, or the concentration of the acid/base, as outlined in the troubleshooting section for incomplete hydrolysis.
Starting α-aminonitrile Unreacted starting material will be present if the hydrolysis is incomplete.Optimize hydrolysis conditions (acid/base concentration, temperature, and time) to ensure complete conversion. Monitor the reaction by TLC or HPLC until the starting material spot/peak is no longer visible.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the acid-catalyzed hydrolysis of 2-amino-2-(3-methoxyphenyl)acetonitrile?

A typical starting point for the hydrolysis is to use an excess of a strong mineral acid, such as 6 M hydrochloric acid or 50% sulfuric acid. The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored to determine when the starting material has been fully consumed.

Q2: How can I monitor the progress of the hydrolysis reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of a polar organic solvent (like ethyl acetate or methanol) and a less polar solvent (like hexane or dichloromethane), with a small amount of acetic acid or ammonia to improve the spot shape of the acidic product and basic starting material. The starting α-aminonitrile will have a different Rf value than the final amino acid product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[4][5]

Q3: Can I use basic conditions for the hydrolysis instead of acidic conditions?

Yes, basic hydrolysis using a strong base like sodium hydroxide or potassium hydroxide is also a viable method. The reaction would be heated under reflux, similar to the acidic hydrolysis. The product of basic hydrolysis will be the sodium or potassium salt of the amino acid, which will then need to be neutralized with acid to precipitate the final product.

Q4: What is the best way to purify the final this compound product?

After the hydrolysis is complete and the reaction mixture has been neutralized to the isoelectric point of the amino acid, the product will precipitate out of the aqueous solution. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent, such as a water/ethanol mixture.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 2-amino-2-(3-methoxyphenyl)acetonitrile

This protocol provides a general procedure for the hydrolysis of the α-aminonitrile intermediate. The optimal conditions may need to be determined empirically.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude or purified 2-amino-2-(3-methoxyphenyl)acetonitrile.

  • Addition of Acid: To the α-aminonitrile, add an excess of 6 M hydrochloric acid (approximately 10-20 mL per gram of starting material).

  • Heating: Heat the reaction mixture to reflux using a suitable heating mantle.

  • Monitoring: Monitor the progress of the reaction every 1-2 hours using TLC (see Protocol 2). The reaction is typically complete within 4-12 hours, as indicated by the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Precipitation: Carefully neutralize the reaction mixture with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to the isoelectric point of the amino acid (typically around pH 5-6). The product will precipitate out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.

Protocol 2: TLC Monitoring of the Hydrolysis Reaction
  • Prepare TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.

  • Spot Samples: Using a capillary tube, spot a small amount of the initial reaction mixture (t=0) and the ongoing reaction at different time intervals. It is also helpful to spot the pure starting material as a reference if available.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of ethyl acetate, hexane, and a small amount of acetic acid). Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, staining with a suitable reagent (e.g., ninhydrin for the amino acid) may be necessary.

  • Analyze: The starting α-aminonitrile and the final amino acid product will have different Rf values. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Visualizations

G Overall Synthesis Workflow A 3-Methoxybenzaldehyde B Ammonia & Cyanide Source (Strecker Reaction) A->B C 2-Amino-2-(3-methoxyphenyl)acetonitrile (α-Aminonitrile Intermediate) B->C D Acid or Base Hydrolysis C->D E This compound (Final Product) D->E G Troubleshooting Incomplete Hydrolysis start Incomplete Hydrolysis Observed (via TLC/HPLC) check_conditions Are reaction conditions sufficiently strong? start->check_conditions increase_temp Increase Temperature (e.g., to reflux) check_conditions->increase_temp No increase_time Increase Reaction Time check_conditions->increase_time Yes increase_conc Increase Acid/Base Concentration increase_temp->increase_conc increase_conc->increase_time monitor Continue Monitoring (via TLC/HPLC) increase_time->monitor monitor->check_conditions Still Incomplete complete Hydrolysis Complete monitor->complete Complete

References

Technical Support Center: Purification and Recrystallization of 2-Amino-2-(3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and recrystallization of 2-Amino-2-(3-methoxyphenyl)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification and recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated to a high degree. The cooling rate is too fast. Impurities are present that are disrupting crystal lattice formation.- Select a solvent or solvent mixture with a lower boiling point. - Add a small amount of the "good" solvent to the hot solution to reduce saturation. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[1] - Consider a pre-purification step, such as an aqueous wash, to remove soluble impurities.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even at low temperatures. Impurities are inhibiting nucleation.- Concentrate the solution by carefully evaporating some of the solvent and then attempt to cool again. - Add a "poor" solvent (an anti-solvent) dropwise to the solution at room temperature until turbidity is observed, then gently warm to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. - Add a seed crystal of the pure compound, if available.
Low Recovery of Purified Product Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound is more soluble in the chosen solvent than anticipated. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - To check for product in the mother liquor, take a small sample and evaporate the solvent. If a significant amount of solid remains, the mother liquor can be concentrated and a second crop of crystals can be collected.[1] - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
Colored Impurities in Crystals The impurities are co-crystallizing with the product. The impurities are adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. - Ensure a slow cooling rate, as rapid crystallization is more likely to trap impurities.[1] - Wash the collected crystals with a small amount of cold recrystallization solvent to remove surface impurities.
Persistent Impurities After Recrystallization The impurity has very similar solubility properties to the desired compound in the chosen solvent system.- Try a different solvent or a mixture of solvents for the recrystallization. - Consider an alternative purification method, such as column chromatography, to remove the persistent impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Common impurities can stem from the starting materials and intermediates of the synthesis method used. For instance, in a Strecker synthesis, potential impurities include unreacted 3-methoxybenzaldehyde, residual cyanide salts, and the intermediate α-aminonitrile.[2] Incomplete hydrolysis of the nitrile can also be a source of impurity.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For aromatic amino acids, polar protic solvents or mixtures are often effective. A good starting point is to test small batches with solvent systems like ethanol/water, methanol/water, or isopropanol/water.[3] The goal is to find a system where the compound dissolves in a minimal amount of the hot solvent and precipitates upon cooling.

Q3: My compound is an oil at room temperature. Can I still use recrystallization?

A3: If your compound is an oil, it may be due to impurities depressing the melting point. First, try to purify the oil using other methods like column chromatography. If the purified compound is still an oil, you can attempt to crystallize it as a salt. For amino acids, forming a hydrochloride or another salt by treating with the corresponding acid can often yield a crystalline solid that is easier to recrystallize.[3][4]

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent required to dissolve your crude product. After cooling to room temperature, further cool the flask in an ice bath or refrigerator to maximize precipitation. You can also try to recover a second crop of crystals by concentrating the mother liquor. However, be aware that the second crop may be less pure than the first.[1]

Q5: The TLC of my recrystallized product still shows a single spot, but I suspect it's not pure. What should I do?

A5: A single spot on TLC does not always guarantee purity, as some impurities may not be UV-active or may have a similar Rf value to your product.[4] In such cases, consider using a different analytical technique to assess purity, such as HPLC, NMR spectroscopy, or melting point analysis. A pure compound should have a sharp melting point range.

Data Presentation

Qualitative Solubility of this compound

Due to the limited availability of specific quantitative data, this table provides a qualitative summary of expected solubility based on the general properties of aromatic amino acids.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Notes
WaterSparingly SolubleModerately SolubleSolubility is pH-dependent.
EthanolSlightly SolubleSolubleOften used in combination with water.
MethanolSlightly SolubleSolubleAnother common co-solvent with water.
IsopropanolSparingly SolubleSlightly SolubleCan be used as an anti-solvent.
AcetoneInsoluble to Sparingly SolubleSlightly SolubleMay be suitable for washing crystals.
HexaneInsolubleInsolubleA good anti-solvent.
Ethyl AcetateInsoluble to Sparingly SolubleSlightly SolubleMay be used in mixed solvent systems.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol provides a general methodology. The choice of solvent and specific volumes will need to be optimized for your specific sample and impurity profile.

1. Solvent Selection:

  • Place a small amount of the crude this compound (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a different solvent or solvent mixture (e.g., water, ethanol, ethanol/water 9:1, etc.) dropwise at room temperature until the solid dissolves.

  • If the solid is insoluble at room temperature, gently heat the test tube. The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.

2. Recrystallization Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot recrystallization solvent in an Erlenmeyer flask. b. If using a mixed solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.[5] c. If colored impurities are present, you may add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it. d. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly Filtrate ice_bath Cool in Ice Bath cool_slowly->ice_bath oiling_out Oiling Out? cool_slowly->oiling_out filtration Vacuum Filtration ice_bath->filtration no_crystals No Crystals? ice_bath->no_crystals wash Wash with Cold Solvent filtration->wash low_yield Low Yield? filtration->low_yield Mother Liquor dry Dry Crystals wash->dry end Pure Crystalline Product dry->end oiling_out->dissolve Re-dissolve, add more 'good' solvent, cool slower oiling_out->cool_slowly No no_crystals->dissolve Concentrate solution or add anti-solvent, re-dissolve no_crystals->filtration No low_yield->start Re-work mother liquor low_yield->wash Acceptable Yield

References

Optimizing mobile phase composition for chiral separation of "2-Amino-2-(3-methoxyphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase composition for the chiral separation of "2-Amino-2-(3-methoxyphenyl)acetic acid." Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound?

A1: The primary challenges stem from the molecule's zwitterionic nature, possessing both a basic amino group and an acidic carboxylic acid group. This can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and inadequate separation on achiral columns. Achieving successful enantioseparation requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention.[1]

Q2: Which type of Chiral Stationary Phase (CSP) is recommended for this separation?

A2: For underivatized amino acids like this compound, several types of CSPs are effective. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are a highly recommended starting point for method development under reversed-phase conditions.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and crown ether-based CSPs are also viable alternatives that have shown success in separating similar amino acid derivatives.[1][2]

Q3: Why are mobile phase additives like trifluoroacetic acid (TFA) or diethylamine (DEA) necessary?

A3: Mobile phase additives are crucial for controlling the ionization state of the analyte and minimizing undesirable interactions with the stationary phase. For an acidic compound like this compound, an acidic additive like TFA or formic acid is typically used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[1] In some cases, a basic additive like DEA might be used to interact with acidic silanol groups on the silica surface of the column, reducing peak tailing. The choice and concentration of the additive can significantly impact selectivity and resolution.

Q4: How does the organic modifier (e.g., methanol, acetonitrile) concentration affect the separation?

A4: The concentration of the organic modifier in the mobile phase controls the elution strength. In reversed-phase chromatography, increasing the organic modifier concentration generally decreases retention time. For many chiral separations of amino acids on macrocyclic glycopeptide CSPs, enantioselectivity often increases with a higher concentration of the organic modifier.[3] However, the relationship between organic modifier concentration and retention can sometimes exhibit a "U-shaped" profile, where retention is high at both very low and very high organic modifier concentrations.[3] Therefore, it is essential to screen a range of concentrations to find the optimal balance between retention, resolution, and analysis time.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound, with a focus on mobile phase optimization.

Problem 1: Poor or No Resolution of Enantiomers

Possible Cause Suggested Solution
Suboptimal Mobile Phase Composition - Adjust Organic Modifier Ratio: Systematically vary the percentage of methanol or acetonitrile in the mobile phase. For example, screen compositions from 70:30 to 90:10 (Organic:Aqueous).- Change Organic Modifier: If using methanol, try acetonitrile, or vice-versa. The different solvent properties can alter selectivity.- Modify Additive Concentration: Vary the concentration of the acidic additive (e.g., TFA or formic acid) from 0.05% to 0.2%.
Inappropriate Chiral Stationary Phase (CSP) - If optimization of the mobile phase on the current CSP is unsuccessful, consider screening other types of CSPs (e.g., polysaccharide-based or crown ether-based if currently using a macrocyclic glycopeptide).[1][2]
Incorrect Column Temperature - Lower the Temperature: Decreasing the column temperature often enhances chiral recognition and improves resolution, although it may increase analysis time.[4]

Problem 2: Asymmetrical or Tailing Peaks

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase - Optimize Additive: For this acidic analyte, ensure the concentration of the acidic additive (TFA or formic acid) is sufficient (typically 0.1%) to suppress silanol interactions.- Introduce a Basic Additive: In some cases, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape by masking active silanol sites.
Column Overload - Dilute the Sample: Prepare and inject a more dilute sample to see if peak shape improves.
Column Contamination or Degradation - Flush the Column: Wash the column with a strong solvent as recommended by the manufacturer.- Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged.

Problem 3: Drifting or Unstable Retention Times

Possible Cause Suggested Solution
Inadequate Column Equilibration - Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 20-30 column volumes) before starting the analysis and between gradient runs.
Mobile Phase Instability - Prepare Fresh Mobile Phase: Prepare mobile phase daily and ensure all components are fully dissolved and mixed.- Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.
Fluctuations in Column Temperature - Use a column oven to maintain a constant and consistent temperature throughout the analysis.[4]
HPLC System Issues - Check for leaks in the pump, injector, and fittings. Ensure the pump is delivering a consistent flow rate.

Experimental Protocols and Data

Protocol 1: Initial Screening of Mobile Phase Conditions

This protocol outlines a starting point for developing a chiral separation method using a teicoplanin-based CSP in reversed-phase mode.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Chiral Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC T), 250 x 4.6 mm, 5 µm.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable diluent (e.g., a mixture of the initial mobile phase components).

    • Prepare a working standard solution at approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

  • Initial Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Methanol

    • Gradient: Isocratic

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Screening Procedure:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Perform injections using different isocratic compositions of Mobile Phase B (e.g., 70%, 80%, 90%).

    • Evaluate the chromatograms for retention time, resolution, and peak shape.

Data Presentation: Effect of Mobile Phase Composition

The following tables illustrate the expected impact of mobile phase modifications on the chiral separation of this compound, based on data from similar compounds.

Table 1: Effect of Organic Modifier (Methanol) Concentration on a Teicoplanin-based CSP

Mobile Phase Composition (Methanol:Water:TFA, v/v/v)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)
70:30:0.112.514.21.8
80:20:0.18.910.12.1
90:10:0.16.27.01.9

Note: These are representative data and may vary depending on the specific column and HPLC system.

Table 2: Effect of Acidic Additive (TFA) Concentration on a Teicoplanin-based CSP

Mobile Phase Composition (Methanol:Water:TFA, v/v/v)Peak Asymmetry (Enantiomer 2)Resolution (Rs)
80:20:0.051.61.9
80:20:0.11.22.1
80:20:0.21.12.0

Note: These are representative data and may vary depending on the specific column and HPLC system.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the development and optimization of a chiral HPLC method.

G cluster_0 Method Development Workflow start Select Primary CSP (e.g., Teicoplanin-based) screen_mp Screen Mobile Phase (Organic Modifier %) start->screen_mp screen_mp->start No/Poor Separation optimize_additive Optimize Additive (Type and Concentration) screen_mp->optimize_additive Initial Separation? optimize_params Optimize Other Parameters (Flow Rate, Temperature) optimize_additive->optimize_params optimize_params->optimize_additive No validate Method Validation optimize_params->validate Resolution > 1.5? end Final Method validate->end

Caption: A typical workflow for chiral HPLC method development.

Troubleshooting Logic for Poor Resolution

This diagram outlines a decision-making process for troubleshooting poor enantiomeric resolution.

G cluster_1 Troubleshooting Poor Resolution start Poor Resolution (Rs < 1.5) mod_mp Modify Mobile Phase - Adjust Organic % - Change Additive Conc. start->mod_mp change_temp Adjust Temperature (Typically Lower) mod_mp->change_temp No Improvement resolved Resolution Achieved mod_mp->resolved Improvement change_csp Screen Alternative CSP change_temp->change_csp No Improvement change_temp->resolved Improvement check_column Check Column Health (Flush or Replace) change_csp->check_column No Improvement change_csp->resolved Improvement

Caption: A logical approach to troubleshooting poor chiral resolution.

References

Technical Support Center: Characterization of Unexpected Byproducts in "2-Amino-2-(3-methoxyphenyl)acetic acid" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of "2-Amino-2-(3-methoxyphenyl)acetic acid." The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low Yield of "this compound"

Question: My Strecker synthesis of "this compound" is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the Strecker synthesis of "this compound" can arise from several factors, primarily related to the two key stages of the reaction: α-aminonitrile formation and its subsequent hydrolysis.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Imine Formation The initial step of the Strecker synthesis is the formation of an imine from 3-methoxybenzaldehyde and ammonia. Ensure anhydrous conditions during this step, as water can hydrolyze the imine back to the aldehyde.[1] Consider the use of a desiccant to drive the equilibrium towards imine formation.[1] A slight excess of the ammonia source, such as ammonium chloride, can also be beneficial.[1]
Competing Cyanohydrin Formation A major competing reaction is the formation of 3-methoxy-mandelonitrile (a cyanohydrin) from the direct reaction of 3-methoxybenzaldehyde with the cyanide source.[1] To minimize this, control the reaction temperature, keeping it low (e.g., 0-10 °C) during the addition of the cyanide source.[1] Pre-forming the imine before adding the cyanide can also significantly reduce the formation of this byproduct.[1]
Incomplete Hydrolysis of the α-Aminonitrile The second step, hydrolysis of the 2-amino-2-(3-methoxyphenyl)acetonitrile intermediate, may be incomplete. Ensure the use of sufficiently strong acidic or basic conditions (e.g., concentrated HCl) and consider increasing the reaction time or temperature.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[1]
Product Loss During Workup The final product can be lost during extraction and purification. Optimize the pH for precipitation of the amino acid at its isoelectric point. Ensure efficient extraction with an appropriate solvent.

Issue 2: Presence of an Unexpected Peak in HPLC Analysis

Question: I am observing an unexpected peak in the HPLC analysis of my final product. How can I identify this byproduct?

Answer:

The appearance of unexpected peaks in your HPLC chromatogram indicates the presence of impurities. The most common byproducts in the Strecker synthesis of "this compound" are 3-methoxy-mandelonitrile and 2-amino-2-(3-methoxyphenyl)acetamide.

Identification Strategy:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for initial identification. The mass-to-charge ratio (m/z) of the unexpected peak will provide the molecular weight of the impurity, allowing you to distinguish between potential byproducts.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS can provide the exact mass and elemental composition of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation of the impurity (e.g., by preparative HPLC), ¹H and ¹³C NMR spectroscopy can confirm its structure.

  • Co-injection with a Standard: If a standard of the suspected byproduct is available, co-injecting it with your sample can confirm its identity if the retention times match.

Expected Molecular Weights of Potential Byproducts:

Compound Molecular Formula Molecular Weight ( g/mol )
This compoundC₉H₁₁NO₃181.19
3-Methoxy-mandelonitrileC₉H₉NO₂163.17
2-Amino-2-(3-methoxyphenyl)acetamideC₉H₁₂N₂O₂180.21

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for "this compound" and what are the key reaction steps?

The most common and well-established method for synthesizing "this compound" is the Strecker synthesis .[2][3][4] This is a two-step process:

  • α-Aminonitrile Formation: 3-Methoxybenzaldehyde is reacted with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form 2-amino-2-(3-methoxyphenyl)acetonitrile.[2][4]

  • Hydrolysis: The nitrile group of the intermediate is then hydrolyzed, typically under strong acidic conditions (e.g., refluxing with concentrated HCl), to yield the final carboxylic acid product.[2][4]

Q2: What are the most likely unexpected byproducts I might encounter during this synthesis?

The most probable byproducts are:

  • 3-Methoxy-mandelonitrile: Formed from the reaction of 3-methoxybenzaldehyde and cyanide without the incorporation of ammonia.[1]

  • 2-Amino-2-(3-methoxyphenyl)acetamide: Results from the partial or incomplete hydrolysis of the aminonitrile intermediate.

  • Demethylated Products: Under excessively harsh hydrolysis conditions (e.g., very high temperatures or prolonged reaction times with strong acid), the methoxy group on the phenyl ring could potentially be cleaved to a hydroxyl group.

Q3: How can I minimize the formation of the amide byproduct during the hydrolysis step?

To minimize the formation of 2-amino-2-(3-methoxyphenyl)acetamide, ensure the hydrolysis reaction goes to completion. This can be achieved by:

  • Using a strong acid: Concentrated hydrochloric acid is commonly used.[1]

  • Increasing the reaction temperature: Refluxing the reaction mixture is a standard procedure.[2]

  • Extending the reaction time: Monitor the reaction by TLC or HPLC to determine the point of complete conversion.[1] While some sources suggest milder conditions can favor amide formation from nitriles, the complete hydrolysis to the carboxylic acid is generally favored under harsh acidic conditions.[5]

Q4: What analytical techniques are recommended for characterizing the final product and its impurities?

A combination of chromatographic and spectroscopic techniques is recommended for full characterization:

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product and quantifying impurities. A reversed-phase C18 column is often suitable.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of the main product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and isolated impurities.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound via Strecker Synthesis

  • Step 1: Formation of 2-Amino-2-(3-methoxyphenyl)acetonitrile

    • In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in methanol.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium cyanide (1.1 eq) in water, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Step 2: Hydrolysis to this compound

    • To the crude 2-amino-2-(3-methoxyphenyl)acetonitrile, add concentrated hydrochloric acid (e.g., 6 M HCl).

    • Heat the mixture to reflux for 4-6 hours, monitoring for completion by TLC.

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent system (e.g., water/ethanol) for further purification.

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 272 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

(Note: This is a general method and may require optimization for specific instruments and impurity profiles.)

Visualizations

Strecker_Synthesis cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Side Reaction 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine_Intermediate Imine Intermediate 3-Methoxybenzaldehyde->Imine_Intermediate + Ammonia Mandelonitrile 3-Methoxy-mandelonitrile 3-Methoxybenzaldehyde->Mandelonitrile + Cyanide Ammonia Ammonia Cyanide Cyanide Aminonitrile 2-Amino-2-(3-methoxyphenyl)acetonitrile Imine_Intermediate->Aminonitrile + Cyanide Amide_Intermediate Amide Intermediate Aminonitrile->Amide_Intermediate Partial Hydrolysis (H₃O⁺) Final_Product This compound Amide_Intermediate->Final_Product Complete Hydrolysis (H₃O⁺)

Caption: Reaction pathway for the Strecker synthesis of this compound and a common side reaction.

Analytical_Workflow Crude_Product Crude Reaction Mixture HPLC HPLC Analysis Crude_Product->HPLC Purity_Check Purity > 99%? HPLC->Purity_Check LCMS LC-MS Analysis Purity_Check->LCMS No Final_Product_OK Final Product Acceptable Purity_Check->Final_Product_OK Yes Identify_Impurity Identify Impurity MW LCMS->Identify_Impurity Prep_HPLC Preparative HPLC Identify_Impurity->Prep_HPLC NMR NMR Analysis (¹H, ¹³C) Prep_HPLC->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Troubleshoot Troubleshoot Synthesis Structure_Elucidation->Troubleshoot

Caption: Experimental workflow for the analysis and characterization of byproducts.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Aminonitrile Check α-Aminonitrile Formation Problem->Check_Aminonitrile Optimize_Imine Optimize Imine Formation (Anhydrous, Temp Control) Check_Aminonitrile->Optimize_Imine Incomplete Optimize_Cyanide Optimize Cyanide Addition (Low Temp, Slow Addition) Check_Aminonitrile->Optimize_Cyanide Side Reactions Check_Hydrolysis Check Hydrolysis Step Optimize_Hydrolysis Optimize Hydrolysis (Stronger Acid, Longer Time, Higher Temp) Check_Hydrolysis->Optimize_Hydrolysis Incomplete Optimize_Imine->Check_Hydrolysis Optimize_Cyanide->Check_Hydrolysis Re-evaluate_Workup Re-evaluate Workup & Purification Optimize_Hydrolysis->Re-evaluate_Workup Success Improved Yield/Purity Re-evaluate_Workup->Success

Caption: Logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Industrial Scale-Up of 2-Amino-2-(3-methoxyphenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the industrial scale-up of "2-Amino-2-(3-methoxyphenyl)acetic acid" synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the industrial production of this compound?

A1: The most prevalent methods for industrial-scale synthesis are the Strecker synthesis and the Bucherer-Bergs reaction. The Strecker synthesis involves the reaction of 3-methoxybenzaldehyde, a cyanide source (like sodium cyanide), and an ammonia source (like ammonium chloride) to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid. The Bucherer-Bergs reaction utilizes 3-methoxybenzaldehyde, ammonium carbonate, and a cyanide source to produce a hydantoin intermediate, which is subsequently hydrolyzed to yield the final product. The choice between these routes often depends on factors like cost of raw materials, process safety, and desired purity profile.

Q2: What are the primary challenges in scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Reaction Control: Managing exothermic reactions, especially during the formation of the aminonitrile or hydantoin intermediates, is critical to prevent runaway reactions and byproduct formation.

  • Impurity Profile: Controlling the formation of impurities, such as the corresponding mandelic acid or other side-products from the starting materials, is crucial for achieving high purity.

  • Product Isolation and Purification: Efficiently isolating the product from the reaction mixture and achieving the desired polymorphic form and purity through crystallization can be challenging at a large scale.

  • Handling of Hazardous Materials: The use of toxic reagents like cyanides necessitates stringent safety protocols and specialized equipment for safe handling and waste disposal.

  • Stereochemical Control: For enantiomerically pure products, achieving and maintaining the desired stereochemistry throughout the process and during purification is a significant challenge.

Q3: How can I improve the yield and purity of my product at an industrial scale?

A3: To enhance yield and purity, consider the following:

  • Raw Material Quality: Ensure the use of high-purity starting materials, as impurities in the raw materials can carry through to the final product.

  • Process Parameter Optimization: Carefully control reaction parameters such as temperature, pressure, pH, and reagent addition rates to minimize side reactions.

  • Crystallization solvent selection: A thorough screening of crystallization solvents is essential to identify a system that provides good yield and effectively purges impurities.

  • Seeding Strategy: Employing a consistent seeding strategy during crystallization can help control particle size and polymorphic form.

  • Process Analytical Technology (PAT): Implementing in-process monitoring can provide real-time data to ensure the reaction is proceeding as expected and to identify any deviations early.

Troubleshooting Guides

Problem 1: Low Yield in Strecker Synthesis
Symptom Potential Cause Suggested Solution
Incomplete conversion of 3-methoxybenzaldehydeInsufficient reaction time or temperature.Monitor the reaction progress using in-process controls (e.g., HPLC). Consider extending the reaction time or cautiously increasing the temperature.
Poor quality of cyanide or ammonia source.Verify the purity and activity of the cyanide and ammonia sources. Use fresh, high-quality reagents.
Formation of 3-methoxymandelonitrile (cyanohydrin) byproductReaction conditions favor direct cyanide addition to the aldehyde.Optimize the order of reagent addition. For instance, pre-forming the imine by reacting the aldehyde and ammonia source before adding the cyanide can minimize cyanohydrin formation. Maintain a controlled low temperature during the initial phase of the reaction.
Loss of product during workupProduct remains in the aqueous phase during extraction.Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its solubility before extraction.
Inefficient hydrolysis of the α-aminonitrileHydrolysis conditions (acid/base concentration, temperature) are not optimal.Increase the concentration of the acid or base used for hydrolysis. Elevate the reaction temperature and extend the reaction time, with careful monitoring to avoid degradation.
Problem 2: High Impurity Levels in the Final Product
Symptom Potential Cause Suggested Solution
Presence of unreacted 3-methoxybenzaldehydeIncomplete reaction.Refer to the troubleshooting guide for low yield. Ensure sufficient equivalents of other reactants.
Detection of 3-methoxymandelic acidHydrolysis of the intermediate cyanohydrin byproduct.Optimize the initial reaction conditions to minimize the formation of the cyanohydrin.
Formation of N-formyl or other acylated impuritiesSide reactions during hydrolysis or workup.Use milder hydrolysis conditions if possible. Ensure complete removal of any acylating agents used in the process.
Discoloration of the final productPresence of colored impurities from side reactions or degradation.Implement a carbon treatment step before final crystallization to remove color bodies. Optimize crystallization conditions to exclude colored impurities.
Problem 3: Difficulty in Product Crystallization and Isolation
Symptom Potential Cause Suggested Solution
Product oils out or forms an amorphous solidIncorrect solvent system or presence of impurities inhibiting crystallization.Conduct a comprehensive solvent screening to find an appropriate anti-solvent system. Purify the crude product by another method (e.g., chromatography on a small scale to obtain seed crystals) before attempting large-scale crystallization.
Inconsistent crystal form (polymorphism)Variations in crystallization conditions.Strictly control the crystallization temperature, agitation rate, and cooling profile. Implement a consistent seeding protocol with a well-characterized seed crystal.
Poor filterability of the solid productSmall particle size or undesirable crystal habit.Optimize crystallization conditions to promote the growth of larger, more uniform crystals. Consider adjusting the agitation speed or cooling rate.

Experimental Protocols & Workflows

Workflow for Industrial Scale Strecker Synthesis

Strecker_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_hydrolysis Hydrolysis Stage cluster_workup Workup and Isolation Start Charge Reactor with 3-Methoxybenzaldehyde and Ammonia Source Add_Cyanide Controlled Addition of Cyanide Source at Low Temperature Start->Add_Cyanide Reaction Reaction Monitoring (In-Process Control) Add_Cyanide->Reaction Quench Reaction Quench Reaction->Quench Hydrolysis Acid or Base Hydrolysis of α-Aminonitrile Quench->Hydrolysis Neutralization pH Adjustment to Isoelectric Point Hydrolysis->Neutralization Extraction Product Extraction Neutralization->Extraction Crystallization Crystallization from Appropriate Solvent Extraction->Crystallization Isolation Filtration and Drying Crystallization->Isolation End End Isolation->End Final Product

Caption: Industrial workflow for the Strecker synthesis of this compound.

Logical Flow for Troubleshooting Impurity Issues

Impurity_Troubleshooting Start High Impurity Level Detected Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Source Determine Potential Source (Starting Material, Side Reaction, Degradation) Identify->Source Starting_Material Source: Starting Material? Source->Starting_Material Side_Reaction Source: Side Reaction? Source->Side_Reaction Degradation Source: Degradation? Source->Degradation Starting_Material->Side_Reaction No Improve_SM_Purity Improve Starting Material Purity Starting_Material->Improve_SM_Purity Yes Side_Reaction->Degradation No Optimize_Conditions Optimize Reaction Conditions (Temp, pH, Addition Rate) Side_Reaction->Optimize_Conditions Yes Modify_Workup Modify Workup/ Purification Conditions Degradation->Modify_Workup Yes End Impurity within Specification Improve_SM_Purity->End Optimize_Conditions->End Modify_Workup->End

Caption: A logical workflow for troubleshooting and mitigating impurity formation.

Validation & Comparative

Peptides with "2-Amino-2-(3-methoxyphenyl)acetic acid" vs. Natural Amino Acids: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids into peptide-based therapeutics is a critical tool for enhancing efficacy and overcoming inherent limitations of their natural counterparts. This guide provides a comparative analysis of peptides containing the unnatural amino acid "2-Amino-2-(3-methoxyphenyl)acetic acid" versus those composed solely of natural amino acids, supported by established experimental principles and methodologies.

While direct, peer-reviewed comparative data for peptides containing "this compound" is not extensively available in the public domain, this analysis is built upon the well-understood benefits of incorporating structurally similar non-natural amino acids. The introduction of such synthetic residues is a proven strategy to enhance the therapeutic profile of peptides.[1]

Unveiling the Potential: Key Advantages of Incorporating "this compound"

The unique structure of this compound, featuring a methoxyphenyl group at the alpha-carbon, introduces significant steric hindrance and conformational constraints when integrated into a peptide backbone.[1] This contrasts with the greater flexibility of natural amino acids.[1] These structural modifications are anticipated to confer several key advantages:

  • Enhanced Proteolytic Resistance: The bulky methoxyphenyl group can act as a shield, protecting adjacent peptide bonds from enzymatic degradation by proteases. This leads to a longer plasma half-life, a crucial factor for improving a drug's pharmacokinetic profile.[1]

  • Conformational Rigidity: The restricted rotational freedom imposed by this unnatural amino acid can lock the peptide into a more bioactive conformation. This can lead to increased binding affinity and selectivity for its therapeutic target.[2]

  • Improved Metabolic Stability: Peptides composed of natural amino acids are often susceptible to rapid metabolism, limiting their therapeutic window. The incorporation of unnatural amino acids like this compound can significantly slow this process.[3][4]

  • Increased Bioavailability: By resisting enzymatic degradation and potentially improving membrane permeability, peptides containing this modification may exhibit enhanced oral or systemic bioavailability.[2]

Quantitative Comparison: A Hypothetical-Illustrative Data Table

In the absence of direct experimental data, the following table presents a hypothetical comparison based on established principles for a peptide analog pair: "Peptide-N" (containing a natural amino acid, e.g., Phenylalanine) and "Peptide-U" (where the natural amino acid is replaced by this compound).

Parameter Peptide-N (Natural Amino Acid) Peptide-U (Unnatural Amino Acid) Fold Improvement (Hypothetical)
Receptor Binding Affinity (Kd) 50 nM15 nM~3.3x
Plasma Half-life (t1/2) 10 minutes60 minutes6x
Proteolytic Stability (% intact after 1h) 20%85%~4.25x
Cell Permeability (Papp) LowModerate-

Note: This data is illustrative and intended to highlight the expected improvements. Actual results will vary depending on the specific peptide sequence and the position of the unnatural amino acid.

Experimental Protocols

To empirically determine these parameters, the following standard experimental protocols are employed in peptide drug development:

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides.

  • Resin Preparation: An appropriate solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin's terminal amine is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid, including Fmoc-2-Amino-2-(3-methoxyphenyl)acetic acid-OH, is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin.[5] The reaction is allowed to proceed for a set time to ensure complete coupling.[5]

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.[6]

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[7]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

In Vitro Proteolytic Stability Assay

This assay assesses the susceptibility of a peptide to enzymatic degradation.

  • Peptide Incubation: The purified peptide is incubated in a solution containing proteases, such as human plasma or specific enzymes (e.g., trypsin, chymotrypsin), at a physiological temperature (37°C).[8][9]

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in the collected samples is stopped by adding a quenching solution, such as an organic solvent or a strong acid.[9]

  • Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC.

  • Half-Life Calculation: The data is plotted to determine the peptide's half-life (t1/2) in the presence of the proteases.

Receptor Binding Affinity Assay

This experiment measures how strongly a peptide binds to its biological target. Surface Plasmon Resonance (SPR) is a commonly used technique.[10][11]

  • Target Immobilization: The target receptor protein is immobilized on the surface of a sensor chip.

  • Peptide Injection: A solution containing the peptide at various concentrations is flowed over the sensor chip.

  • Binding Measurement: The binding of the peptide to the immobilized receptor is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Kinetic Analysis: The association (kon) and dissociation (koff) rates are determined from the binding sensorgram.

  • Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon, with a lower Kd value indicating a higher binding affinity.[12]

Visualizing the Concepts

To further illustrate the context of this comparative analysis, the following diagrams depict a typical workflow for peptide drug development and a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for peptide therapeutics.

Peptide_Drug_Development_Workflow cluster_discovery Discovery & Design cluster_synthesis Synthesis & Purification cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Development start Target Identification design Peptide Design (Natural vs. Unnatural AA) start->design synthesis Solid-Phase Peptide Synthesis design->synthesis purification RP-HPLC Purification synthesis->purification stability Proteolytic Stability Assay purification->stability binding Receptor Binding Assay stability->binding activity Functional Activity Assay binding->activity in_vivo In Vivo Efficacy & PK/PD Studies activity->in_vivo tox Toxicology Studies in_vivo->tox

A generalized workflow for the development of peptide-based therapeutics.

GPCR_Signaling_Pathway Peptide Peptide Ligand GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

References

Validating Enantiomeric Purity: A Comparative Guide to Chiral HPLC Methods for 2-Amino-2-(3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for validating the enantiomeric purity of "2-Amino-2-(3-methoxyphenyl)acetic acid," a key building block in many pharmaceutical syntheses. This document offers a comparative analysis of different chiral stationary phases (CSPs), supported by experimental data from a closely related structural isomer, and details the necessary experimental protocols.

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is paramount as they can exhibit markedly different pharmacological and toxicological profiles. Chiral HPLC has emerged as the gold standard for this purpose due to its high resolution, reproducibility, and robustness.[1]

Comparative Performance of Chiral Stationary Phases

The success of a chiral separation hinges on the selection of the appropriate chiral stationary phase (CSP). Different CSPs offer varying degrees of selectivity based on their unique chiral recognition mechanisms. For the separation of underivatized amino acids like this compound, macrocyclic glycopeptide and polysaccharide-based CSPs are often the most effective.[2][3]

Table 1: Comparison of Chiral HPLC Methods for 2-amino-2-(2-methoxyphenyl)acetic acid

MethodChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (min) Enantiomer 1Retention Time (min) Enantiomer 2Resolution (Rs)
1 Macrocyclic Glycopeptide (Teicoplanin-based) Methanol / Water / Trifluoroacetic Acid (80:20:0.1, v/v/v)1.0~5.8~7.2> 2.0
2 Polysaccharide-based (Cellulose derivative) Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)1.0~8.5~9.8> 1.8
3 Crown Ether-based Perchloric Acid Solution (pH 2.0)0.8~12.3~14.1> 1.5

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the protocols for the chiral HPLC methods presented above.

Method 1: Macrocyclic Glycopeptide CSP
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC™ T), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: HPLC grade methanol, ultrapure water, and trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.

Method 2: Polysaccharide-based CSP
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Cellulose-based CSP (e.g., Lux® Cellulose-1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: HPLC grade hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.

Method 3: Crown Ether-based CSP
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Crown ether-based CSP (e.g., CROWNPAK® CR(+)), 150 x 4.0 mm, 5 µm.

  • Mobile Phase: Aqueous solution of perchloric acid, adjusted to pH 2.0.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.

Alternative Methods for Enantiomeric Purity Determination

While chiral HPLC is the predominant technique, other methods can also be employed for the validation of enantiomeric purity.

Table 2: Comparison of Alternative Analytical Techniques

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning between a mobile phase and a chiral stationary phase.[1]Separation of volatile enantiomers in a gaseous mobile phase passing through a chiral stationary phase.Differential migration of enantiomers in an electric field, often with a chiral selector in the electrolyte.
Sample Derivatization Often not required for underivatized amino acids.[3]Typically required to increase volatility.May be required for detection or to enhance separation.
Instrumentation Widely available HPLC/UHPLC systems.Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).Capillary electrophoresis system with a UV or diode array detector.
Advantages High resolution, robust, reproducible, wide applicability.[1]High efficiency, suitable for volatile compounds.Low sample and solvent consumption, high efficiency.
Limitations Higher solvent consumption compared to CE.Limited to thermally stable and volatile compounds, may require derivatization.Can have lower reproducibility of migration times, lower sample loading capacity.

Visualizing the Workflow and Logic

To better illustrate the processes involved in validating enantiomeric purity by chiral HPLC, the following diagrams are provided.

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mixing & Degassing) SystemEquil HPLC System Equilibration MobilePhasePrep->SystemEquil SystemEquil->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity (%ee) Integration->Calculation

Caption: A generalized workflow for determining enantiomeric purity using chiral HPLC.

Method_Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Precision->Accuracy Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: Interrelation of key parameters in chiral HPLC method validation.

References

Comparison of the biological efficacy of "2-Amino-2-(3-methoxyphenyl)acetic acid" containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of peptides incorporating the non-canonical amino acid 2-Amino-2-(3-methoxyphenyl)acetic acid. The inclusion of such synthetic amino acids is a strategic approach in modern drug discovery aimed at enhancing the therapeutic properties of peptides, which are often limited by poor metabolic stability and low bioavailability. This document outlines the expected advantages, presents illustrative comparative data, and details the experimental protocols for key assays.

The core rationale for incorporating this compound into a peptide backbone is to introduce unique structural constraints and steric bulk. This modification is hypothesized to confer several benefits:

  • Increased Proteolytic Resistance: The methoxyphenyl group can act as a shield, protecting adjacent peptide bonds from enzymatic degradation by proteases, which is anticipated to extend the peptide's plasma half-life.

  • Conformational Rigidity: The substitution at the α-carbon restricts rotational freedom, potentially locking the peptide into a specific, biologically active conformation. This can lead to higher binding affinity and selectivity for its target receptor or enzyme.

  • Improved Pharmacokinetic Profile: Enhanced stability and potential alterations in lipophilicity due to the methoxyphenyl group can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Data Summary

To illustrate the potential impact of incorporating this compound (designated here as 'Mpa') into a peptide sequence, the following tables present a hypothetical comparison with a corresponding peptide containing a natural amino acid (e.g., Phenylalanine, Phe).

Table 1: Comparative Receptor Binding Affinity

PeptideTarget ReceptorKd (nM)IC50 (nM)
Peptide-PheReceptor A25.845.2
Peptide-MpaReceptor A8.315.7

Kd: Dissociation constant; a lower value indicates higher binding affinity. IC50: Half maximal inhibitory concentration; a lower value indicates greater potency.

Table 2: Comparative In Vitro Functional Activity

PeptideTargetEC50 (nM)
Peptide-PheGPCR Signaling32.5
Peptide-MpaGPCR Signaling11.8

EC50: Half maximal effective concentration; a lower value indicates greater potency in eliciting a biological response.

Table 3: Comparative Proteolytic Stability in Human Serum

PeptideIncubation Time (min)% Intact Peptide Remaining
Peptide-Phe0100
3052
6023
120<5
Peptide-Mpa0100
3095
6088
12075

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Kd and IC50) of the test peptides to a specific target receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the target receptor.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) is used.

  • Incubation: A constant concentration of a specific radioligand for the receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test peptides (Peptide-Phe and Peptide-Mpa).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test peptide that displaces 50% of the radioligand (IC50) is determined. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation. The dissociation constant (Kd) of the peptide can be determined through saturation binding experiments.

Functional Assay (GPCR Signaling)

Objective: To measure the ability of the peptides to activate a G-protein coupled receptor (GPCR) and elicit a downstream signaling response (e.g., cAMP production or calcium mobilization).

Methodology:

  • Cell Culture: Cells expressing the target GPCR are cultured in appropriate media.

  • Peptide Treatment: The cells are treated with varying concentrations of the test peptides.

  • Signaling Molecule Measurement:

    • cAMP Assay: Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

    • Calcium Flux Assay: Intracellular calcium levels are measured using a fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Data Analysis: The concentration of the peptide that produces 50% of the maximal response (EC50) is determined by plotting the response against the peptide concentration.

Proteolytic Stability Assay

Objective: To assess the stability of the peptides in the presence of proteases found in human serum.

Methodology:

  • Incubation: The test peptides are incubated in human serum or plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., trifluoroacetic acid).

  • Analysis: The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Data Analysis: The percentage of intact peptide remaining is plotted against time to determine the degradation rate and half-life of the peptides.

Visualizations

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Peptide Peptide GPCR GPCR Peptide->GPCR Binding G-Protein G-Protein GPCR->G-Protein Activation Effector_Enzyme Effector Enzyme G-Protein->Effector_Enzyme Activation Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

A generic G-protein coupled receptor (GPCR) signaling pathway.

G start Peptide Incubation in Human Serum at 37°C time_points Aliquots Taken at Various Time Points start->time_points quench Quench Reaction with Trifluoroacetic Acid time_points->quench hplc Quantify Intact Peptide by RP-HPLC quench->hplc analysis Plot % Intact Peptide vs. Time hplc->analysis end Determine Degradation Rate and Half-life analysis->end

Workflow for assessing the proteolytic stability of peptides.

Navigating Metabolic Stability: A Comparative Guide for 2-Amino-2-(3-methoxyphenyl)acetic Acid Derivatives in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a well-established method to predict the hepatic clearance of compounds.[1] These subcellular fractions are rich in phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[2] By incubating test compounds with liver microsomes and monitoring their disappearance over time, key parameters such as half-life (t½) and intrinsic clearance (CLint) can be determined, providing a valuable forecast of a compound's in vivo pharmacokinetic profile.[3][4]

Comparative Metabolic Stability Data

The following tables present illustrative comparative data for a series of hypothetical 2-Amino-2-(2-methoxyphenyl)acetic acid derivatives, designated as Compound X, Compound Y, and Compound Z, benchmarked against a reference compound. This data serves as an example of how to structure and interpret metabolic stability results. A longer half-life and a lower intrinsic clearance value are generally indicative of higher metabolic stability.

Table 1: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound X5525.2
Compound Y13010.7
Compound Z2077.3
Reference Drug6521.3

Table 2: Metabolic Stability in Rat Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound X4034.7
Compound Y10513.2
Compound Z15102.1
Reference Drug5525.2

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable metabolic stability data. Below is a typical protocol for assessing the metabolic stability of compounds in liver microsomes.

Liver Microsomal Stability Assay Protocol

1. Materials:

  • Test compounds and reference compound

  • Pooled liver microsomes (human or rat)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (for reaction termination and sample analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing potassium phosphate buffer and liver microsomes (a typical final protein concentration is 0.5 mg/mL).

  • Compound Addition: The test compounds and the reference compound are added to the wells of a 96-well plate to a final concentration of, for example, 1 µM.

  • Pre-incubation: The plate is pre-incubated at 37°C for approximately 10 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to each well.

  • Time-point Sampling: Aliquots are taken from the incubation wells at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The plates are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is analyzed using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.[5]

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[6]

Visualizing the Workflow and Potential Metabolism

Diagrams can effectively illustrate complex processes. Below are Graphviz diagrams representing the experimental workflow for the liver microsomal stability assay and a potential metabolic pathway for the parent compound class.

G Experimental Workflow for Liver Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Master Mix (Buffer + Microsomes) add_comp Add Test Compounds (1 µM final) prep_mix->add_comp pre_incubate Pre-incubate (37°C, 10 min) add_comp->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction sampling Time-point Sampling (0, 5, 15, 30, 45 min) start_reaction->sampling terminate Terminate Reaction (Ice-cold ACN + IS) sampling->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze data_analysis Calculate t½ and CLint analyze->data_analysis

Caption: Workflow for the Liver Microsomal Stability Assay.

G Potential Phase I Metabolic Pathways cluster_metabolites Potential Metabolites parent 2-Amino-2-(3-methoxyphenyl)acetic acid (Parent Compound) demethylation O-Demethylation (Phenolic Metabolite) parent->demethylation CYP-mediated hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP-mediated deamination Oxidative Deamination parent->deamination MAO/CYP-mediated

Caption: Potential Metabolic Pathways for the Parent Compound.

References

Comparative Analysis of mGluR Antagonist Activity: 2-Amino-2-(3-methoxyphenyl)acetic acid vs. MPEP and MTEP

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the mGluR antagonist activity of 2-Amino-2-(3-methoxyphenyl)acetic acid against the well-established mGluR5 negative allosteric modulators, MPEP and MTEP, cannot be provided at this time. Extensive searches of scientific literature and databases did not yield any specific data characterizing this compound as an antagonist for any of the metabotropic glutamate receptor subtypes.

This guide will, therefore, focus on providing a detailed comparison of the mGluR5 antagonist activities of MPEP and MTEP, for which robust experimental data are available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.

Introduction to mGluR5 Antagonists

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in numerous neurological and psychiatric disorders has made it a significant target for drug discovery. MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine) are among the most extensively studied non-competitive, negative allosteric modulators (NAMs) of mGluR5.

Comparative Activity of MPEP and MTEP

MPEP was one of the first selective mGluR5 antagonists to be developed and has been widely used as a pharmacological tool. However, subsequent research revealed that MTEP exhibits a more favorable pharmacological profile, with improved selectivity and fewer off-target effects.

CompoundTarget(s)IC₅₀ (nM)Key Characteristics
MPEP mGluR536Potent mGluR5 antagonist; also exhibits some activity at other receptors at higher concentrations.
MTEP mGluR55.2Highly potent and selective mGluR5 antagonist with improved brain penetration and a better pharmacokinetic profile compared to MPEP.

Note: IC₅₀ values can vary between different experimental setups and cell systems. The data presented here are representative values from the literature.

Experimental Protocols

The antagonist activity of MPEP and MTEP is typically characterized using in vitro assays that measure the inhibition of mGluR5-mediated signaling pathways. A common method is the measurement of intracellular calcium mobilization in response to an mGluR5 agonist, such as (S)-3,5-DHPG, in the presence of varying concentrations of the antagonist.

Intracellular Calcium Mobilization Assay

Objective: To determine the potency of MPEP and MTEP in inhibiting mGluR5 activation.

Cell Line: HEK293 cells stably expressing human mGluR5.

Materials:

  • HEK293-hmGluR5 cells

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • mGluR5 agonist: (S)-3,5-DHPG

  • mGluR5 antagonists: MPEP, MTEP

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating: Seed HEK293-hmGluR5 cells in a 96-well black-walled, clear-bottom microplate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of MPEP or MTEP to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the mGluR5 agonist (S)-3,5-DHPG (typically at its EC₈₀ concentration) to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader.

  • Data Analysis: The antagonist potency (IC₅₀) is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathway of mGluR5 Antagonism

The following diagram illustrates the canonical signaling pathway of mGluR5 and the point of inhibition by negative allosteric modulators like MPEP and MTEP.

mGluR5_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC MPEP_MTEP MPEP / MTEP MPEP_MTEP->mGluR5 Inhibits (NAM)

Caption: mGluR5 signaling pathway and inhibition by MPEP/MTEP.

Experimental Workflow for Antagonist Characterization

The following diagram outlines a typical workflow for characterizing the antagonist activity of a compound at mGluR5.

Antagonist_Workflow start Start cell_culture Culture mGluR5- expressing cells start->cell_culture dye_loading Load cells with calcium indicator dye cell_culture->dye_loading compound_addition Add antagonist (e.g., MPEP, MTEP) dye_loading->compound_addition agonist_stimulation Stimulate with mGluR5 agonist compound_addition->agonist_stimulation data_acquisition Measure fluorescence (calcium signal) agonist_stimulation->data_acquisition data_analysis Calculate IC₅₀ data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for mGluR5 antagonist activity assay.

Conclusion

While information on the mGluR antagonist activity of this compound is not available, MPEP and MTEP are well-characterized and potent mGluR5 negative allosteric modulators. MTEP is generally considered to have a superior pharmacological profile to MPEP, exhibiting higher potency and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and evaluating the activity of mGluR5 antagonists. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.

A Comparative Guide to the In Vitro Validation of Neuroprotective Agents: A Framework for Analyzing "2-Amino-2-(3-methoxyphenyl)acetic acid" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific experimental data on the neuroprotective activity of "2-Amino-2-(3-methoxyphenyl)acetic acid" derivatives are not extensively available in publicly accessible literature, this guide provides a comprehensive framework for the in vitro validation of such compounds. It is designed for researchers, scientists, and drug development professionals to objectively assess the neuroprotective potential of novel chemical entities against established or alternative neuroprotective agents. This document outlines key experimental protocols, data presentation structures, and visual workflows to standardize the evaluation process.

The following sections detail common in vitro assays to characterize the neuroprotective profile of a lead compound, such as a derivative of "this compound," in comparison to a known neuroprotective agent or other alternatives.

Comparative Data on Neuroprotective Activity

To facilitate a direct comparison of the neuroprotective efficacy of a lead compound against an alternative, all quantitative data should be systematically organized. The following tables provide a template for presenting key experimental findings.

Table 1: Cell Viability Assessment

CompoundConcentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Release)
Vehicle Control -100 ± 5.05.0 ± 1.2
Neurotoxin (e.g., 100 µM H₂O₂)52 ± 4.548 ± 3.9
Lead Compound 165 ± 3.835 ± 2.5
1078 ± 4.122 ± 3.1
5089 ± 3.511 ± 2.0
Alternative Cmpd. 162 ± 4.038 ± 2.8
1075 ± 3.925 ± 3.3
5085 ± 4.215 ± 2.4

Table 2: Anti-Apoptotic and Antioxidant Activity

CompoundConcentration (µM)Caspase-3 Activity (Fold Change vs. Toxin)Intracellular ROS Levels (Fold Change vs. Toxin)
Vehicle Control -0.2 ± 0.050.3 ± 0.08
Neurotoxin (e.g., 100 µM H₂O₂)1.0 (baseline)1.0 (baseline)
Lead Compound 10.8 ± 0.090.75 ± 0.10
100.6 ± 0.070.55 ± 0.09
500.4 ± 0.050.35 ± 0.07
Alternative Cmpd. 10.85 ± 0.100.80 ± 0.11
100.65 ± 0.080.60 ± 0.10
500.45 ± 0.060.40 ± 0.08

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and biological mechanisms is crucial for clarity and reproducibility. The following diagrams, generated using Graphviz, illustrate a standard workflow for in vitro neuroprotection screening and a representative neuroprotective signaling pathway.

G cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Seed Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) B Cell Culture and Differentiation A->B C Pre-treatment with Test Compounds B->C D Induce Neurotoxicity (e.g., H₂O₂, MPP+, Amyloid-beta) C->D E Cell Viability Assays (MTT, LDH) D->E F Apoptosis Assays (Caspase-3) D->F G Oxidative Stress Assays (ROS Detection) D->G H Neuroinflammation Assays (Cytokine Profiling) D->H I Data Analysis and Comparison E->I F->I G->I H->I

Caption: Experimental workflow for in vitro neuroprotection screening.

cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathway Signaling Cascade cluster_protection Neuroprotective Mechanism Stress Neurotoxic Insult (e.g., Oxidative Stress) ROS Increased ROS Stress->ROS Compound Neuroprotective Compound (e.g., 'this compound' derivative) Antioxidant Antioxidant Enzymes (e.g., SOD, Catalase) Compound->Antioxidant Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Compound->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Antioxidant->ROS Inhibits Bcl2->Caspase9 Inhibits

Caption: A representative neuroprotective signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the in vitro validation of neuroprotective compounds.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for neurodegenerative disease studies.[1] Alternatively, primary neuronal cultures can be used for higher physiological relevance.

  • Culture Conditions: Cells are typically cultured in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • Seed cells in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compounds (e.g., "this compound" derivative and alternatives) for a specified period (e.g., 2-4 hours).

    • Introduce a neurotoxic agent (e.g., H₂O₂, MPP+, 6-OHDA, or amyloid-beta) to induce cell damage and co-incubate for 24 hours.[2][3]

Assessment of Cell Viability: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Principle: Living cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5]

  • Protocol:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4][6]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Assessment of Cytotoxicity: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7]

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.[8]

  • Protocol:

    • After treatment, centrifuge the 96-well plate at 250 x g for 3 minutes.[7]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

    • Add 50 µL of the LDH reaction mixture to each well.[7]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[7]

    • Add 50 µL of a stop solution to each well.[7]

    • Measure the absorbance at 490 nm.[7]

    • Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.

Quantification of Apoptosis: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[9] Its activity is a hallmark of apoptosis.

  • Principle: Activated caspase-3 cleaves a specific peptide substrate linked to a chromophore or fluorophore. The amount of released reporter molecule is proportional to the caspase-3 activity.[10]

  • Protocol (Colorimetric):

    • Prepare cell lysates from the treated cells.

    • In a 96-well plate, add the cell lysate to the assay buffer.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.[10]

    • The activity is often expressed as a fold change relative to the neurotoxin-treated group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay evaluates the antioxidant capacity of the test compounds by measuring their ability to reduce intracellular ROS levels.

  • Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) become fluorescent upon oxidation by ROS.[11]

  • Protocol:

    • After treatment, wash the cells with PBS.

    • Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30-60 minutes at 37°C.

    • Wash the cells again to remove the excess dye.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[11]

    • ROS levels are quantified relative to the neurotoxin-treated group.

Assessment of Neuroinflammation

The anti-inflammatory properties of the compounds can be assessed by measuring the release of pro-inflammatory cytokines from microglia or mixed glial cultures.[12][13]

  • Principle: Activated microglia release inflammatory mediators like TNF-α and IL-6. The levels of these cytokines in the culture supernatant can be quantified using ELISA or other immunoassays.

  • Protocol:

    • Culture microglial cells (e.g., BV-2 or primary microglia).

    • Pre-treat with test compounds, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).[14]

    • Collect the culture supernatant after 24 hours.

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

This guide provides a standardized framework for the in vitro validation of the neuroprotective activity of "this compound" derivatives. By employing the detailed protocols for assessing cell viability, apoptosis, oxidative stress, and neuroinflammation, and by presenting the data in the structured tables provided, researchers can generate a robust and objective comparison of their lead compounds against relevant alternatives. The inclusion of standardized workflows and pathway diagrams aims to enhance the clarity and reproducibility of the research findings, ultimately facilitating the identification and development of promising new neuroprotective therapies.

References

A Comparative Analysis of Peptides Incorporating 2-Amino-2-(3-methoxyphenyl)acetic acid and Natural Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising therapeutic avenue.[1][2] A key strategy to enhance the efficacy and stability of these peptides is the incorporation of unnatural amino acids. This guide provides a comparative framework for evaluating the antimicrobial potency of peptides containing the non-natural amino acid 2-Amino-2-(3-methoxyphenyl)acetic acid against their natural counterparts. While direct, publicly available comparative data for this specific modification is limited, this document outlines the expected benefits, crucial comparative assays, and detailed experimental protocols based on established principles in peptide chemistry and microbiology.[3][4]

The introduction of this compound into a peptide sequence is hypothesized to confer several advantages. The methoxyphenyl group can introduce steric bulk, potentially shielding the peptide backbone from proteolytic degradation and thereby increasing its stability.[3][4] Furthermore, this modification can alter the peptide's hydrophobicity and amphipathicity, critical factors that govern its interaction with microbial membranes and, consequently, its antimicrobial activity and selectivity.[3]

Quantitative Comparison of Antimicrobial Potency

To rigorously assess the impact of incorporating this compound, a direct comparison with a parent peptide containing a natural amino acid at the corresponding position is essential. The following tables present a hypothetical comparative dataset for a modified peptide (Peptide-M) versus its natural analog (Peptide-N).

Table 1: Comparative Antimicrobial Activity (MIC/MBC in µg/mL)

PeptideStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
MIC MBC MIC MBC
Peptide-N 16323264
Peptide-M 8161632
Tobramycin 1212
Fluconazole ----

MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration)

Table 2: Comparative Hemolytic Activity

PeptideHC50 (µg/mL)Therapeutic Index (E. coli)
Peptide-N 1504.7
Peptide-M 30018.8

HC50 (50% Hemolytic Concentration) Therapeutic Index calculated as HC50/MIC against E. coli

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable data. The following are protocols for the key experiments cited above.

1. Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Mueller-Hinton Broth (MHB)[5]

    • Sterile 96-well polypropylene microtiter plates[5]

    • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

    • Peptide stock solutions

    • Positive control antibiotic (e.g., Tobramycin)

    • Spectrophotometer

  • Procedure:

    • Bacterial Culture Preparation: Inoculate the test bacterial strains in MHB and incubate at 37°C until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.[3]

    • Peptide Dilution: Prepare a series of twofold dilutions of the peptide stock solutions in MHB directly in the wells of the 96-well plate. The final concentration range should typically span from 0.5 to 128 µg/mL.[6]

    • Inoculation: Add an equal volume of the standardized bacterial suspension to each well containing the peptide dilutions.

    • Controls: Include a positive control (bacteria in MHB without any peptide) and a negative control (MHB only) for each plate.

    • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[3][5]

    • MIC Determination: The MIC is the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[3]

2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as a follow-up to the MIC assay to assess the bactericidal versus bacteriostatic activity of the peptide.

  • Materials:

    • MHB agar plates

    • Results from the MIC assay

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from the wells of the MIC plate that show no visible growth.

    • Spot-plate these aliquots onto fresh MHB agar plates.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • MBC Determination: The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[6]

3. Hemolysis Assay

This assay is critical for evaluating the cytotoxicity of the peptides against mammalian cells, using red blood cells as a model.[7]

  • Materials:

    • Fresh human or sheep red blood cells (RBCs)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Triton X-100 (1% v/v in PBS) for positive control (100% lysis)

    • Peptide stock solutions

  • Procedure:

    • RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.

    • Peptide Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the peptides.

    • Controls: Include a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100).

    • Incubation: Incubate the plate at 37°C for 1 hour.

    • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

    • Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

    • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

    • The HC50 is the peptide concentration that causes 50% hemolysis.[7]

Visualizing the Experimental Workflow

A clear understanding of the experimental pipeline is essential for planning and execution. The following diagram illustrates the workflow for the comparative assessment of antimicrobial peptides.

G cluster_synthesis Peptide Synthesis & Purification cluster_antimicrobial Antimicrobial Activity Assessment cluster_cytotoxicity Cytotoxicity Evaluation cluster_analysis Data Analysis & Comparison Peptide_N Peptide-N (Natural Analog) MIC MIC Assay Peptide_N->MIC Hemolysis Hemolysis Assay Peptide_N->Hemolysis Peptide_M Peptide-M (Modified with 2-Amino-2- (3-methoxyphenyl)acetic acid) Peptide_M->MIC Peptide_M->Hemolysis MBC MBC Assay MIC->MBC From non-growth wells Comparison Comparative Analysis MBC->Comparison Hemolysis->Comparison

Caption: Workflow for comparative antimicrobial potency assessment.

References

Benchmarking the Proteolytic Resistance of Peptides Containing 2-Amino-2-(3-methoxyphenyl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-natural amino acids into peptide therapeutics is a key strategy for enhancing their stability and pharmacokinetic profiles.[1][2][3][4] This guide provides a comparative framework for benchmarking the proteolytic resistance of peptides incorporating the novel non-natural amino acid, 2-Amino-2-(3-methoxyphenyl)acetic acid. By presenting established experimental protocols and illustrative data, this document serves as a resource for researchers seeking to evaluate the potential of this and similar modifications in drug development.

Comparative Analysis of Proteolytic Stability

The inclusion of sterically hindered non-natural amino acids, such as this compound, is hypothesized to confer significant resistance to enzymatic degradation. The bulky methoxyphenyl group at the alpha-carbon is expected to shield the peptide backbone from protease access, thereby prolonging the peptide's half-life in biological matrices.

For the purpose of this guide, we will compare a hypothetical peptide, Peptide-M, containing this compound, with a corresponding native peptide (Peptide-N) and a peptide modified with a commonly used non-natural amino acid, D-Alanine (Peptide-D).

Table 1: In Vitro Proteolytic Stability in the Presence of Common Proteases
PeptideSequenceTrypsin Half-life (t½, min)Chymotrypsin Half-life (t½, min)
Peptide-N[Hypothetical Sequence]3045
Peptide-D[Hypothetical Sequence with D-Ala]120180
Peptide-M[Hypothetical Sequence with this compound]>240>240

Data is illustrative and intended for comparative purposes.

Table 2: Stability in Human Serum
PeptideSequenceHuman Serum Half-life (t½, h)
Peptide-N[Hypothetical Sequence]0.5
Peptide-D[Hypothetical Sequence with D-Ala]4
Peptide-M[Hypothetical Sequence with this compound]12

Data is illustrative and intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Protease Stability Assay

This protocol assesses the stability of peptides against specific proteases like trypsin and chymotrypsin.[5][6]

a. Materials:

  • Peptide stock solutions (1 mg/mL in appropriate buffer)

  • Trypsin solution (e.g., 0.1 mg/mL in 50 mM Tris-HCl, pH 8.0)[7]

  • Chymotrypsin solution (e.g., 0.1 mg/mL in 80 mM Tris-HCl, pH 7.8)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

b. Procedure:

  • Incubate the peptide solution with the protease solution at a specific ratio (e.g., 50:1 peptide to protease by weight) at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.[1]

  • Calculate the half-life (t½) of the peptide.

Human Serum Stability Assay

This assay evaluates the stability of peptides in a more physiologically relevant matrix.[8][9]

a. Materials:

  • Peptide stock solutions (1 mg/mL in appropriate buffer)

  • Pooled human serum (pre-warmed to 37°C)

  • Protein precipitation solution (e.g., cold acetonitrile with 1% TFA)[10]

  • Centrifuge

  • RP-HPLC or LC-MS/MS system

b. Procedure:

  • Spike the peptide stock solution into the pre-warmed human serum to a final concentration (e.g., 100 µg/mL).

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 1, 4, 8, 12, 24 hours), withdraw an aliquot.

  • Stop the enzymatic degradation and precipitate serum proteins by adding the cold protein precipitation solution.[10]

  • Vortex the sample and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[10]

  • Analyze the supernatant containing the peptide by RP-HPLC or LC-MS/MS to quantify the remaining intact peptide.[10]

  • Calculate the half-life (t½) of the peptide in serum.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental processes.

Protease_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis P_sol Peptide Solution Mix Mix & Incubate at 37°C P_sol->Mix E_sol Protease Solution (Trypsin/Chymotrypsin) E_sol->Mix Timepoints Collect Aliquots at Various Timepoints Mix->Timepoints Quench Quench Reaction (e.g., with TFA) Timepoints->Quench HPLC RP-HPLC Analysis Quench->HPLC Calc Calculate Half-life (t½) HPLC->Calc

Caption: Workflow for the in vitro protease stability assay.

Serum_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis P_sol Peptide Solution Spike Spike Peptide into Serum P_sol->Spike Serum Human Serum (pre-warmed to 37°C) Serum->Spike Timepoints Collect Aliquots at Various Timepoints Spike->Timepoints Precipitate Protein Precipitation (e.g., Acetonitrile) Timepoints->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant (RP-HPLC or LC-MS/MS) Centrifuge->Analyze Calc Calculate Half-life (t½) Analyze->Calc

Caption: Workflow for the human serum stability assay.

Conclusion

The incorporation of this compound into peptide scaffolds presents a promising strategy to overcome the challenge of proteolytic degradation, a significant hurdle in the development of peptide-based therapeutics.[4][8] The experimental framework provided in this guide offers a standardized approach to benchmark the stability of such modified peptides. The anticipated increase in proteolytic resistance for peptides containing this novel amino acid, as illustrated by the hypothetical data, underscores the potential for this modification to significantly improve the pharmacokinetic properties and therapeutic efficacy of peptide drugs. Further experimental validation using the outlined protocols is essential to fully elucidate the benefits of this modification.

References

A Comparative Guide to Analytical Techniques for the Chiral Separation of 2-Amino-2-(3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, directly impacting their efficacy and safety. 2-Amino-2-(3-methoxyphenyl)acetic acid, a key chiral building block in the synthesis of various pharmaceuticals, necessitates robust and reliable analytical methods for the accurate determination of its enantiomeric composition. This guide provides an objective comparison of three prominent analytical techniques for the chiral separation of this compound: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC). The comparison is supported by established principles and representative experimental data for structurally similar compounds, offering a foundational framework for method development and selection.

Principles of Chiral Separation

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector. This selector interacts diastereomerically with the enantiomers, leading to the formation of transient complexes with different physicochemical properties, thus enabling their separation.

  • High-Performance Liquid Chromatography (HPLC): In chiral HPLC, the separation is typically achieved by using a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times and, consequently, their separation.[1]

  • Capillary Electrophoresis (CE): Chiral CE relies on the differential migration of enantiomers in an electric field. This is accomplished by adding a chiral selector to the background electrolyte, which forms diastereomeric complexes with the analytes, resulting in different electrophoretic mobilities.

  • Gas Chromatography (GC): For volatile compounds, chiral GC can be employed. The separation is performed on a column coated with a chiral stationary phase. However, for non-volatile analytes like amino acids, a derivatization step is mandatory to increase their volatility and thermal stability.[2]

Comparative Analysis of Techniques

The choice of an analytical technique for chiral separation depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the availability of instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Gas Chromatography (GC)
Principle Differential partitioning between a mobile phase and a chiral stationary phase (CSP).[2]Differential migration in an electric field due to the formation of diastereomeric complexes with a chiral selector in the background electrolyte.[2]Differential partitioning between a gaseous mobile phase and a chiral stationary phase.[2]
Sample Derivatization Often not required for underivatized amino acids.[2]May be required to enhance separation or for detection.[2]Mandatory for amino acids to increase volatility (e.g., esterification followed by acylation).[2]
Instrumentation Widely available HPLC/UHPLC systems.[2]Specialized CE instrumentation.Standard GC systems.
Throughput Moderate to high, amenable to automation.High, with rapid analysis times.Moderate, sample preparation can be time-consuming.
Resolution Generally provides high resolution.Can achieve very high efficiency and resolution.Good resolution for volatile derivatives.
Selectivity Highly dependent on the choice of CSP and mobile phase.Dependent on the chiral selector, buffer pH, and concentration.Dependent on the CSP and temperature program.
Sample Volume Microliter range.Nanoliter range.Microliter range.
Solvent Consumption Relatively high.Very low.Low (carrier gas).

Experimental Protocols

Detailed methodologies for each technique are provided below. It is important to note that while the HPLC protocol is based on data for a closely related structural isomer, 2-amino-2-(2-methoxyphenyl)acetic acid, the principles are directly applicable. The CE and GC protocols are generalized for this class of compounds due to the limited availability of specific data for the target analyte.

High-Performance Liquid Chromatography (HPLC)

This method is a primary recommendation for the chiral separation of this compound, based on the successful separation of its 2-methoxy isomer.

Recommended Equipment and Materials:

  • HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and UV detector.[1]

  • Chiral Column: Macrocyclic glycopeptide-based CSP (e.g., Teicoplanin-based column).[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water.[1]

  • Additives: Formic acid, trifluoroacetic acid, and ammonium acetate.[1]

  • Sample: Racemic this compound.

  • Sample Diluent: A mixture of the mobile phase components.[1]

Standard Solution Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the sample diluent.[1]

  • From the stock solution, prepare a working standard solution at approximately 0.1 mg/mL.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Chromatographic Conditions (Starting Point):

ParameterMethod 1 (Primary Recommendation)Method 2 (Alternative)
Chiral Stationary Phase Teicoplanin-based CSPPolysaccharide-based CSP (e.g., Cellulose or Amylose derivatives)
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Mode Isocratic, e.g., 80:20 (A:B)Isocratic, e.g., 90:10 (A:B)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C30 °C
Detection Wavelength 220 nm220 nm
Injection Volume 10 µL10 µL

Note: The mobile phase composition and temperature may require optimization to achieve the desired resolution.[1]

Capillary Electrophoresis (CE)

This protocol provides a general framework for developing a chiral CE method for this compound.

Recommended Equipment and Materials:

  • CE System: Equipped with a power supply, autosampler, temperature-controlled capillary cartridge, and a UV detector.

  • Capillary: Fused-silica capillary.

  • Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) or macrocyclic antibiotics (e.g., vancomycin).

  • Background Electrolyte (BGE): Phosphate or borate buffer.

  • Sample: Racemic this compound.

Standard Solution and BGE Preparation:

  • Prepare a stock solution of the racemic analyte at 1 mg/mL in water or a suitable buffer. Dilute to a working concentration of 50-100 µg/mL with water.

  • Prepare the background electrolyte (e.g., 50 mM phosphate buffer) and adjust the pH.

  • Dissolve the chosen chiral selector in the BGE at an appropriate concentration (e.g., 10-20 mM for cyclodextrins).

Electrophoretic Conditions (Starting Point):

ParameterCondition
Capillary 50 µm i.d., effective length 40 cm
Background Electrolyte 50 mM Phosphate buffer (pH 6.0) containing 15 mM hydroxypropyl-β-cyclodextrin
Voltage 15-25 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection Wavelength 214 nm

Note: The type and concentration of the chiral selector, buffer pH, and applied voltage are critical parameters that need to be optimized for successful separation.

Gas Chromatography (GC)

This protocol outlines the necessary steps for chiral GC analysis, emphasizing the mandatory derivatization step.

Recommended Equipment and Materials:

  • GC System: Equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.

  • Chiral Column: e.g., Chirasil-Val.

  • Derivatization Reagents:

    • For esterification: Thionyl chloride in an alcohol (e.g., methanol, isopropanol).

    • For acylation: Trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

  • Solvents: Dichloromethane, ethyl acetate.

  • Sample: Racemic this compound.

Derivatization Protocol (Two-Step):

  • Esterification: Place the dried sample (approx. 1 mg) in a vial. Add 1 mL of 1.25 M HCl in methanol. Heat at 100°C for 1 hour. Evaporate the solvent under a stream of nitrogen.

  • Acylation: To the dried residue, add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride. Heat at 60°C for 30 minutes. Evaporate the excess reagent and solvent under nitrogen and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.

Chromatographic Conditions (Starting Point):

ParameterCondition
Chiral Column Chirasil-Val, 25 m x 0.25 mm i.d., 0.16 µm film thickness
Carrier Gas Helium, constant flow of 1 mL/min
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program 100 °C (hold 2 min), ramp at 5 °C/min to 180 °C (hold 5 min)
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C
Injection Volume 1 µL

Note: The choice of derivatization reagents and the temperature program are crucial for achieving good separation and peak shape.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G Experimental Workflow for Chiral Separation cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_gc_prep GC Derivatization cluster_data Data Acquisition & Analysis Stock Solution Stock Solution Working Standard Working Standard Stock Solution->Working Standard Filtration Filtration Working Standard->Filtration HPLC HPLC Analysis Filtration->HPLC CE CE Analysis Filtration->CE Esterification Esterification Filtration->Esterification For GC Chromatogram / Electropherogram Chromatogram / Electropherogram HPLC->Chromatogram / Electropherogram CE->Chromatogram / Electropherogram GC GC Analysis GC->Chromatogram / Electropherogram Acylation Acylation Esterification->Acylation Acylation->GC Peak Integration Peak Integration Chromatogram / Electropherogram->Peak Integration Calculation of Rs, α Calculation of Rs, α Peak Integration->Calculation of Rs, α

Caption: A generalized workflow for the chiral analysis of this compound.

G Comparison of Key Performance Indicators cluster_hplc HPLC cluster_ce CE cluster_gc GC center Chiral Separation hplc_res High Resolution center->hplc_res hplc_rob Robustness center->hplc_rob hplc_sol High Solvent Use center->hplc_sol ce_eff High Efficiency center->ce_eff ce_fast Fast Analysis center->ce_fast ce_low Low Sample/Solvent center->ce_low gc_sens High Sensitivity (MS) center->gc_sens gc_der Derivatization Required center->gc_der gc_vol For Volatile Analytes center->gc_vol

Caption: A conceptual comparison of the primary advantages and disadvantages of HPLC, CE, and GC.

Conclusion

For the chiral separation of this compound, HPLC with a macrocyclic glycopeptide-based chiral stationary phase stands out as a robust and widely applicable technique that often does not require derivatization. Capillary Electrophoresis offers a high-efficiency, low-consumption alternative, particularly advantageous for high-throughput screening, though method development can be more intricate. Gas Chromatography, while offering high sensitivity, especially when coupled with a mass spectrometer, is hampered by the necessity of a multi-step derivatization process, which can introduce variability and increase analysis time. The selection of the most appropriate technique will ultimately be guided by the specific requirements of the analysis, including sample matrix, desired sensitivity, and available resources.

References

Structure-Activity Relationship of 2-Amino-2-(3-methoxyphenyl)acetic Acid Analogs as mGluR Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs of 2-Amino-2-(3-methoxyphenyl)acetic acid as ligands for metabotropic glutamate receptors (mGluRs). Due to a lack of specific binding and potency data for this compound in the public domain, this guide focuses on structurally related phenylglycine derivatives to infer potential SAR trends. Phenylglycine derivatives are a well-established class of compounds that interact with mGluRs and have been instrumental in understanding their function.

Metabotropic glutamate receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. They are classified into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. This guide will explore how modifications to the phenylglycine scaffold influence activity at these different mGluR groups.

Quantitative Data Summary

The following tables summarize the biological activity of various phenylglycine derivatives at different mGluR subtypes. The data is compiled from multiple studies and is intended for comparative analysis. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Activity of Phenylglycine Analogs at Group I mGluRs (mGluR1a)

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins and their activation leads to phosphoinositide hydrolysis and subsequent intracellular calcium mobilization.

CompoundStructureActivity TypeIC50 (µM)Reference
(S)-4-Carboxyphenylglycine4-COOH-phenylglycineAntagonist65 ± 5[1]
(RS)-α-Methyl-4-carboxyphenylglycine4-COOH, α-CH3-phenylglycineAntagonist155 ± 38[1]
(S)-3-Carboxy-4-hydroxyphenylglycine3-COOH, 4-OH-phenylglycineAntagonist290 ± 47[1]

Table 2: Activity of Phenylglycine Analogs at Group II mGluRs (mGluR2)

Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins, and their activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.

CompoundStructureActivity TypeIC50 (µM) / EC50 (µM)Reference
(S)-4-Carboxyphenylglycine4-COOH-phenylglycineAntagonist577 ± 74 (IC50)[1]
(RS)-α-Methyl-4-carboxyphenylglycine4-COOH, α-CH3-phenylglycineAntagonist340 ± 59 (IC50)[1]
(RS)-4-Carboxy-3-hydroxyphenylglycine4-COOH, 3-OH-phenylglycineAgonist48 ± 5 (EC50)[1]
(R)-3-Hydroxyphenylglycine3-OH-phenylglycineAgonist451 ± 93 (EC50)[1]
(S)-3-Carboxy-4-hydroxyphenylglycine3-COOH, 4-OH-phenylglycineAgonist97 ± 12 (EC50)[1]

Table 3: Antagonist Potency of Phenylglycine Analogs at Presynaptic mGluRs

This table shows the dissociation constants (KD) for the antagonist activity of several phenylglycine derivatives at presynaptic mGluRs sensitive to L-AP4 (likely Group III) and (1S,3S)-ACPD (likely Group II).

CompoundL-AP4-sensitive mGluRs (KD, µM)(1S,3S)-ACPD-sensitive mGluRs (KD, µM)Reference
(RS)-α-Methyl-4-phosphonophenylglycine (MPPG)9.2>100[2]
(RS)-α-Methyl-4-sulphonophenylglycine (MSPG)>100>100[2]
(RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG)>10077[2]
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)>100>100[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent common procedures used for the pharmacological characterization of mGluR ligands.

Radioligand Binding Assay (Competition)

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues or cells expressing the target mGluR subtype are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]LY341495 for Group II mGluRs), and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

  • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay is used to measure the activity of Gq-coupled receptors, such as Group I mGluRs.

1. Cell Culture and Labeling:

  • Cells stably or transiently expressing the target Group I mGluR subtype (e.g., HEK293 or CHO cells) are cultured in appropriate media.

  • The cells are incubated with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

2. Agonist/Antagonist Treatment:

  • After labeling, the cells are washed and pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

  • For antagonist testing, cells are pre-incubated with the test compound before the addition of a known mGluR agonist (e.g., glutamate or DHPG). For agonist testing, the test compound is added directly.

  • The cells are incubated for a specific time at 37°C.

3. Extraction and Quantification of Inositol Phosphates:

  • The incubation is stopped by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

  • The cell lysates are neutralized, and the total inositol phosphates are separated from free [3H]myo-inositol by anion-exchange chromatography.

  • The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

4. Data Analysis:

  • For agonists, the concentration that produces 50% of the maximal response (EC50) is determined.

  • For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

Cyclic AMP (cAMP) Accumulation Assay

This functional assay is used to measure the activity of Gi/Go-coupled receptors, such as Group II and Group III mGluRs, which inhibit adenylyl cyclase.

1. Cell Culture:

  • Cells expressing the target Group II or III mGluR subtype are cultured in 96-well plates.

2. Assay Procedure:

  • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • To measure the inhibition of adenylyl cyclase, the cells are stimulated with forskolin, a direct activator of adenylyl cyclase, in the presence or absence of the test compound (agonist).

  • For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known mGluR agonist.

  • The cells are incubated for a defined period at 37°C.

3. cAMP Quantification:

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is determined using a variety of methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence/luminescence-based biosensors.

4. Data Analysis:

  • For agonists, the concentration that causes 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.

  • For antagonists, the concentration that reverses 50% of the agonist-induced inhibition (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for mGluR subtypes and a general workflow for ligand screening.

mGluR_Signaling_Pathways cluster_group1 Group I mGluRs (mGluR1, mGluR5) cluster_group2_3 Group II & III mGluRs (mGluR2/3, mGluR4/6/7/8) mGluR1_5 mGluR1/5 Gq Gq/11 mGluR1_5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC mGluR2_3_4_6_7_8 mGluR2/3, mGluR4/6/7/8 Gi Gi/o mGluR2_3_4_6_7_8->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Caption: Simplified signaling pathways for Group I, II, and III mGluRs.

Ligand_Screening_Workflow start Start: Library of Phenylglycine Analogs binding_assay Primary Screen: Radioligand Binding Assay (Determine Ki at mGluR subtypes) start->binding_assay functional_assay Secondary Screen: Functional Assays (e.g., PI Hydrolysis, cAMP) binding_assay->functional_assay Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->binding_assay Iterative Design in_vivo In Vivo Studies lead_optimization->in_vivo end End: Candidate Drug in_vivo->end

Caption: General workflow for the screening and development of mGluR ligands.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-2-(3-methoxyphenyl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical reagents is a critical component of operational safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-2-(3-methoxyphenyl)acetic acid (CAS Number: 7314-43-4), a compound utilized in various research applications.

Recommended Disposal Procedures

Given the nature of this compound, it should be treated as a chemical waste product. The primary route of disposal is through a licensed hazardous waste disposal company.

Waste Collection and Storage:

  • Solid Waste: Collect solid this compound in a clearly labeled, sealed container.

  • Liquid Waste (Solutions): Collect any solutions containing this compound in a separate, compatible, and clearly labeled waste container.

  • Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Disposal of Contaminated Materials:

Any materials that come into contact with this compound, such as personal protective equipment (PPE), weighing boats, and filter paper, should be considered contaminated and disposed of as hazardous waste.

Empty Container Disposal:

Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. After rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse and disposed of in accordance with institutional and local regulations.

Personal Protective Equipment (PPE) for Handling and Disposal

When handling this compound for disposal, it is imperative to use appropriate personal protective equipment to minimize exposure.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or with a fume hood.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: All materials used for cleanup should be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste? is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled, sealed container. is_solid->collect_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No collect_solid->is_liquid collect_liquid Collect in a labeled, sealed container. is_liquid->collect_liquid Yes is_contaminated Are there contaminated materials (PPE, etc.)? is_liquid->is_contaminated No collect_liquid->is_contaminated collect_contaminated Collect with chemical waste. is_contaminated->collect_contaminated Yes store_waste Store in designated hazardous waste area. is_contaminated->store_waste No collect_contaminated->store_waste dispose Arrange for disposal by a licensed hazardous waste company. store_waste->dispose end End of Process dispose->end

Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide in the absence of a specific Safety Data Sheet for this compound. All laboratory personnel must consult their institution's specific safety and disposal protocols and comply with all local, state, and federal regulations. A thorough risk assessment should be conducted by qualified professionals before handling and disposing of this chemical.

Essential Safety and Operational Guide for Handling 2-Amino-2-(3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-2-(3-methoxyphenyl)acetic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact with the chemical. Disposable gloves should be changed frequently and immediately if contaminated.[1][2]
Eye Protection Safety glasses with side shields or chemical safety goggles.Mandatory to protect eyes from dust particles and potential splashes. A face shield may be required for splash hazards.[1][3]
Skin and Body Protection A laboratory coat should be worn at all times.To protect skin and clothing from spills and contamination.[1][3] For larger quantities, a chemically resistant apron is advisable.
Respiratory Protection Work in a certified chemical fume hood.To minimize inhalation of dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan for Safe Handling

A systematic approach is essential to minimize risk when handling this compound.

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for a similar compound is reviewed and understood.[3]

  • Verify that all necessary PPE is available and in good condition.[4]

  • Confirm that an eyewash station and safety shower are readily accessible.[5]

  • Prepare all necessary equipment (spatulas, weigh boats, etc.) within a designated well-ventilated area, preferably a chemical fume hood.[3][6]

2. Handling:

  • When weighing and transferring the solid compound, do so carefully to avoid generating dust.[7]

  • Use appropriate tools for all manipulations.[7]

  • Avoid direct contact with the skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound.[4][5]

3. In Case of a Spill:

  • Small Spills: Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand. Carefully sweep the material into a designated hazardous waste container. Clean the spill area with a damp cloth and then with soap and water. Dispose of the cloth as hazardous waste.[7]

  • Large Spills: Evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be considered hazardous waste.[1]

  • Solutions containing the compound should be collected in a designated, labeled, and sealed waste container for organic acid waste.

2. Containerization:

  • Use appropriate, leak-proof, and clearly labeled containers for all waste streams.

  • Ensure containers are kept closed when not in use.[8]

3. Final Disposal:

  • Dispose of all waste through your institution's licensed chemical waste management program.[9]

  • Do not dispose of this chemical down the drain or in the regular trash.[9]

Diagram 1: Handling Workflow

prep Preparation - Review SDS - Don PPE - Verify safety equipment handling Handling - Work in fume hood - Avoid dust - No direct contact prep->handling disposal Disposal - Segregate waste - Use labeled containers - Follow institutional protocol handling->disposal spill Spill Response - Evacuate (large spill) - Use absorbent (small spill) - Decontaminate area handling->spill If spill occurs end Procedure Complete disposal->end spill->disposal

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.